Ethidium homodimer
Descripción
structure
Propiedades
Número CAS |
61926-22-5 |
|---|---|
Fórmula molecular |
C41H48Cl4N8 |
Peso molecular |
794.7 g/mol |
Nombre IUPAC |
5-[3-[2-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylamino]ethylamino]propyl]-6-methylphenanthridin-5-ium-3,8-diamine;hydron;tetrachloride |
InChI |
InChI=1S/C41H44N8.4ClH/c1-27-37-23-29(42)9-13-33(37)35-15-11-31(44)25-39(35)48(27)21-5-17-46-19-20-47-18-6-22-49-40-26-32(45)12-16-36(40)34-14-10-30(43)24-38(34)41(49)28-7-3-2-4-8-28;;;;/h2-4,7-16,23-26,44-47H,5-6,17-22,42-43H2,1H3;4*1H |
Clave InChI |
GTSMOYLSFUBTMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[N+]2CCCNCCNCCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N)N)N.Cl.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ethidium Homodimer-1; EthD-1; EthD 1; EthD1; |
Origen del producto |
United States |
Foundational & Exploratory
Ethidium Homodimer-1: A Technical Guide to its Principles and Applications in Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Ethidium Homodimer-1
This compound-1 (EthD-1) is a high-affinity, fluorescent nucleic acid stain that serves as a robust indicator of cell viability.[1][2] Its fundamental principle of operation lies in its selective permeability across compromised cell membranes. As a dicationic, large molecule, EthD-1 is effectively excluded from live cells that possess an intact plasma membrane.[3][4] However, in dead or dying cells where membrane integrity is lost, EthD-1 can readily enter the cell and intercalate with nucleic acids (both DNA and RNA) in a sequence-independent manner.[1]
Upon binding to nucleic acids, EthD-1 undergoes a significant conformational change that results in a dramatic enhancement of its fluorescence emission, typically greater than 30 to 40-fold. This pronounced increase in fluorescence provides a clear and quantifiable signal, making EthD-1 an excellent tool for identifying and quantifying dead cells within a population. It is widely used across various platforms, including fluorescence microscopy, flow cytometry, and microplate-based assays.
EthD-1 is frequently used in combination with Calcein AM, a fluorescent dye that exclusively stains live cells. This dual-staining approach allows for the simultaneous visualization and quantification of both live and dead cell populations.
Mechanism of Action and Signaling Pathway Visualization
The primary cellular event detected by EthD-1 is the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis. While EthD-1 itself does not directly interact with specific signaling pathways, its application is pivotal in assessing the outcomes of various cellular processes that culminate in cell death.
Caption: Mechanism of EthD-1 staining in live versus dead cells.
Distinguishing between apoptosis and necrosis can be inferred by co-staining with other markers. For instance, early apoptotic cells will exclude EthD-1 but may be positive for markers like Annexin V. Late apoptotic and necrotic cells, however, will be permeable to EthD-1.
Caption: Conceptual overview of differentiating cell death pathways using EthD-1.
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative properties of this compound-1.
| Property | Value | Reference |
| Excitation Maximum (DNA-bound) | ~528 nm | |
| Emission Maximum (DNA-bound) | ~617 nm | |
| Fluorescence Enhancement (upon DNA binding) | >30-40 fold | |
| Molecular Weight | 856.75 g/mol | |
| Stock Solution Concentration (typical) | 2 mM in DMSO | |
| Working Concentration Range | 0.1 - 10 µM |
Experimental Protocols
Live/Dead Cell Staining for Fluorescence Microscopy (with Calcein AM)
This protocol is adapted for staining adherent or suspension cells for visualization of live and dead cells.
Materials:
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO)
-
Calcein AM stock solution (e.g., 4 mM in DMSO)
-
Dulbecco's Phosphate-Buffered Saline (D-PBS), sterile
-
Cell culture medium
-
Live and dead cell control samples
Experimental Workflow:
Caption: General workflow for fluorescence microscopy-based live/dead cell assay.
Procedure:
-
Preparation of Staining Solution:
-
Prepare a fresh working solution of EthD-1 and Calcein AM in D-PBS. A common final concentration is 2 µM EthD-1 and 1 µM Calcein AM. For example, add 10 µL of 2 mM EthD-1 and 2.5 µL of 4 mM Calcein AM to 10 mL of D-PBS.
-
Vortex the solution to ensure it is well-mixed.
-
-
Cell Staining:
-
For adherent cells , remove the culture medium and gently wash the cells with D-PBS. Add a sufficient volume of the staining solution to cover the cell monolayer.
-
For suspension cells , centrifuge the cells to form a pellet, remove the supernatant, and resuspend the cells in the staining solution at a concentration of approximately 1 x 10^5 to 1 x 10^6 cells/mL.
-
-
Incubation:
-
Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Imaging:
-
After incubation, adherent cells can be imaged directly. Suspension cells can be transferred to a slide for imaging.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for Calcein (Excitation/Emission: ~495/515 nm, green) and EthD-1 (Excitation/Emission: ~528/617 nm, red). Live cells will fluoresce green, and dead cells will fluoresce red.
-
Cell Viability Assay using Flow Cytometry
This protocol allows for the quantitative analysis of live and dead cell populations.
Materials:
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO)
-
Calcein AM stock solution (e.g., 4 mM in DMSO)
-
D-PBS or other suitable buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension in D-PBS or culture medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
-
Staining:
-
Add EthD-1 and Calcein AM to the cell suspension. Final concentrations may need to be optimized, but a starting point of 2-4 µM for EthD-1 and 0.05-1 µM for Calcein AM is common.
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation.
-
Detect Calcein fluorescence in the green channel (e.g., 530/30 nm bandpass filter).
-
Detect EthD-1 fluorescence in the red channel (e.g., >610 nm longpass filter).
-
Use unstained and single-stained controls for proper compensation and gating. Live cells will be Calcein-positive and EthD-1-negative, while dead cells will be EthD-1-positive.
-
Applications in Research and Drug Development
EthD-1 is a versatile tool with numerous applications in basic research and drug development:
-
Cytotoxicity Assays: EthD-1 is widely used to assess the cytotoxic effects of chemical compounds, nanoparticles, and other therapeutic agents.
-
Drug Screening: In high-throughput screening, EthD-1 staining can be used to identify compounds that induce cell death in cancer cell lines or other disease models.
-
Apoptosis and Necrosis Studies: While not a direct marker for a specific death pathway, EthD-1 is used in conjunction with other assays (e.g., Annexin V, caspase activity) to differentiate between apoptosis and necrosis.
-
Cell-Mediated Cytotoxicity: The assay can be used to quantify the killing of target cells by immune cells, such as cytotoxic T lymphocytes or natural killer cells.
-
Neurotoxicity Assessment: EthD-1 is employed to measure neuronal cell death in response to neurotoxic agents or in models of neurodegenerative diseases.
-
Antimicrobial Efficacy: The integrity of bacterial cell membranes can be assessed with EthD-1 to determine the effectiveness of antimicrobial peptides and antibiotics.
References
Ethidium Homodimer: A Deep Dive into the Mechanism of Dead Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Ethidium Homodimer-1 (EthD-1), a high-affinity fluorescent nucleic acid stain, is a cornerstone tool in cell biology and drug development for the explicit identification and quantification of dead or membrane-compromised cells.[1][2][3] Its robust performance and straightforward mechanism of action make it an invaluable component of cytotoxicity assays, apoptosis studies, and general cell health assessments. This technical guide provides an in-depth exploration of the core mechanisms, quantitative properties, and experimental considerations for the effective application of EthD-1.
Core Mechanism of Action: Selective Permeability
The efficacy of this compound-1 as a dead cell stain is rooted in the principle of selective membrane permeability.[4]
-
Impermeability in Live Cells: Live, healthy cells maintain an intact plasma membrane, which acts as a selective barrier. Due to its dicationic (doubly positively charged) structure and large molecular size, EthD-1 is unable to passively cross this intact membrane.[1] Consequently, live cells exclude the dye and remain non-fluorescent.
-
Permeability in Dead and Dying Cells: In contrast, cells undergoing necrosis or late-stage apoptosis lose their plasma membrane integrity. This compromised membrane allows EthD-1 to enter the cell.
-
Fluorescence Upon DNA Intercalation: Once inside the cell, EthD-1 exhibits a very high affinity for double-stranded DNA (dsDNA) and, to a lesser extent, RNA. It binds by intercalating between the base pairs of the nucleic acid helix. This binding event induces a conformational change in the dye molecule, leading to a dramatic increase in its fluorescence quantum yield, resulting in a bright red fluorescence. The fluorescence enhancement upon binding to DNA is greater than 30- to 40-fold.
This binary mechanism—exclusion by live cells and fluorescent labeling of nucleic acids in dead cells—provides a clear and unambiguous method for discriminating between viable and non-viable cell populations.
Quantitative Data Summary
The photophysical and binding properties of this compound-1 are critical for designing and interpreting experiments. The following table summarizes key quantitative data for EthD-1.
| Property | Value | Reference(s) |
| Excitation Maximum (with DNA) | ~528 nm | |
| Emission Maximum (with DNA) | ~617 nm | |
| Fluorescence Enhancement | >30- to 40-fold | |
| Binding Target | dsDNA, ssDNA, RNA | |
| Binding Stoichiometry | 1 dye molecule per 4-5 base pairs | |
| Molecular Weight | ~857 g/mol |
Visualizing the Mechanism and Workflow
Mechanism of Action
Caption: Mechanism of this compound-1 staining.
General Experimental Workflow
Caption: Typical experimental workflow for a cell viability assay using EthD-1.
Context in Cell Death Pathways
Caption: EthD-1 staining in the context of apoptosis and necrosis.
Experimental Protocols
While optimal concentrations and incubation times can vary by cell type, a general protocol for staining mammalian cells with this compound-1 is provided below. It is often used in conjunction with Calcein AM, a green fluorescent dye that stains live cells.
Preparation of Staining Solution
-
Stock Solution: Prepare a 2 mM stock solution of this compound-1 in anhydrous DMSO. This stock solution should be stored at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer such as Dulbecco's Phosphate-Buffered Saline (DPBS) to a final working concentration. A common working concentration range is 1-4 µM.
-
Example: To prepare 10 mL of a 4 µM working solution, add 20 µL of the 2 mM stock solution to 10 mL of DPBS.
-
Staining Protocol for Adherent Cells (Microscopy)
-
Cell Culture: Culture cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Treatment: Expose cells to the experimental conditions (e.g., cytotoxic compounds).
-
Washing (Optional): Gently wash the cells with DPBS to remove any interfering substances from the culture medium.
-
Staining: Remove the wash buffer and add enough of the EthD-1 working solution to cover the cell monolayer (e.g., 100-200 µL for a 96-well plate).
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
Imaging: Image the cells directly without a wash step using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., RFP or TRITC filter sets). Live cells will show little to no fluorescence, while dead cells will exhibit bright red nuclear staining.
Staining Protocol for Suspension Cells (Flow Cytometry)
-
Cell Preparation: Prepare a single-cell suspension in a suitable buffer (e.g., DPBS) at a concentration of approximately 0.1 to 5 x 10^6 cells/mL.
-
Staining: Add the EthD-1 working solution to the cell suspension. For example, add 4 µL of a 2 mM stock solution to each milliliter of cell suspension for a final concentration of 8 µM (note: concentrations may need optimization).
-
Incubation: Incubate the cell suspension for 15-20 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer using an appropriate laser for excitation (e.g., 488 nm or 532 nm) and a detector for red emission.
Concluding Remarks
This compound-1 is a highly reliable and specific fluorescent probe for the identification of dead cells. Its mechanism, based on the fundamental biological principle of plasma membrane integrity, ensures a clear distinction between live and dead cell populations. A thorough understanding of its quantitative properties and adherence to optimized protocols will enable researchers to generate accurate and reproducible data in a wide array of applications, from basic research to high-throughput screening in drug discovery.
References
An In-depth Technical Guide to Ethidium Homodimer for Researchers and Drug Development Professionals
Introduction
Ethidium Homodimer (EthD) is a high-affinity, fluorescent nucleic acid stain that serves as a cornerstone for assessing cell viability and cytotoxicity in a multitude of research and drug development applications. As a membrane-impermeant dye, it selectively stains cells with compromised plasma membranes, a hallmark of cell death. This technical guide provides a comprehensive overview of the fluorescence properties, applications, and experimental protocols associated with this compound and its variants, tailored for researchers, scientists, and professionals in the field of drug development.
Core Principles of this compound Function
This compound's utility is rooted in its structural and chemical properties. It is a dimeric form of ethidium bromide, possessing two positively charged ethidium moieties linked by a rigid bridge. This dicationic nature and large size render it incapable of crossing the intact plasma membranes of healthy, viable cells.
However, in dead or dying cells, the integrity of the plasma membrane is compromised, allowing this compound to enter the cell. Once inside, it intercalates into double-stranded DNA and RNA. This binding event leads to a dramatic enhancement of its fluorescence, producing a bright red signal that is readily detectable by fluorescence microscopy, flow cytometry, and microplate readers. The fluorescence intensity of this compound is virtually negligible when it is in its free, unbound state in solution.
Variants of this compound
Several variants of this compound are commercially available, with this compound-1 (EthD-1) and this compound-III (EthD-III) being the most prominent. While their core mechanism of action is identical, they exhibit differences in their fluorescence brightness. EthD-III was developed as a brighter alternative to EthD-1, reportedly offering a 45% increase in fluorescence intensity upon binding to nucleic acids.[1][2] This enhanced brightness can be advantageous for detecting dead cells with low nucleic acid content or in assays requiring high sensitivity.
Fluorescence Properties and Spectrum
The fluorescence characteristics of this compound are central to its application. Upon binding to DNA, it exhibits a significant increase in fluorescence intensity, with reports of a greater than 30-fold or 40-fold enhancement.[3][4][5]
Table 1: Spectral Properties of this compound Variants (DNA-Bound)
| Variant | Excitation Maximum (nm) | Emission Maximum (nm) |
| This compound-1 (EthD-1) | ~528 | ~617 |
| This compound-III (EthD-III) | ~532 | ~625 |
Note: The exact excitation and emission maxima can vary slightly depending on the solvent and instrumentation.
Quantum Yield and Fluorescence Lifetime
Fluorescence lifetime measurements provide further insight into the dye's interaction with nucleic acids. For EthD-1, distinct lifetime values have been reported when bound to DNA versus RNA, with a lifetime of approximately 3.0 ns when bound to DNA and 8.1 ns when bound to RNA in fixed HL-60 cells.
Applications in Research and Drug Development
The primary application of this compound is in the assessment of cell viability and cytotoxicity. It is a key component of many commercially available "Live/Dead" assay kits, where it is often paired with a green fluorescent marker for live cells, such as Calcein AM.
1. Cell Viability and Cytotoxicity Assays: These assays are fundamental in many areas of biological research, from basic cell biology to toxicology. The dual-staining approach with Calcein AM and this compound allows for the simultaneous visualization and quantification of live and dead cells within a population.
2. High-Throughput Screening (HTS) for Cytotoxic Compounds: In drug discovery, identifying compounds that induce cell death is crucial for developing anti-cancer therapies and for assessing the potential toxicity of new drug candidates. This compound-based assays are well-suited for HTS platforms due to their simplicity (often no-wash protocols) and robust signal. Automated imaging systems and microplate readers can rapidly assess the cytotoxic effects of large compound libraries.
3. Preclinical Drug Safety Assessment: Evaluating the potential toxicity of a drug candidate is a critical step in preclinical development. This compound assays can be employed to assess drug-induced cytotoxicity in various cell lines and primary cells, providing valuable data on a compound's safety profile. This information helps in selecting lead candidates with favorable therapeutic windows and in identifying potential off-target toxicities.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. Below are protocols for two common applications of this compound.
Protocol 1: Fluorescence Microscopy-Based Live/Dead Viability Assay
This protocol is adapted for adherent cells and utilizes a dual-stain approach with Calcein AM and this compound.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
This compound-1 or -III stock solution (e.g., 2 mM in DMSO/H₂O)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP for Calcein AM and Texas Red/RFP for this compound)
Procedure:
-
Prepare Staining Solution: Prepare a fresh working solution of the dyes in PBS or a suitable buffer. A common final concentration is 1-2 µM for both Calcein AM and this compound. Protect the solution from light.
-
Cell Preparation: Aspirate the culture medium from the cells.
-
Washing: Gently wash the cells twice with PBS to remove any residual medium.
-
Staining: Add a sufficient volume of the staining solution to cover the cells.
-
Incubation: Incubate the cells at room temperature or 37°C for 15-30 minutes, protected from light.
-
Washing (Optional): The high affinity of this compound for DNA often makes a final wash step unnecessary. However, if high background is observed, a gentle wash with PBS can be performed.
-
Imaging: Image the cells using a fluorescence microscope. Live cells will exhibit green fluorescence in the cytoplasm (from Calcein), while dead cells will show bright red fluorescence in the nucleus (from this compound).
Caption: Workflow for a fluorescence microscopy-based live/dead cell viability assay.
Protocol 2: Microplate Reader-Based Cytotoxicity Assay
This protocol is suitable for high-throughput screening of compounds in a 96-well plate format.
Materials:
-
Cells seeded in a 96-well, black-walled, clear-bottom plate
-
Test compounds at various concentrations
-
Control wells (untreated cells and cells treated with a known cytotoxic agent)
-
Calcein AM and this compound staining solution
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and appropriate controls. Incubate for the desired exposure time.
-
Prepare Staining Solution: Prepare a 2X concentrated staining solution of Calcein AM and this compound in a suitable buffer.
-
Staining: Add an equal volume of the 2X staining solution to each well of the plate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader.
-
Calcein (Live Cells): Excitation ~485 nm, Emission ~530 nm
-
This compound (Dead Cells): Excitation ~530 nm, Emission ~620 nm
-
-
Data Analysis: Calculate the percentage of dead cells for each compound concentration relative to the controls. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for cytotoxicity.
Caption: Workflow for a microplate reader-based high-throughput cytotoxicity assay.
Conclusion
This compound is an invaluable tool for researchers and drug development professionals. Its reliable mechanism of action, high affinity for nucleic acids, and significant fluorescence enhancement upon binding make it a robust indicator of cell death. The availability of brighter variants like EthD-III and its suitability for high-throughput formats further solidify its position as a critical reagent in modern biological and pharmaceutical research. By understanding its core properties and employing optimized experimental protocols, scientists can effectively leverage this compound to gain crucial insights into cell health and the effects of novel therapeutic agents.
References
Ethidium Homodimer-1 (EthD-1): A Technical Guide for Cell Viability and Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium Homodimer-1 (EthD-1) is a high-affinity, red-fluorescent nucleic acid stain predominantly utilized to identify non-viable cells. Due to its positive charge and dimeric structure, EthD-1 is membrane-impermeant and is thereby excluded from live cells with intact plasma membranes. In cells where membrane integrity is compromised—a hallmark of late-stage apoptosis or necrosis—EthD-1 enters the cell and intercalates with DNA and RNA. This binding event leads to a substantial increase in its fluorescence quantum yield, producing a bright red signal that is readily detectable by fluorescence microscopy and flow cytometry. This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key data for the effective use of EthD-1 in research and drug development applications.
Core Properties of EthD-1
EthD-1's utility as a dead cell stain is underpinned by its photophysical properties, which are significantly altered upon binding to nucleic acids. Unbound EthD-1 in aqueous solution exhibits weak fluorescence, whereas the DNA-bound form is highly fluorescent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of EthD-1.
| Property | Value | Notes |
| Excitation Maximum (DNA-bound) | ~528 nm[1][2][3][4] | Minor variations to ~527 nm have been reported. |
| Emission Maximum (DNA-bound) | ~617 nm[1] | Minor variations up to ~625 nm have been reported. |
| Molar Extinction Coefficient (ε) | 5,300 cm⁻¹M⁻¹ | In aqueous buffer (e.g., PBS). |
| Fluorescence Enhancement | >30-fold | Upon binding to DNA. Some sources report >40-fold. |
| Fluorescence Quantum Yield | Not readily available in cited literature. | The significant fluorescence enhancement indicates a substantial increase in quantum yield upon DNA binding. |
| Molecular Weight | ~857 g/mol | |
| Solubility | Soluble in DMSO |
Mechanism of Action
The mechanism of EthD-1 as a dead cell indicator is a direct consequence of its molecular structure and the biological state of the cell.
Figure 1. Mechanism of EthD-1 in distinguishing live versus dead cells.
Experimental Protocols
EthD-1 is commonly used in conjunction with a live-cell stain, such as Calcein AM, for a dual-color fluorescence assay to simultaneously visualize live and dead cell populations. Below are detailed protocols for fluorescence microscopy and flow cytometry.
Preparation of Staining Solution
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EthD-1 Stock Solution: Prepare a 1 to 2 mM stock solution of EthD-1 in anhydrous DMSO. Store at -20°C, protected from light.
-
Working Solution (with Calcein AM):
-
To 10 mL of a suitable buffer (e.g., Dulbecco's Phosphate-Buffered Saline - DPBS), add 20 µL of 2 mM EthD-1 stock solution (final concentration ~4 µM).
-
To the same 10 mL of buffer, add 5 µL of 4 mM Calcein AM stock solution (final concentration ~2 µM).
-
Vortex the solution thoroughly. This working solution should be prepared fresh for each experiment.
-
Protocol for Fluorescence Microscopy
This protocol is suitable for adherent or suspension cells.
-
Cell Preparation:
-
For adherent cells, grow cells on coverslips or in imaging-compatible plates.
-
For suspension cells, wash the cells with DPBS and pellet by centrifugation.
-
-
Staining:
-
Remove the culture medium.
-
Gently wash the cells once with DPBS.
-
Add a sufficient volume of the staining working solution to cover the cells (e.g., 100-200 µL for a 96-well plate).
-
-
Incubation: Incubate the cells for 30-45 minutes at room temperature, protected from light.
-
Imaging:
-
Image the cells directly in the staining solution or after replacing it with fresh DPBS.
-
Use appropriate filter sets for red (EthD-1) and green (Calcein AM) fluorescence.
-
Figure 2. Experimental workflow for cell viability analysis using EthD-1 with fluorescence microscopy.
Protocol for Flow Cytometry
This protocol is designed for single-cell suspensions.
-
Cell Preparation:
-
Harvest and wash the cells, resuspending them in DPBS to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Add the staining working solution to the cell suspension.
-
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis:
-
Analyze the stained cells on a flow cytometer equipped with appropriate lasers and detectors for red and green fluorescence.
-
It is recommended to include single-color controls for proper compensation.
-
Figure 3. Experimental workflow for cell viability analysis using EthD-1 with flow cytometry.
Conclusion
EthD-1 is a robust and reliable fluorescent probe for the identification of non-viable cells in a population. Its straightforward mechanism of action, based on membrane integrity, and its bright, DNA-bound fluorescence make it an indispensable tool in cytotoxicity assays, drug screening, and fundamental cell biology research. When combined with a live-cell stain, it provides a powerful method for the simultaneous quantification of live and dead cells. The protocols and data presented in this guide offer a solid foundation for the successful implementation of EthD-1 in a variety of experimental contexts.
References
An In-depth Technical Guide to the DNA Binding of Ethidium Homodimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium Homodimer-1 (EthD-1) is a high-affinity, red fluorescent nucleic acid stain predominantly utilized for the identification of non-viable cells. As a dimeric analog of the well-known intercalator ethidium bromide, EthD-1 possesses unique properties that make it an invaluable tool in cell biology and various biomedical research fields. This guide provides a comprehensive technical overview of the core principles governing the interaction of EthD-1 with DNA, including its binding mechanism, quantitative parameters, and detailed experimental protocols.
Core Principles of this compound-DNA Interaction
This compound-1 is a dicationic molecule that is cell membrane-impermeable.[1] This characteristic is fundamental to its application as a dead cell stain. In viable cells with intact plasma membranes, EthD-1 is excluded from the cytoplasm and nucleus. However, in cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis, the dye can passively enter the cell.[1][2]
Once inside the cell, EthD-1 exhibits a high affinity for nucleic acids (both DNA and RNA) and is believed to bind primarily through intercalation.[3][4] This intercalation involves the insertion of the planar phenanthridinium rings of the dye between the base pairs of the DNA double helix. This binding event leads to a significant conformational change in the dye molecule, resulting in a dramatic enhancement of its fluorescence quantum yield by over 30 to 40-fold. The resulting bright red fluorescence provides a clear and robust signal for identifying and quantifying dead cells.
Quantitative Data on this compound-DNA Binding
The interaction between this compound-1 and DNA can be characterized by several key quantitative parameters. These values are crucial for designing and interpreting experiments accurately.
| Parameter | Value | Source(s) |
| Fluorescence Enhancement | >30-fold to >40-fold upon binding to DNA | |
| Binding Stoichiometry | 1 dye molecule per 4-5 DNA base pairs | |
| Excitation Maximum (DNA-bound) | ~528 nm | |
| Emission Maximum (DNA-bound) | ~617 nm | |
| Molecular Weight | 856.77 g/mol |
Experimental Protocols
Preparation of this compound-1 Stock and Working Solutions
Proper preparation of EthD-1 solutions is critical for obtaining reliable and reproducible results.
1. Stock Solution Preparation (e.g., 2 mM in DMSO):
-
EthD-1 is typically supplied as a solid. To prepare a 2 mM stock solution, dissolve the appropriate mass of EthD-1 in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
For example, to prepare 1 mL of a 2 mM solution, dissolve 0.857 mg of EthD-1 (MW = 856.77 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
2. Working Solution Preparation (for LIVE/DEAD® Viability/Cytotoxicity Assay):
-
A typical working solution for cell staining is prepared in a buffered saline solution such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
To prepare a 4 µM working solution of EthD-1, dilute the 2 mM stock solution 1:500 in the desired buffer. For example, add 20 µL of the 2 mM EthD-1 stock solution to 10 mL of sterile PBS.
-
This working solution is often used in combination with Calcein AM for dual live/dead cell staining.
LIVE/DEAD® Viability/Cytotoxicity Assay Protocol
This assay simultaneously identifies live and dead cells within a population using Calcein AM and this compound-1, respectively.
Materials:
-
Cells in culture
-
Calcein AM stock solution (e.g., 4 mM in DMSO)
-
This compound-1 stock solution (2 mM in DMSO/H₂O)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC for Calcein and TRITC or Texas Red for EthD-1)
Procedure:
-
Prepare a combined staining solution by adding 5 µL of 4 mM Calcein AM and 20 µL of 2 mM this compound-1 to 10 mL of DPBS. This results in final concentrations of approximately 2 µM Calcein AM and 4 µM EthD-1.
-
Remove the culture medium from the cells.
-
Gently wash the cells once with DPBS.
-
Add a sufficient volume of the combined staining solution to cover the cells (e.g., 100-200 µL for a single well in a 96-well plate).
-
Incubate the cells for 30-45 minutes at room temperature (20-25°C) or for a shorter duration at 37°C, protected from light.
-
Image the cells using a fluorescence microscope. Live cells will exhibit green fluorescence, while dead cells will show red fluorescence.
Troubleshooting:
-
High background fluorescence: This may result from using excessive dye concentrations. Optimize the dye concentrations for your specific cell type.
-
Weak staining: Ensure that the incubation time is sufficient. Also, check the viability of your stock solutions, as repeated freeze-thaw cycles can degrade the reagents.
-
Fixation issues: It is important to note that EthD-1 is not well-retained in cells after fixation. Therefore, it is recommended to perform the analysis on live cells.
Fluorescence Titration for Determining DNA Binding Affinity (General Protocol)
Principle: The fluorescence of EthD-1 increases significantly upon binding to DNA. By titrating a fixed concentration of DNA with increasing concentrations of EthD-1 and measuring the corresponding increase in fluorescence, one can determine the binding affinity.
Procedure:
-
Prepare a solution of DNA of known concentration in a suitable buffer (e.g., Tris-HCl with NaCl).
-
Prepare a stock solution of EthD-1 of known concentration.
-
In a fluorometer cuvette, place the DNA solution.
-
Measure the initial fluorescence of the DNA solution (background).
-
Make sequential additions of small aliquots of the EthD-1 stock solution to the DNA solution.
-
After each addition, allow the system to equilibrate and then measure the fluorescence intensity at the emission maximum of the DNA-bound dye (~617 nm), using an excitation wavelength of ~528 nm.
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence as a function of the total EthD-1 concentration.
-
The data can then be fitted to a suitable binding model (e.g., using a Scatchard plot) to determine the binding constant (Kd) and the number of binding sites.
Circular Dichroism Spectroscopy for Assessing DNA Conformational Changes
Circular dichroism (CD) spectroscopy can be used to investigate changes in DNA conformation upon ligand binding.
Principle: DNA has a characteristic CD spectrum in the UV region (200-320 nm) that is sensitive to its helical structure. Intercalating agents like EthD-1 can induce changes in the DNA conformation, which can be detected as alterations in the CD spectrum.
Procedure:
-
Prepare a solution of DNA in a suitable buffer.
-
Record the CD spectrum of the DNA solution alone.
-
Prepare a solution of EthD-1.
-
Add aliquots of the EthD-1 solution to the DNA solution and record the CD spectrum after each addition.
-
Analyze the changes in the CD spectrum, particularly the positive band around 275 nm and the negative band around 245 nm for B-form DNA, to infer conformational changes.
Visualizations
The following diagrams illustrate key concepts and workflows related to the DNA binding of this compound-1.
Caption: Mechanism of EthD-1 action as a dead cell stain.
Caption: Experimental workflow for the LIVE/DEAD® assay.
Caption: Logical workflow for fluorescence titration.
References
- 1. Protocol for high-sensitivity/long linear-range spectrofluorimetric DNA quantification using ethidium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
Ethidium Homodimer: A Technical Guide to Detecting Dead and Dying Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ethidium homodimer (EthD-1), a fluorescent dye widely used for the identification and quantification of dead or dying cells. This document details the core principles of its mechanism, presents key quantitative data, and offers detailed experimental protocols for its application in cell viability and cytotoxicity assays.
Core Principles and Mechanism of Action
This compound is a high-affinity, membrane-impermeant nucleic acid stain. Its utility in distinguishing dead from living cells is based on the integrity of the plasma membrane. In viable cells, the intact cell membrane effectively excludes the positively charged EthD-1 molecule.[1][2][3][4] However, in dead or dying cells, the compromised plasma membrane allows EthD-1 to enter the cell.[2]
Once inside the cell, EthD-1 binds to nucleic acids (both DNA and RNA) by intercalation. This binding event leads to a significant enhancement of its fluorescence, with some reports indicating a greater than 30-fold or even 40-fold increase. This results in the bright red fluorescent staining of the nuclei of dead cells, which can then be visualized and quantified using fluorescence microscopy, flow cytometry, or microplate readers.
Due to its high affinity for nucleic acids, EthD-1 is often considered an alternative to propidium iodide, with the advantage of allowing for no-wash staining protocols at lower concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound-1.
Table 1: Spectral Properties
| Property | Value |
| Excitation Maximum (with DNA) | 527-528 nm |
| Emission Maximum (with DNA) | 617-625 nm |
| Stokes Shift | ~89 nm |
| Absorbance Maximum | ~495 nm |
| Molar Absorptivity Coefficient | 9,100 M⁻¹cm⁻¹ |
Table 2: Physicochemical and Staining Properties
| Property | Value/Description |
| Molecular Weight | 856.75 g/mol |
| Solubility | DMSO or H₂O |
| Cell Permeability | Membrane impermeant |
| Fluorescence Enhancement (upon binding to nucleic acids) | >30-fold, ~40-fold |
| Target | ssDNA, dsDNA, RNA, oligonucleotides, triple helix DNA |
| Cellular Localization | Nucleus and cytoplasm of dead cells |
Visualizing the Core Concepts
Mechanism of Action
Caption: Mechanism of selective staining of dead cells by this compound.
Experimental Workflow for a Live/Dead Assay
Caption: A typical workflow for a cell viability assay using this compound.
Experimental Protocols
The following are generalized protocols for using this compound-1 in conjunction with Calcein AM for a dual-fluorescence live/dead cell viability/cytotoxicity assay. Optimization of dye concentrations and incubation times may be necessary for specific cell types and experimental conditions.
Protocol 1: Live/Dead Staining for Fluorescence Microscopy
Materials:
-
Cells cultured on coverslips or in a multi-well plate
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)
-
Calcein AM stock solution (e.g., 4 mM in DMSO)
-
Dulbecco's Phosphate-Buffered Saline (DPBS) or other appropriate buffer
-
Positive control (dead cells): Cells treated with 0.1-0.5% digitonin or 70% methanol for 10-30 minutes
-
Negative control (live cells): Untreated cells
Procedure:
-
Prepare Staining Solution:
-
Allow the EthD-1 and Calcein AM stock solutions to warm to room temperature.
-
Prepare a working staining solution by adding 20 µL of the 2 mM EthD-1 stock solution and 5 µL of the 4 mM Calcein AM stock solution to 10 mL of DPBS. This results in a final concentration of approximately 4 µM EthD-1 and 2 µM Calcein AM. Vortex to mix thoroughly.
-
Note: Prepare this solution fresh for each experiment.
-
-
Cell Staining:
-
Gently remove the culture medium from the cells.
-
Wash the cells once with DPBS.
-
Add a sufficient volume of the staining solution to cover the cells (e.g., 100-200 µL for a 96-well plate).
-
-
Incubation:
-
Incubate the cells for 30-45 minutes at room temperature to 37°C, protected from light. Optimal incubation time may vary depending on the cell type.
-
-
Imaging:
-
Without washing, visualize the cells using a fluorescence microscope equipped with appropriate filter sets for Calcein (FITC/GFP channel; Ex/Em ~494/517 nm) and EthD-1 (RFP/Texas Red channel; Ex/Em ~528/617 nm).
-
Live cells will exhibit green fluorescence in the cytoplasm, while dead cells will show bright red fluorescence in the nucleus.
-
Protocol 2: Cytotoxicity Assay using a Fluorescence Microplate Reader
Materials:
-
Cells cultured in a 96-well or 24-well black-walled fluorescence microplate
-
This compound-1 (EthD-1) stock solution
-
Calcein AM stock solution
-
DPBS or other appropriate buffer
-
Cytotoxic compound of interest
-
Control wells (untreated cells, vehicle control, maximum lysis control)
Procedure:
-
Cell Plating:
-
Plate cells at a density of 10,000 to 50,000 cells per well in a 96-well plate and culture for 12-24 hours.
-
-
Induce Cytotoxicity:
-
Treat cells with varying concentrations of the cytotoxic agent and incubate for the desired period.
-
-
Prepare Staining Solution:
-
Prepare the staining solution as described in Protocol 1.
-
-
Cell Staining:
-
Gently remove the culture medium containing the cytotoxic agent.
-
Add 100 µL of the staining solution to each well.
-
-
Incubation:
-
Incubate for 30 minutes at 37°C in a cell culture incubator.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with the following settings:
-
Calcein (Live Cells): Excitation ~485 nm, Emission ~525 nm
-
EthD-1 (Dead Cells): Excitation ~525 nm, Emission ~590-620 nm
-
-
The intensity of the red fluorescence from EthD-1 is linearly proportional to the number of dead cells.
-
-
Data Analysis:
-
Calculate the percentage of dead cells by comparing the fluorescence of treated wells to control wells (e.g., maximum lysis control treated with a detergent like saponin or Triton X-100).
-
Conclusion
This compound is a reliable and straightforward fluorescent probe for the detection of dead and dying cells across various platforms. Its membrane impermeability and significant fluorescence enhancement upon binding to nucleic acids provide a clear distinction between viable and non-viable cell populations. When used in combination with a live-cell stain such as Calcein AM, it offers a powerful tool for quantitative assessment of cell viability and cytotoxicity, making it an invaluable reagent in diverse research and drug development applications.
References
An In-depth Technical Guide to the Applications of Ethidium Homodimer in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethidium homodimer-1 (EthD-1) is a high-affinity, red-fluorescent nucleic acid stain that serves as a cornerstone for assessing cell viability in molecular biology and related fields. Its utility is rooted in its inability to cross the intact plasma membranes of live cells. Consequently, it selectively stains cells with compromised membranes, a hallmark of cell death. This technical guide provides a comprehensive overview of the core principles, applications, and experimental protocols involving EthD-1, with a focus on quantitative data and practical implementation for research and drug development.
Core Principles and Mechanism of Action
EthD-1 is a dimeric form of ethidium bromide, featuring two ethidium moieties linked together. This structure confers a high positive charge and a larger molecular size, rendering it membrane-impermeant to healthy cells.[1][2] In contrast, cells undergoing necrosis or late-stage apoptosis lose their membrane integrity, allowing EthD-1 to enter.[1]
Once inside the cell, EthD-1 intercalates into double-stranded DNA and RNA.[2][3] This binding event leads to a dramatic increase in its fluorescence quantum yield, resulting in a bright red fluorescence upon excitation. The fluorescence enhancement is reported to be greater than 30-fold. This significant signal amplification provides a clear and robust method for identifying and quantifying dead cells within a population.
Key Applications in Molecular Biology
The primary application of this compound is in cell viability and cytotoxicity assays. It is frequently used in conjunction with a live-cell stain, such as Calcein AM, in dual-fluorescence assays to simultaneously identify live and dead cells.
-
Live/Dead Cell Viability Assays: This is the most common application, enabling the ratiometric analysis of live versus dead cells in a population. This is crucial for assessing the cytotoxic effects of compounds in drug screening, evaluating the health of cell cultures, and studying cellular responses to various stimuli.
-
Flow Cytometry: EthD-1 is compatible with flow cytometry for high-throughput analysis of cell viability. It allows for the rapid quantification of dead cells in a heterogeneous population.
-
Fluorescence Microscopy: Direct visualization of dead cells within a tissue or cell culture is readily achieved using fluorescence microscopy.
-
High-Content Screening (HCS): The robust signal of EthD-1 makes it suitable for automated imaging and analysis in HCS platforms for cytotoxicity profiling of compound libraries.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound-1.
| Property | Value | References |
| Excitation Maximum (with DNA) | ~528 nm | |
| Emission Maximum (with DNA) | ~617 nm | |
| Molecular Weight | ~857 g/mol | |
| Fluorescence Enhancement (upon binding to DNA) | >30-fold | |
| Cell Permeability | Membrane Impermeant |
| Parameter | This compound-1 (EthD-1) | Propidium Iodide (PI) |
| Binding Affinity to DNA | High | Moderate |
| Fluorescence Enhancement | >30-fold | ~20-30-fold |
| Excitation/Emission (nm) | ~528/617 | ~535/617 |
| Primary Application | Dead Cell Staining | Dead Cell Staining |
Experimental Protocols
Live/Dead Viability/Cytotoxicity Assay for Mammalian Cells using Fluorescence Microscopy
This protocol is adapted from commercially available kits and provides a general procedure for staining adherent or suspension cells.
Materials:
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO)
-
Calcein AM stock solution (e.g., 4 mM in DMSO)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cells in culture
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP and TRITC/Texas Red)
Protocol:
-
Prepare Staining Solution:
-
Prepare a 2X working solution of the dyes in DPBS. For a final concentration of 2 µM EthD-1 and 1 µM Calcein AM, add 2 µL of 2 mM EthD-1 stock and 0.5 µL of 4 mM Calcein AM stock to 1 mL of DPBS.
-
Note: Optimal concentrations may vary depending on the cell type and should be determined empirically.
-
-
Cell Preparation:
-
For Adherent Cells: Carefully remove the culture medium from the cells grown on coverslips or in culture dishes. Gently wash the cells once with DPBS.
-
For Suspension Cells: Pellet the cells by centrifugation (e.g., 5 minutes at 100-200 x g). Discard the supernatant and resuspend the cell pellet in DPBS.
-
-
Staining:
-
Add a sufficient volume of the 2X staining solution to cover the cells. For adherent cells in a 24-well plate, use approximately 250 µL per well. For suspension cells, resuspend the pellet in the staining solution.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of DPBS. For suspension cells, place a drop of the cell suspension on a slide and cover with a coverslip.
-
Observe the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (EthD-1).
-
Live/Dead Cell Analysis by Flow Cytometry
Materials:
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO)
-
Calcein AM stock solution (e.g., 4 mM in DMSO)
-
DPBS or other suitable buffer
-
Cell suspension
-
Flow cytometer with 488 nm laser excitation and appropriate emission filters (e.g., ~530/30 nm for Calcein and >610 nm for EthD-1)
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in DPBS or culture medium.
-
-
Staining:
-
To 1 mL of the cell suspension, add 2 µL of 2 mM EthD-1 and 1 µL of 4 mM Calcein AM. This will give a final concentration of approximately 4 µM EthD-1 and 4 µM Calcein AM. Mix gently.
-
Note: Titration of dye concentrations is recommended for optimal separation of live and dead populations.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using 488 nm excitation.
-
Collect green fluorescence for Calcein (live cells) and red fluorescence for EthD-1 (dead cells).
-
Use unstained and single-stained controls to set up compensation and gates correctly.
-
The live cell population will be Calcein-positive and EthD-1-negative, while the dead cell population will be EthD-1-positive.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical live/dead cell viability assay.
Caption: Mechanism of Calcein AM and this compound-1 in live/dead cell staining.
References
An In-depth Technical Guide to the Safe Handling of Ethidium Homodimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium Homodimer (EthD-1, EthD-III) is a high-affinity, fluorescent nucleic acid stain widely used in molecular biology and cell biology applications. It is an intercalating agent that binds to DNA and RNA, exhibiting a significant fluorescence enhancement upon binding (over 30-fold)[1][2]. Due to its strong positive charge, this compound cannot cross the intact membranes of live cells. This property makes it an invaluable tool for selectively staining dead cells, whose membrane integrity is compromised, and it is frequently used in cell viability and cytotoxicity assays, often in conjunction with live-cell stains like Calcein AM[2][3].
Despite its utility, this compound's mode of action—intercalating with DNA—raises significant safety concerns, as it is a potential mutagen and is suspected of causing cancer[4]. The toxicological properties have not been thoroughly investigated, and therefore, it must be handled with caution by qualified individuals experienced in managing potentially hazardous chemicals. This guide provides a comprehensive overview of the necessary safety precautions, handling procedures, and disposal methods based on available safety data sheets (SDS) and product information.
Hazard Identification and Data Presentation
The classification of this compound varies across different suppliers, but it is consistently treated as a hazardous substance. It is crucial to consult the specific Safety Data Sheet (SDS) for the product in use. The primary hazards include suspicion of carcinogenicity and the potential to cause severe skin and eye damage.
GHS Hazard Classification
The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications found in various safety data sheets.
| Hazard Class | Hazard Category | Hazard Statement | References |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | |
| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage | |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | |
| Substances which, in contact with water, emit flammable gases | Category 2 / 3 | H261: In contact with water releases flammable gas |
Note: Some suppliers classify the substance as "Not a hazardous substance or mixture". However, given the conflicting classifications and the known risks of DNA intercalating agents, it is prudent to handle it as a hazardous chemical.
Toxicological Data
A thorough review of available safety data sheets indicates a significant lack of quantitative toxicological data for this compound. For most toxicological endpoints, including acute toxicity (oral, dermal, inhalation), carcinogenicity, and reproductive toxicity, the common entry is "No data available". The classification as a suspected carcinogen is likely based on its structural similarity to ethidium bromide, a known mutagen.
Personal Protective Equipment (PPE)
Due to the potential for skin absorption and severe irritation, comprehensive personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale & References |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and absorption. Gloves must be inspected before use and changed frequently, especially if contaminated. |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes that can cause severe eye damage. Ensure unobstructed access to an eyewash station. |
| Skin and Body Protection | Laboratory coat and impervious clothing. | To protect skin from contact. Remove contaminated clothing immediately. |
| Respiratory Protection | Use in a chemical fume hood. If a fume hood is not available or if dust/aerosols may be generated, a suitable respirator is required. | To prevent inhalation of dust or aerosols, which may be harmful. |
Handling, Storage, and Experimental Protocols
Safe Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Handling Procedures
-
Engineering Controls : Always handle this compound, especially in its powdered form, within a certified chemical fume hood to minimize inhalation risk. Ensure adequate general ventilation in the laboratory.
-
Work Practices : Avoid the formation of dust and aerosols. It is recommended to purchase ready-made solutions to avoid handling the powder. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling, even if gloves were worn.
Storage Conditions
-
General Storage : Store in a dry, cool, and well-ventilated place away from strong oxidizing agents.
-
Container : Keep the container tightly closed and sealed until ready for use.
-
Security : Store in a locked cabinet or an area accessible only to authorized personnel.
-
Protection from Light : Protect the material from long-term exposure to light.
-
Temperature : Recommended storage temperatures vary by supplier, ranging from 4°C to -20°C. Consult the manufacturer's instructions.
Experimental Protocol: Safe Spill Cleanup
This protocol details the methodology for cleaning a minor spill of this compound solution. For large spills, or any spill of powder outside a fume hood, evacuate the area and contact institutional safety personnel.
-
Alert Personnel : Immediately alert others in the area of the spill.
-
Don PPE : Put on appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
Containment :
-
For liquid spills, cover with an inert absorbent material (e.g., diatomite, universal binders).
-
Prevent the spill from entering drains or water courses.
-
-
Cleanup :
-
Carefully collect the absorbent material using scoops or forceps and place it into a suitable, labeled container for hazardous waste.
-
Do not generate dust when cleaning.
-
-
Decontamination :
-
Wipe the spill area with a decontaminating solution (e.g., soap and water, followed by alcohol).
-
Wipe the area with clean, wet paper towels.
-
Use a UV lamp to check for any remaining fluorescence, indicating residual contamination. Repeat decontamination if necessary.
-
-
Waste Disposal :
-
Place all contaminated materials (gloves, paper towels, absorbent) into a clearly labeled, sealed plastic bag or container for hazardous waste.
-
Dispose of the waste according to institutional and local regulations.
-
-
Final Steps : Remove PPE and wash hands thoroughly with soap and water.
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
First Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact : Take off all contaminated clothing immediately. Rinse the affected skin area with large amounts of water and soap. For severe contact that may cause burns, immerse the affected area in cool water. Seek medical attention if irritation or other symptoms arise.
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and call for immediate medical help.
-
Ingestion : If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All this compound waste, including stock solutions, contaminated gels, buffers, gloves, and lab supplies, must be treated as hazardous waste.
-
Segregation : Collect liquid and solid waste in separate, dedicated, and clearly labeled containers.
-
Labeling : Containers must be hard-walled, leak-proof, and labeled "this compound Waste" with appropriate hazard symbols.
-
Disposal : Do not pour any solution containing this compound down the drain. Arrange for waste pickup and disposal through the institution's environmental health and safety office, following all local, state, and federal regulations.
References
The Core Mechanism of Ethidium Homodimer-1 in Dead Cell Identification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethidium Homodimer-1 (EthD-1), a high-affinity fluorescent nucleic acid stain, and its application in the selective identification of dead or membrane-compromised cells. We will delve into the core mechanism of its entry into non-viable cells, its spectral and binding properties, and detailed protocols for its use in common cell analysis techniques.
The Principle of Selective Permeability: How this compound-1 Enters Dead Cells
The utility of this compound-1 as a dead cell stain lies in its molecular structure and the fundamental biological difference between live and dead cells: the integrity of the plasma membrane.
1.1. Molecular Characteristics of this compound-1: this compound-1 is a dimeric form of ethidium bromide, possessing two positively charged ethidium moieties.[1] This dicationic nature and its relatively large molecular size render it impermeable to the intact, selectively permeable plasma membrane of live cells.[1]
1.2. The Compromised Membrane of Dead Cells: In contrast, cells undergoing necrosis or late-stage apoptosis lose the ability to maintain their plasma membrane integrity. This loss of structural integrity results in the formation of pores and disordered regions in the cell membrane.[2]
1.3. Passive Diffusion into Dead Cells: The compromised membrane of a dead cell allows for the passive diffusion of this compound-1 into the cytoplasm and subsequently the nucleus.[1] The strong positive charge of EthD-1 prevents it from crossing the intact membranes of living cells.[2] Once inside a dead cell, EthD-1 can access the rich concentration of nucleic acids (both DNA and RNA).
1.4. Intercalation and Fluorescence Enhancement: this compound-1 binds to nucleic acids with high affinity, primarily through intercalation between the base pairs of the DNA and RNA strands. This binding event induces a significant conformational change in the dye molecule, leading to a dramatic increase in its fluorescence quantum yield. The fluorescence of EthD-1 is enhanced by over 30 to 40-fold upon binding to nucleic acids, resulting in a bright red fluorescent signal that is easily detectable.
Quantitative Data Presentation
To facilitate the application of this compound-1 in research and drug development, the following tables summarize its key quantitative properties.
| Property | Value | Reference(s) |
| Molecular Weight | 856.77 g/mol | |
| Molar Extinction Coefficient (ε) | 5300 cm⁻¹M⁻¹ | |
| Excitation Maximum (with DNA) | ~528 nm | |
| Emission Maximum (with DNA) | ~617 nm | |
| Fluorescence Enhancement upon DNA Binding | >30-fold to >40-fold | |
| Binding Affinity (K) for dsDNA | ~2 x 10⁸ M⁻¹ | |
| Solubility | Soluble in DMSO |
Experimental Protocols
Detailed methodologies for the application of this compound-1 in fluorescence microscopy and flow cytometry are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental conditions.
Live/Dead Cell Staining for Fluorescence Microscopy
This protocol describes the simultaneous staining of live and dead cells using Calcein AM and this compound-1.
Materials:
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO)
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cell culture medium
-
Adherent or suspension cells
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/green and TRITC/red)
Procedure:
-
Prepare Staining Solution:
-
Prepare a working solution of EthD-1 in PBS or serum-free medium. A final concentration of 1-4 µM is a good starting point.
-
If co-staining with Calcein AM for live cells, prepare a combined staining solution containing both dyes at their optimal concentrations (e.g., 0.5-1 µM Calcein AM and 1-4 µM EthD-1).
-
-
Cell Preparation:
-
For Adherent Cells: Grow cells on coverslips or in imaging-compatible plates. Gently wash the cells once with PBS.
-
For Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in PBS or serum-free medium.
-
-
Staining:
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing (Optional but Recommended):
-
Gently wash the cells once with PBS to reduce background fluorescence.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope. Live cells will exhibit green fluorescence (Calcein), and dead cells will show bright red fluorescence (EthD-1).
-
Cell Viability Analysis by Flow Cytometry
This protocol outlines the use of this compound-1 for quantifying cell viability in a population using a flow cytometer.
Materials:
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA)
-
Suspension cells or trypsinized adherent cells
-
Flow cytometer with appropriate laser and emission filters
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in cold PBS with 1% BSA.
-
-
Staining:
-
Add EthD-1 to the cell suspension to a final concentration of 1-4 µM.
-
Incubate for 15-30 minutes on ice or at room temperature, protected from light.
-
-
Analysis:
-
Analyze the stained cells on a flow cytometer without washing.
-
Excite the cells with an appropriate laser (e.g., 488 nm or 561 nm) and collect the emission in the red channel (e.g., ~610/20 nm bandpass filter).
-
Gate on the cell population to exclude debris and analyze the percentage of red fluorescent (dead) cells.
-
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
References
An In-depth Technical Guide to Ethidium Homodimer and Ethidium Bromide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of ethidium homodimer-1 (EthD-1) and ethidium bromide (EtBr), two fluorescent nucleic acid stains widely used in life sciences research. Key differences in their chemical structure, optical properties, mechanisms of action, and primary applications are detailed to assist researchers in selecting the appropriate reagent and designing robust experimental workflows.
Core Differences and Data Presentation
This compound-1 and ethidium bromide, while both intercalating into DNA, possess fundamental structural and functional distinctions that dictate their use in different biological assays. Ethidium bromide is a monomer that can permeate the membranes of living cells, making it a general stain for nucleic acids in applications like gel electrophoresis. In contrast, this compound-1 is a larger, dimeric molecule with a strong positive charge that prevents it from crossing the intact membranes of live cells. This property makes it an excellent marker for identifying dead or membrane-compromised cells.[1][2][3]
The quantitative properties of these two dyes are summarized in the tables below for easy comparison.
Table 1: Physicochemical and Spectroscopic Properties
| Property | This compound-1 (EthD-1) | Ethidium Bromide (EtBr) |
| Molecular Formula | C46H50Cl4N8 | C21H20BrN3 |
| Molar Mass ( g/mol ) | 856.77 | 394.31 |
| Excitation Max (with DNA) | ~528 nm | ~300 nm and ~520 nm |
| Emission Max (with DNA) | ~617 nm | ~605 nm |
| Fluorescence Enhancement | >30-fold | ~20-25-fold |
| Quantum Yield (bound to DNA) | Not explicitly reported, but high | Not explicitly reported, but significantly enhanced |
| Cell Membrane Permeability | Impermeant | Permeant |
Table 2: Applications and Toxicological Profile
| Aspect | This compound-1 (EthD-1) | Ethidium Bromide (EtBr) |
| Primary Application | Dead cell staining in viability/cytotoxicity assays | Nucleic acid visualization in gel electrophoresis |
| Mechanism of Selectivity | Exclusion from live cells with intact membranes | General intercalation into nucleic acids |
| Toxicity | Generally considered less hazardous due to membrane impermeability | Known mutagen and potential carcinogen |
Mandatory Visualizations
To further elucidate the differences and applications of this compound-1 and ethidium bromide, the following diagrams have been generated using the DOT language.
Caption: Differential membrane permeability of EthD-1 and EtBr.
Caption: Chemical structures of this compound-1 and Ethidium Bromide.
Caption: Experimental workflow for a LIVE/DEAD® cell viability assay.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound-1 and ethidium bromide are provided below. These protocols are intended as a guide and may require optimization based on specific cell types, equipment, and experimental conditions.
Protocol 1: Cell Viability Assessment using this compound-1 (LIVE/DEAD® Assay)
This protocol outlines a common procedure for a two-color fluorescence assay to simultaneously determine live and dead cells.
Materials:
-
Calcein AM stock solution (e.g., 4 mM in DMSO)
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H2O)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
Adherent or suspension cells for analysis
-
Fluorescence microscope with appropriate filters for green (Calcein) and red (EthD-1) fluorescence
Procedure:
-
Preparation of Staining Solution:
-
Prepare a working solution of EthD-1 by diluting the stock solution in PBS to a final concentration of approximately 4 µM.
-
To this EthD-1 solution, add Calcein AM stock solution to a final concentration of approximately 2 µM.
-
The final staining solution should be protected from light and used within a few hours of preparation.
-
-
Cell Staining:
-
For adherent cells: Remove the culture medium and gently wash the cells once with PBS.
-
For suspension cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend in PBS.
-
Add a sufficient volume of the staining solution to cover the cells.
-
Incubate the cells at room temperature for 30-45 minutes, protected from light.
-
-
Imaging and Analysis:
-
After incubation, the cells can be imaged directly. For adherent cells, replace the staining solution with fresh PBS or culture medium before imaging. For suspension cells, they can be pelleted and resuspended in PBS for imaging on a microscope slide.
-
Visualize the cells using a fluorescence microscope. Live cells will exhibit green fluorescence (Calcein), while dead cells will show red fluorescence in their nuclei (EthD-1).
-
Acquire images in both the green and red channels.
-
The percentage of live and dead cells can be quantified by counting the number of green and red fluorescent cells, respectively, and expressing them as a fraction of the total number of cells (which can be determined by a brightfield image or a nuclear counterstain if desired).
-
Protocol 2: Agarose Gel Electrophoresis with Ethidium Bromide Staining
This protocol describes the standard method for visualizing DNA fragments separated by agarose gel electrophoresis.
Materials:
-
Agarose
-
Electrophoresis buffer (e.g., 1X TAE or 1X TBE)
-
Ethidium bromide stock solution (e.g., 10 mg/mL)
-
DNA samples with loading dye
-
DNA ladder (molecular weight standard)
-
Agarose gel electrophoresis apparatus (gel box, power supply)
-
UV transilluminator and gel imaging system
Procedure:
-
Casting the Agarose Gel:
-
Weigh the appropriate amount of agarose to achieve the desired gel concentration (e.g., 1 g of agarose in 100 mL of 1X TAE buffer for a 1% gel).
-
Add the agarose to the electrophoresis buffer in a flask and heat in a microwave until the agarose is completely dissolved.
-
Allow the molten agarose to cool to approximately 50-60°C.
-
Caution: Ethidium bromide is a mutagen. Wear appropriate personal protective equipment (gloves, lab coat, eye protection). Add ethidium bromide to the cooled agarose to a final concentration of 0.2-0.5 µg/mL (e.g., 2-5 µL of a 10 mg/mL stock solution per 100 mL of gel).
-
Swirl the flask gently to mix, avoiding the formation of air bubbles.
-
Pour the agarose into a gel casting tray with a comb in place and allow it to solidify at room temperature.
-
-
Electrophoresis:
-
Once the gel has solidified, place it in the gel box and add 1X electrophoresis buffer until the gel is submerged.
-
Carefully remove the comb to form the wells.
-
Load the DNA samples and the DNA ladder into the wells.
-
Connect the power supply and run the gel at a constant voltage (e.g., 80-120 V) until the dye front has migrated an adequate distance.
-
-
Visualization:
-
After electrophoresis, carefully remove the gel from the gel box.
-
Place the gel on a UV transilluminator.
-
The intercalated ethidium bromide will fluoresce under UV light, revealing the DNA bands.
-
Capture an image of the gel using a gel documentation system. The size of the DNA fragments can be estimated by comparing their migration distance to that of the bands in the DNA ladder.
-
Post-Staining (Alternative to in-gel staining):
-
Run the agarose gel without ethidium bromide.
-
After electrophoresis, submerge the gel in a solution of 0.5 µg/mL ethidium bromide in water or electrophoresis buffer for 15-30 minutes.
-
Destain the gel in water for 15-30 minutes to reduce background fluorescence before imaging.
Conclusion
The choice between this compound-1 and ethidium bromide is primarily dictated by the experimental question. For assessing cell viability and membrane integrity, the membrane-impermeant nature of EthD-1 makes it the superior choice. For general-purpose nucleic acid visualization in applications where cell viability is not a concern, such as in agarose gel electrophoresis, the membrane-permeant EtBr remains a widely used, albeit more hazardous, option. Researchers should carefully consider the properties and safety profiles of each dye to ensure the selection of the most appropriate reagent for their specific research needs.
References
An In-depth Technical Guide to Staining Bacteria and Yeast with Ethidium Homodimer-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethidium Homodimer-1 (EthD-1), a high-affinity, red-fluorescent nucleic acid stain, and its application in the viability assessment of bacteria and yeast. EthD-1 is an indispensable tool in microbiology, cellular biology, and drug discovery for selectively identifying non-viable cells with compromised plasma membranes.
Introduction to this compound-1 (EthD-1)
This compound-1 is a positively charged, membrane-impermeant fluorescent dye.[1][2][3] Its large size and charge prevent it from crossing the intact cell membranes of live cells.[1][2] However, in cells with damaged or compromised membranes—a hallmark of cell death—EthD-1 can enter, intercalate with nucleic acids (both DNA and RNA), and exhibit a dramatic increase in fluorescence. This property makes it a reliable indicator of cell death in a variety of cell types, including bacteria and yeast.
EthD-1 is frequently used as a counterstain in live/dead viability assays, often in conjunction with a membrane-permeant stain that illuminates the entire cell population (e.g., SYTO 9) or a stain that specifically marks viable cells (e.g., Calcein AM).
Mechanism of Action
The staining mechanism of EthD-1 is based on the integrity of the cell membrane.
-
Live Cells: In viable bacterial and yeast cells, the intact plasma membrane acts as a barrier, effectively excluding the large, positively charged EthD-1 molecules.
-
Dead or Membrane-Compromised Cells: When a cell dies, its membrane integrity is lost. This allows EthD-1 to pass through the disordered membrane and into the cytoplasm. Once inside, it binds to DNA and RNA by intercalation. This binding event leads to a significant enhancement of its fluorescence, producing a bright red signal.
References
Ethidium Homodimer: A Comprehensive Technical Guide to Shelf Life and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the shelf life and optimal storage conditions for ethidium homodimer (EthD-1), a high-affinity fluorescent nucleic acid stain crucial for assessing cell viability and membrane integrity. Adherence to these guidelines is paramount for ensuring the reagent's stability, performance, and the reproducibility of experimental results.
Summary of Storage Conditions and Shelf Life
Proper storage is critical to maintain the integrity and functionality of this compound. The following tables summarize the recommended conditions for the solid form and solutions of EthD-1.
Table 1: Storage of Solid this compound-1
| Parameter | Recommendation | Source(s) |
| Temperature | -20°C | [1][2][3][4] |
| Light | Protect from light | [5] |
| Moisture | Store in a desiccated environment | |
| Shelf Life | Up to 24 months |
Table 2: Storage of this compound-1 Solutions
| Parameter | Solvent | Storage Temperature | Shelf Life | Source(s) |
| Stock Solution | DMSO | -20°C | Up to 12 months | |
| Water | 2-8°C | Up to 5 hours (aqueous working solution) | ||
| Working Solution | Aqueous Buffer (e.g., PBS) | Room Temperature | Prepare fresh for each use | |
| Aqueous Buffer (e.g., PBS) | -20°C | Up to one month |
Mechanism of Action: DNA Intercalation in Compromised Cells
This compound-1 is a positively charged molecule that is impermeant to the intact plasma membranes of live cells. In cells with compromised membrane integrity, a hallmark of cell death, EthD-1 can enter the cell and bind to nucleic acids. This binding, primarily through intercalation between base pairs of DNA and RNA, leads to a significant enhancement of its fluorescence, emitting a bright red signal upon excitation.
Caption: Mechanism of this compound-1 action.
Experimental Protocols
Preparation of Stock and Working Solutions
1. Preparation of a 2 mM Stock Solution in DMSO:
-
Materials: this compound-1 (solid), Dimethyl sulfoxide (DMSO, anhydrous).
-
Procedure:
-
Allow the vial of solid EthD-1 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 2 mM. For example, to a 1 mg vial of EthD-1 (MW = 856.77 g/mol ), add approximately 583 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
2. Preparation of a 4 µM Working Solution in PBS:
-
Materials: 2 mM EthD-1 stock solution in DMSO, Phosphate-Buffered Saline (PBS), sterile.
-
Procedure:
-
Thaw an aliquot of the 2 mM EthD-1 stock solution at room temperature.
-
Dilute the stock solution 1:500 in sterile PBS. For example, add 2 µL of the 2 mM stock solution to 998 µL of PBS to make 1 mL of 4 µM working solution.
-
Vortex the working solution to ensure it is well mixed.
-
This working solution should be prepared fresh before each experiment for optimal performance. If storage is necessary, it can be kept at -20°C for up to one month, though fresh preparation is recommended.
-
Protocol for Assessing Cell Viability
This protocol outlines a general procedure for staining a mammalian cell suspension with this compound-1 to identify dead cells.
Materials:
-
Cell suspension in culture medium or PBS.
-
4 µM EthD-1 working solution.
-
Polypropylene tubes.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in an appropriate buffer or culture medium.
-
Staining:
-
Add the 4 µM EthD-1 working solution to the cell suspension. The final concentration of EthD-1 may need to be optimized for different cell types but is typically in the range of 1-4 µM.
-
Incubate the cells at room temperature for 15-30 minutes, protected from light.
-
-
Washing (Optional): While EthD-1 has a high affinity for nucleic acids and background fluorescence is generally low, a wash step can be included. Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes, remove the supernatant, and resuspend the cell pellet in fresh buffer.
-
Analysis:
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Observe the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation/Emission maxima: ~528/617 nm when bound to DNA). Dead cells will exhibit bright red nuclear staining.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer using an appropriate laser and emission filter for detecting red fluorescence.
-
Caption: Experimental workflow for cell viability assay.
Stability Considerations
-
Photostability: this compound is light-sensitive. Exposure to light can lead to photobleaching and a decrease in fluorescent signal. Therefore, it is crucial to store the solid compound and all solutions in the dark and to protect them from light during experiments as much as possible.
-
pH Stability: While specific data on the pH stability of EthD-1 is not extensively available in the provided search results, it is generally used in physiological buffers such as PBS, which have a neutral pH. Significant deviations from this may affect its binding affinity and fluorescence.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions should be avoided as this can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
By following these storage and handling guidelines, researchers can ensure the long-term stability and reliable performance of this compound in their critical cell-based assays.
References
- 1. abbkine.com [abbkine.com]
- 2. This compound I | Red fluorescent, dead cell stain. | Hello Bio [hellobio.com]
- 3. This compound assay - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. US5314805A - Dual-fluorescence cell viability assay using this compound and calcein AM - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Cell Permeability of Ethidium Homodimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cell permeability of ethidium homodimer (EthD-1), a fluorescent dye fundamental to the assessment of cell viability and cytotoxicity in a multitude of research and drug development applications.
Core Principle: Selective Permeability
This compound-1 is a high-affinity nucleic acid stain that is fundamentally impermeable to the intact plasma membranes of live, healthy cells .[1][2][3] Its utility as a viability indicator is predicated on this selective permeability. The dye can only enter cells when the membrane integrity is compromised, a hallmark of late-stage apoptosis or necrosis.[4][5]
The primary reasons for its exclusion from live cells are its molecular structure and physicochemical properties:
-
Large Molecular Size: As a dimeric molecule, EthD-1 is significantly larger than its monomeric precursor, ethidium bromide.
-
Strong Positive Charge: EthD-1 possesses a strong positive charge (dicationic structure), which prevents its passive diffusion across the hydrophobic lipid bilayer of a healthy cell membrane.
Once a cell's membrane is compromised, EthD-1 can enter and intercalate with DNA and RNA. This binding event leads to a substantial increase in its fluorescence quantum yield, causing dead or dying cells to fluoresce brightly in the red spectrum.
Quantitative Data Summary
While a specific membrane permeability coefficient for this compound is not widely reported—as it is functionally considered to be non-permeable to live cells—the following quantitative properties are crucial for its application.
Table 1: Physicochemical Properties of this compound-1 (EthD-1)
| Property | Value | Source(s) |
| Molecular Formula | C₄₆H₅₀Cl₄N₈ | |
| Molecular Weight | 856.77 g/mol | |
| Charge | Dicationic (strong positive charge) | |
| Solubility | Soluble in DMSO, methanol, and water |
Table 2: Fluorescence and Binding Properties of this compound-1 (EthD-1)
| Property | Value | Source(s) |
| Excitation Maximum (DNA-bound) | ~528 nm | |
| Emission Maximum (DNA-bound) | ~617 nm | |
| Fluorescence Enhancement (upon binding to nucleic acids) | >30 to 40-fold | |
| DNA Binding Affinity (Kₐ) | ~2 x 10⁸ M⁻¹ (in 0.2 M Na⁺) | |
| Binding Stoichiometry | 1 dye molecule per 4-5 base pairs |
Mechanism of Selective Staining
The selective staining of dead cells by this compound is a direct consequence of cellular membrane integrity. The following diagram illustrates this core principle.
Caption: Selective permeability of this compound-1 (EthD-1).
Experimental Protocols
This compound is commonly used in conjunction with a live-cell stain, such as Calcein AM, in commercially available kits like the LIVE/DEAD® Viability/Cytotoxicity Kit. Below are detailed methodologies for common applications.
Preparation of Staining Solutions
-
Stock Solution: Prepare a 2 mM stock solution of this compound-1 by dissolving it in high-quality, anhydrous DMSO. This stock solution can be stored at -20°C, protected from light.
-
Working Solution: The optimal working concentration can vary by cell type and density, but typically ranges from 0.1 to 10 µM. For many applications, a working solution of 2-4 µM EthD-1 in a buffered saline solution (e.g., DPBS) is effective. When used with Calcein AM, a combined working solution is often prepared.
Protocol for Fluorescence Microscopy
This protocol is adapted for adherent cells and is commonly used with a live-cell stain.
-
Cell Culture: Culture adherent cells on sterile glass coverslips or in imaging-appropriate microplates to the desired confluence.
-
Media Removal and Washing: Gently aspirate the culture medium and wash the cells once with Dulbecco's Phosphate-Buffered Saline (DPBS). This step is crucial to remove serum esterases that can hydrolyze Calcein AM in the medium.
-
Staining: Prepare a combined staining solution (e.g., 2 µM Calcein AM and 4 µM EthD-1 in DPBS). Add a sufficient volume to cover the cells (e.g., 100 µL for a 96-well plate).
-
Incubation: Incubate the cells for 30-45 minutes at room temperature, protected from light.
-
Imaging: Mount the coverslip on a slide or image the plate directly using a fluorescence microscope.
-
Live Cells (Calcein): Ex/Em ~495/515 nm (standard FITC filter set).
-
Dead Cells (EthD-1): Ex/Em ~528/617 nm (standard RFP or Texas Red filter set).
-
Both stains can often be visualized simultaneously with a standard fluorescein longpass filter.
-
Protocol for Flow Cytometry
This protocol is suitable for suspension cells or adherent cells that have been detached.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., DPBS with 1% BSA).
-
Staining: Add the staining reagents directly to the cell suspension. For example, add Calcein AM to a final concentration of 0.05 µM and EthD-1 to a final concentration of 4 µM.
-
Incubation: Incubate for 15-20 minutes at room temperature, protected from light. Do not wash the cells after staining, as EthD-1 staining is not covalent and requires the dye to be present in the medium.
-
Analysis: Analyze the stained cells on a flow cytometer using 488 nm excitation.
-
Live Cell Fluorescence (Calcein): Collect with a 530/30 bandpass filter.
-
Dead Cell Fluorescence (EthD-1): Collect with a >610 nm longpass filter.
-
Use single-color controls for proper compensation.
-
Workflow for Viability/Cytotoxicity Assay
The following diagram outlines the general workflow for a typical cell viability assay using a dual-staining approach.
Caption: General experimental workflow for a dual-staining cell viability assay.
Conclusion
This compound-1 is an invaluable tool for researchers due to its reliable and specific identification of dead cells. Its inability to cross the membranes of live cells is a well-established principle, making it a gold standard for viability and cytotoxicity testing across a wide range of biological and pharmaceutical research applications. The provided protocols and data offer a robust framework for the successful implementation of EthD-1 in the laboratory.
References
Methodological & Application
Application Notes and Protocols for Ethidium Homodimer-Based Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing cell viability using ethidium homodimer (EthD-1), a fluorescent dye that selectively stains necrotic or late-stage apoptotic cells. This assay is a robust method for quantifying cell death in response to cytotoxic agents or other experimental manipulations. It is often used in a multiplex format with a live-cell stain, such as Calcein AM, to simultaneously enumerate both live and dead cell populations.
Principle of the Assay
The cell viability assay utilizing this compound is based on the principle of plasma membrane integrity.[1][2]
-
Live Cells: Healthy, viable cells possess an intact plasma membrane that is impermeable to polar molecules like this compound.[1][3] Therefore, live cells exclude the dye and do not exhibit red fluorescence.
-
Dead or Dying Cells: Cells that have undergone necrosis or are in the late stages of apoptosis lose their plasma membrane integrity. This compromised membrane allows this compound to enter the cell, where it intercalates with nucleic acids (DNA and RNA). Upon binding to DNA, the fluorescence of this compound is enhanced by over 40-fold, producing a bright red signal that can be easily detected using fluorescence microscopy or a fluorescence plate reader.
This method provides a direct measure of cell death and is a valuable tool in cytotoxicity studies, drug screening, and basic research involving cell health.
Data Presentation
The following tables summarize key quantitative parameters for the this compound cell viability assay.
Table 1: this compound and Common Co-stains
| Reagent | Function | Excitation (nm) | Emission (nm) | Filter Set |
| This compound-1 (EthD-1) | Stains dead cells | ~528 | ~617 | RFP / Texas Red |
| Calcein AM | Stains live cells | ~494 | ~517 | FITC / GFP |
| Hoechst 33342 | Stains all cell nuclei | ~350 | ~461 | DAPI |
Data compiled from multiple sources.
Table 2: Recommended Reagent Concentrations and Incubation Parameters
| Application | EthD-1 Concentration | Calcein AM Concentration (if used) | Incubation Time (minutes) | Incubation Temperature |
| Fluorescence Microscopy | 1 - 4 µM | 0.5 - 2 µM | 15 - 45 | Room Temperature or 37°C |
| Microplate Reader | 2 - 4 µM | 1 - 2 µM | 30 - 45 | 37°C |
| Flow Cytometry | 2 - 8 µM | 1 - 4 µM | 15 - 30 | Room Temperature |
Concentrations and times may require optimization depending on the cell type and experimental conditions.
Experimental Protocols
Below are detailed protocols for performing a cell viability assay using this compound with adherent and suspension cells. This protocol includes the optional use of Calcein AM for simultaneous live-cell staining.
Materials Required
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)
-
Calcein AM stock solution (e.g., 4 mM in anhydrous DMSO) (Optional)
-
Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable buffer
-
Cell culture medium
-
Black-walled, clear-bottom microplates (for plate reader assays) or appropriate cell culture vessels for microscopy
-
Positive control for cell death (e.g., 70% ethanol or 0.1-0.5% digitonin)
-
Fluorescence microscope, fluorescence microplate reader, or flow cytometer
Protocol 1: Staining of Adherent Cells
-
Cell Seeding: Seed adherent cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and culture until they reach the desired confluency.
-
Treatment: Treat the cells with the experimental compound or condition and incubate for the desired period. Include untreated and positive control wells.
-
Preparation of Staining Solution:
-
Prepare a 2X working solution of the staining dyes in DPBS or culture medium. For a final concentration of 2 µM EthD-1 and 1 µM Calcein AM, for example, dilute the stock solutions accordingly. Protect the staining solution from light.
-
For example, to prepare 10 mL of 2X staining solution, add 10 µL of 2 mM EthD-1 and 5 µL of 4 mM Calcein AM to 10 mL of DPBS.
-
-
Staining:
-
Carefully remove the culture medium from the wells.
-
Gently wash the cells once with DPBS.
-
Add an equal volume of the 2X staining solution to the volume of media you would normally have in the well (e.g., add 100 µL of 2X stain to a well that will have a final volume of 200 µL after adding 100 µL of media or buffer). Alternatively, add the staining solution directly to the cells in their culture medium.
-
-
Incubation: Incubate the cells at 37°C for 30-45 minutes, protected from light.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Image the cells directly using appropriate filter sets for red (EthD-1) and green (Calcein AM) fluorescence. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Fluorescence Microplate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for each dye.
-
Protocol 2: Staining of Suspension Cells
-
Cell Preparation: Following experimental treatment, collect the suspension cells by centrifugation (e.g., 5 minutes at 200 x g).
-
Washing: Discard the supernatant and resuspend the cell pellet in DPBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cells in DPBS or culture medium at a suitable concentration (e.g., 1 x 10⁶ cells/mL).
-
Staining: Add the staining dyes to the cell suspension to achieve the desired final concentration (e.g., 2-4 µM EthD-1).
-
Incubation: Incubate the cell suspension at room temperature or 37°C for 15-30 minutes, protected from light.
-
Analysis:
-
Fluorescence Microscopy: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Image using the appropriate filter sets.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE or similar channel.
-
Mandatory Visualizations
References
Live/Dead Cell Viability/Cytotoxicity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the live/dead cell viability/cytotoxicity assay featuring Calcein AM and Ethidium Homodimer-1 (EthD-1). This two-color fluorescent assay is a robust method for discriminating live and dead cells within a population, making it an invaluable tool in diverse research areas including drug discovery, cytotoxicity testing, and routine cell culture monitoring.[1][2]
The core principle of this assay relies on the simultaneous assessment of plasma membrane integrity and intracellular esterase activity to determine cell viability.[2][3]
Principle of the Assay
The LIVE/DEAD® Viability/Cytotoxicity Assay Kit employs two fluorescent probes, Calcein AM and this compound-1, to distinguish between live and dead cells.[3]
-
Live Cells (Green Fluorescence): Calcein AM is a non-fluorescent, cell-permeant dye that freely enters cells with intact membranes. Once inside a living cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting the molecule into the intensely green fluorescent calcein. Calcein is a polyanionic dye that is well-retained within the cytoplasm of cells with intact membranes.
-
Dead Cells (Red Fluorescence): this compound-1 (EthD-1) is a high-affinity nucleic acid stain that is positively charged and membrane-impermeant. Therefore, it is excluded by the intact plasma membrane of live cells. However, in dead or dying cells with compromised membrane integrity, EthD-1 can enter and bind to DNA, emitting a bright red fluorescence. This binding results in a significant enhancement of its fluorescence.
This dual-staining approach allows for the simultaneous visualization and quantification of both live and dead cell populations within a single sample.
Applications
The live/dead cell assay is a versatile tool with broad applications in cell biology and drug development.
-
Cytotoxicity and Drug Discovery: This assay is crucial for assessing the cytotoxic effects of novel pharmaceutical compounds. It allows for the quantification of dose-dependent cell death and is amenable to high-throughput screening formats.
-
Apoptosis and Necrosis Studies: While not a direct measure of specific apoptotic pathways, this assay can quantify cell death resulting from apoptosis or necrosis. It is often used in conjunction with other assays that detect specific markers of apoptosis, such as caspase activity, to provide a more comprehensive understanding of the mode of cell death.
-
Cell Culture Quality Control: Routine monitoring of cell viability is essential for maintaining healthy cell cultures and ensuring the reproducibility of experiments.
-
Biomaterial and 3D Culture Assessment: The assay can be used to evaluate the biocompatibility of materials and the viability of cells within 3D culture models, such as spheroids and organoids.
Relationship to Signaling Pathways:
The live/dead assay provides a terminal readout of cell health, which is the culmination of various intracellular signaling pathways. For instance, in cancer research, many chemotherapeutic agents aim to induce apoptosis. The activation of apoptotic signaling cascades, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, ultimately leads to a loss of membrane integrity, which is detectable by this assay. Therefore, while the assay does not directly measure the activity of specific kinases or caspases, it serves as a robust functional endpoint to assess the efficacy of drugs that target these pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the live/dead assay using Calcein AM and this compound-1.
Table 1: Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range | Typical Value | Notes |
| Calcein AM Concentration | 0.1 - 10 µM | 1 - 2 µM | Optimal concentration can be cell-type dependent. |
| This compound-1 Conc. | 0.1 - 10 µM | 2 - 4 µM | Titration may be necessary for optimal staining of dead cells. |
| Incubation Time | 15 - 45 minutes | 30 minutes | Longer incubation times may lead to staining of live cells by EthD-1. |
| Incubation Temperature | Room Temperature to 37°C | 37°C |
Table 2: Fluorescence Detection Settings
| Fluorophore | Excitation (Ex) Wavelength | Emission (Em) Wavelength | Common Filter Set |
| Calcein (Live Cells) | ~494 nm | ~517 nm | FITC / GFP |
| This compound-1 (Dead Cells) | ~528 nm (bound to DNA) | ~617 nm | Rhodamine / RFP |
Experimental Protocols
Below are detailed protocols for performing the live/dead assay using fluorescence microscopy and a microplate reader.
Protocol for Fluorescence Microscopy
This protocol is suitable for adherent or suspension cells.
Materials:
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
This compound-1 stock solution (e.g., 2 mM in DMSO/H₂O)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cells cultured on glass-bottom dishes, chamber slides, or coverslips
-
Fluorescence microscope with appropriate filter sets
Workflow Diagram:
Procedure:
-
Prepare Staining Solution:
-
Prepare a 2X working staining solution by diluting the Calcein AM and EthD-1 stock solutions in an appropriate buffer (e.g., PBS). A typical final concentration is 2 µM Calcein AM and 4 µM EthD-1.
-
Note: Aqueous solutions of Calcein AM are susceptible to hydrolysis and should be used within a day. Protect the staining solution from light.
-
-
Cell Preparation:
-
Adherent Cells: Remove the culture medium and gently wash the cells once with PBS.
-
Suspension Cells: Centrifuge the cells to pellet, remove the supernatant, and resuspend in PBS.
-
-
Staining:
-
Add an equal volume of the 2X staining solution to the cell suspension or directly to the adherent cells.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Imaging:
-
For adherent cells, you may image directly in the staining solution or after a gentle wash with PBS.
-
For suspension cells, place a small volume on a microscope slide with a coverslip.
-
Visualize the cells using a fluorescence microscope with standard FITC/GFP (for Calcein) and Rhodamine/RFP (for EthD-1) filter sets. Live cells will fluoresce green, and dead cells will fluoresce red.
-
-
Data Analysis:
-
Acquire images from multiple random fields of view.
-
Quantify the number of live (green) and dead (red) cells. Image analysis software such as ImageJ/Fiji can be used for automated cell counting.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of Live Cells / Total Number of Cells) x 100
-
-
Protocol for Microplate Reader
This protocol is suitable for high-throughput screening of cytotoxicity.
Materials:
-
Calcein AM and this compound-1 stock solutions
-
PBS or other suitable buffer
-
Cells cultured in a black-walled, clear-bottom 96-well or 384-well plate
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Prepare Staining Solution:
-
Prepare a 2X working staining solution as described in the microscopy protocol.
-
-
Cell Preparation:
-
Culture cells in a microplate to the desired confluency. Include appropriate controls (e.g., untreated cells, vehicle control, positive control for cell death).
-
-
Staining:
-
Carefully remove the culture medium from each well.
-
Add 100 µL of PBS (for a 96-well plate) to each well, followed by 100 µL of the 2X staining solution.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Calcein (Live Cells): Ex/Em ~485/525 nm
-
EthD-1 (Dead Cells): Ex/Em ~525/620 nm
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only the staining solution.
-
The ratio of green to red fluorescence can be used to determine the percentage of live and dead cells. For more accurate quantification, standard curves with known numbers of live and dead cells can be generated.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Incomplete washing- Autofluorescence from media or plate | - Ensure thorough but gentle washing of cells.- Use phenol red-free medium for the assay.- Test for autofluorescence of the plate and media. |
| Weak or no green signal in live cells | - Low esterase activity in the cell type- Calcein AM hydrolysis- Incorrect filter set | - Increase Calcein AM concentration or incubation time.- Prepare fresh Calcein AM working solution daily.- Verify the use of a standard FITC/GFP filter set. |
| Green signal in dead cells | - Calcein AM concentration is too high | - Titrate Calcein AM to a lower concentration. |
| Red signal in live cells | - Incubation time is too long- EthD-1 concentration is too high | - Reduce the incubation time.- Titrate EthD-1 to a lower concentration. |
| Both green and red signals in the same cell | - Cells died during the incubation period- Autofluorescence | - Work promptly and minimize the time cells are in the staining solution.- Check for autofluorescence in unstained cells in both green and red channels. |
References
Preparing Ethidium Homodimer-1 Stock Solution from Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium homodimer-1 (EthD-1) is a high-affinity, fluorescent nucleic acid stain that serves as a crucial tool for distinguishing dead from live cells. Due to its positive charge, EthD-1 is membrane-impermeant and therefore excluded from viable cells with intact plasma membranes.[1][2][3] In cells with compromised membranes, a hallmark of cell death, EthD-1 enters the cell and intercalates with DNA and RNA, exhibiting a greater than 30-fold increase in fluorescence upon binding.[1][2] This property makes it an invaluable reagent in cell viability and cytotoxicity assays, often used in conjunction with a live-cell stain like Calcein AM. This document provides detailed protocols for the preparation of EthD-1 stock solutions from its powdered form, ensuring accurate and reproducible results in your experiments.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound-1 are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄₆H₅₀Cl₄N₈ | |
| Molecular Weight | ~857 g/mol | |
| Excitation Maximum (with DNA) | 527 - 528 nm | |
| Emission Maximum (with DNA) | 617 - 624 nm | |
| Solubility | Soluble in DMSO and Methanol | |
| Recommended Stock Solution Concentration | 2 mM in DMSO | |
| Recommended Working Concentration | 0.1 - 10 µM | |
| Storage (Powder) | -20°C, protected from light | |
| Storage (Stock Solution) | -20°C or -80°C, protected from light |
Experimental Protocols
Materials
-
This compound-1 (EthD-1) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 2 mM EthD-1 Stock Solution
This protocol outlines the steps to prepare a 2 mM stock solution of EthD-1 in DMSO.
-
Pre-use Preparation: Before opening, briefly centrifuge the vial of EthD-1 powder to ensure all the powder is at the bottom of the tube.
-
Calculating the Required Volume of DMSO: To prepare a 2 mM stock solution from 1 mg of EthD-1 powder (MW ~857 g/mol ), the required volume of DMSO can be calculated as follows:
-
Moles of EthD-1 = Mass (g) / Molecular Weight ( g/mol ) = 0.001 g / 857 g/mol ≈ 1.167 x 10⁻⁶ moles
-
Volume of DMSO (L) = Moles / Concentration (mol/L) = 1.167 x 10⁻⁶ moles / 0.002 mol/L = 5.835 x 10⁻⁴ L = 583.6 µL
-
Therefore, add approximately 584 µL of DMSO to 1 mg of EthD-1 powder.
-
-
Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the EthD-1 powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and red.
-
Storage: Store the 2 mM EthD-1 stock solution at -20°C or -80°C, protected from light to prevent photobleaching. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol for Preparing a 4 µM EthD-1 Working Solution
This protocol describes the dilution of the 2 mM stock solution to a common working concentration of 4 µM.
-
Thawing the Stock Solution: If frozen, thaw the 2 mM EthD-1 stock solution at room temperature and ensure it is completely dissolved by gentle vortexing.
-
Dilution: To prepare a 4 µM working solution, dilute the 2 mM stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or serum-free cell culture medium. For example, to make 1 mL of 4 µM working solution:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
(2000 µM)(V₁) = (4 µM)(1000 µL)
-
V₁ = (4000) / 2000 = 2 µL
-
Add 2 µL of the 2 mM EthD-1 stock solution to 998 µL of the desired buffer.
-
-
Mixing: Gently vortex the solution to ensure it is well mixed.
-
Use: The working solution is now ready for use in cell staining protocols. It is advisable to prepare the working solution fresh on the day of the experiment.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for preparing EthD-1 stock solution from powder.
Caption: Workflow for preparing EthD-1 working solution from stock.
Caption: Mechanism of action of this compound-1 for cell viability.
References
Optimal Working Concentration of Ethidium Homodimer-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium homodimer-1 (EthD-1) is a high-affinity, red-fluorescent nucleic acid stain that is a cornerstone for assessing cell viability and cytotoxicity.[1] Due to its positive charge and dimeric structure, EthD-1 is impermeant to the intact plasma membranes of live cells.[2][3] However, in cells with compromised membrane integrity, a hallmark of cell death, EthD-1 can enter, bind to nucleic acids (DNA and RNA), and exhibit a significant enhancement in fluorescence (>30-fold).[4][5] This property makes it an excellent tool for selectively identifying dead cells in a population.
These application notes provide comprehensive protocols and guidance on determining the optimal working concentration of EthD-1 for various experimental platforms, including fluorescence microscopy, flow cytometry, and microplate-based assays.
Mechanism of Action
EthD-1 serves as a robust indicator of plasma membrane integrity. In a typical viability assay, it is often used in conjunction with a live-cell stain, such as Calcein AM. Live cells with active intracellular esterases cleave the non-fluorescent Calcein AM into the green-fluorescent calcein, which is retained within the cytoplasm. Consequently, live cells fluoresce green, while dead cells, permeable to EthD-1, fluoresce red.
Caption: Mechanism of EthD-1 in a dual-staining cell viability assay.
Quantitative Data Summary
The optimal working concentration of EthD-1 can vary depending on the cell type, cell density, and specific application. It is recommended to perform a titration to determine the ideal concentration for your experimental conditions. However, the following tables provide a summary of commonly used concentrations.
Table 1: Recommended Working Concentrations of this compound-1
| Application | Recommended Concentration Range (µM) | Typical Concentration (µM) |
| Fluorescence Microscopy | 0.1 - 10 | 2 - 4 |
| Flow Cytometry | 0.1 - 10 | 2 - 4 |
| Microplate Reader | 0.1 - 10 | 1 - 4 |
Table 2: Example Working Solution Preparation (for a final volume of 10 mL)
| Component | Stock Concentration | Volume to Add | Final Concentration |
| This compound-1 | 2 mM | 20 µL | 4 µM |
| Calcein AM (optional) | 4 mM | 5 µL | 2 µM |
| Buffer (e.g., DPBS) | 1X | to 10 mL | 1X |
Note: These are starting recommendations. Optimization is crucial for achieving the best signal-to-noise ratio.
Experimental Protocols
Protocol 1: Cell Viability Assessment by Fluorescence Microscopy
This protocol is suitable for adherent or suspension cells and provides a qualitative and quantitative measure of live and dead cells.
Materials:
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)
-
Calcein AM stock solution (e.g., 4 mM in DMSO)
-
Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable buffer
-
Cells in culture
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP for Calcein and RFP/Texas Red for EthD-1)
Procedure:
-
Prepare Staining Solution:
-
Thaw the EthD-1 and Calcein AM stock solutions at room temperature.
-
Prepare a fresh working staining solution by diluting the stock solutions in DPBS. For a 4 µM EthD-1 and 2 µM Calcein AM solution, add 20 µL of 2 mM EthD-1 and 5 µL of 4 mM Calcein AM to 10 mL of DPBS. Vortex briefly to mix.
-
-
Cell Preparation:
-
Adherent Cells: Grow cells on coverslips or in culture dishes. Gently remove the culture medium.
-
Suspension Cells: Pellet the cells by centrifugation and resuspend them in DPBS.
-
-
Staining:
-
Add a sufficient volume of the staining solution to cover the cells (e.g., 100-200 µL for cells on a coverslip).
-
Incubate for 15-45 minutes at room temperature to 37°C, protected from light. The optimal incubation time may vary by cell type.
-
-
Imaging:
-
Mount the coverslip on a microscope slide.
-
Observe the stained cells using a fluorescence microscope. Live cells will exhibit green fluorescence, while dead cells will show red nuclear fluorescence.
-
Caption: Workflow for cell viability staining using EthD-1 for fluorescence microscopy.
Protocol 2: Cytotoxicity Analysis by Flow Cytometry
This protocol allows for the high-throughput quantification of live and dead cells in a population.
Materials:
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)
-
Calcein AM stock solution (e.g., 4 mM in DMSO)
-
DPBS or other suitable buffer
-
Suspension cells or trypsinized adherent cells
-
Flow cytometer with 488 nm excitation and appropriate emission filters (e.g., ~530 nm for Calcein and >600 nm for EthD-1)
Procedure:
-
Prepare Staining Solution:
-
Prepare a fresh staining solution as described in Protocol 1 (e.g., 4 µM EthD-1 and 2 µM Calcein AM in DPBS).
-
-
Cell Preparation:
-
Harvest and wash the cells with DPBS.
-
Resuspend the cell pellet in the staining solution at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Incubate the cell suspension for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Set up appropriate gates to distinguish between the live (green fluorescent) and dead (red fluorescent) cell populations.
-
Caption: Workflow for cytotoxicity analysis using EthD-1 with flow cytometry.
Important Considerations
-
Optimization is Key: The provided concentrations and incubation times are starting points. Optimal conditions will vary based on the specific cell type and experimental setup. It is highly recommended to perform a concentration-response curve for EthD-1 to determine the saturating concentration that provides maximal fluorescence in dead cells with minimal background.
-
Aqueous Stability: Aqueous solutions of Calcein AM are susceptible to hydrolysis. Therefore, the combined staining solution should be used promptly, ideally within the same day of preparation.
-
Serum Interference: The presence of serum can increase extracellular Calcein fluorescence. If high background is observed, a wash step after staining may be beneficial.
-
Fixation: The stains used in these protocols are generally not compatible with fixation or permeabilization procedures.
By following these guidelines and protocols, researchers can effectively utilize this compound-1 to obtain reliable and reproducible data on cell viability and cytotoxicity.
References
Staining Adherent Cells with Ethidium Homodimer-1 (EthD-1): An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium homodimer-1 (EthD-1) is a high-affinity fluorescent nucleic acid stain that serves as a robust indicator of cell viability. Due to its positive charge, EthD-1 is membrane-impermeant and therefore excluded from live cells with intact plasma membranes.[1][2][3][4] However, in cells with compromised membranes, a hallmark of cell death, EthD-1 can enter, bind to DNA and RNA, and exhibit a greater than 30-fold increase in fluorescence, emitting a bright red signal.[1] This characteristic makes EthD-1 an invaluable tool for identifying dead cells in a population.
This application note provides a detailed, step-by-step protocol for staining adherent cells with EthD-1. It is often used in conjunction with Calcein AM, a green fluorescent dye that stains live cells, for a comprehensive live/dead cytotoxicity assay.
Principle of EthD-1 Staining
The fundamental principle of EthD-1 as a viability marker lies in its inability to cross the intact plasma membrane of living cells. In contrast, dead or dying cells lose their membrane integrity, allowing EthD-1 to freely enter the cell and intercalate with nucleic acids. This binding event leads to a significant enhancement of its fluorescence. The differential staining of live and dead cells allows for the visualization and quantification of cytotoxicity and cell health.
Experimental Protocol
This protocol outlines the necessary steps for preparing reagents and staining adherent cells with EthD-1 for fluorescence microscopy.
Materials and Reagents
-
This compound-1 (EthD-1) powder or stock solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile, tissue culture-grade
-
Adherent cells cultured on glass coverslips or in optical-grade multi-well plates
-
Fluorescence microscope with appropriate filters
Reagent Preparation
1. EthD-1 Stock Solution (2 mM):
-
If starting from a powder, dissolve the appropriate amount of EthD-1 in high-quality, anhydrous DMSO to create a 2 mM stock solution. For example, to prepare 1 mg of EthD-1 (MW: ~857 g/mol ), add the appropriate volume of DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
2. EthD-1 Working Solution (0.1 - 10 µM):
-
On the day of the experiment, thaw an aliquot of the 2 mM EthD-1 stock solution.
-
Dilute the stock solution in a suitable buffer, such as sterile PBS or serum-free cell culture medium, to the desired final working concentration. A typical starting concentration is 4 µM.
-
The optimal concentration may vary depending on the cell type and experimental conditions, so a titration from 0.1 to 10 µM is recommended to determine the best signal-to-noise ratio.
Staining Procedure for Adherent Cells
-
Cell Culture: Culture adherent cells on sterile glass coverslips placed in a petri dish or directly in multi-well plates suitable for microscopy. Allow the cells to adhere and grow to the desired confluency.
-
Induce Cell Death (for positive control): To generate a positive control for dead cells, treat a sample of cells with a known cytotoxic agent. Methods include treatment with 70% methanol for 30 minutes or 0.1-0.5% digitonin for 10 minutes.
-
Remove Culture Medium: Carefully aspirate the cell culture medium from the wells.
-
Wash Cells: Gently wash the cells twice with sterile PBS to remove any residual medium and serum.
-
Add Staining Solution: Add a sufficient volume of the EthD-1 working solution to completely cover the cell monolayer.
-
Incubate: Incubate the cells at room temperature for 15-45 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Wash Cells (Optional): For clearer imaging, you may gently wash the cells once with PBS to remove excess dye.
-
Imaging: Mount the coverslip on a microscope slide with a drop of PBS or imaging buffer. Observe the cells using a fluorescence microscope equipped with a filter set appropriate for detecting red fluorescence. The excitation and emission maxima for EthD-1 bound to DNA are approximately 528 nm and 617 nm, respectively.
Data Presentation
Quantitative data from EthD-1 staining experiments can be summarized to compare cell viability across different conditions.
| Parameter | Description | Typical Values |
| EthD-1 Stock Concentration | The concentrated form of the dye dissolved in DMSO. | 2 mM |
| EthD-1 Working Concentration | The final concentration of the dye used for staining cells. | 0.1 - 10 µM (4 µM is a common starting point) |
| Incubation Time | The duration for which cells are exposed to the staining solution. | 15 - 45 minutes |
| Excitation Wavelength | The peak wavelength of light used to excite the fluorophore. | ~528 nm |
| Emission Wavelength | The peak wavelength of light emitted by the fluorophore. | ~617 nm |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for staining adherent cells with EthD-1 and the underlying principle of the assay.
Caption: Experimental workflow for staining adherent cells with EthD-1.
Caption: Mechanism of EthD-1 staining in live versus dead cells.
References
Application Notes and Protocols for Staining Suspension Cells with Ethidium Homodimer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for staining suspension cells with Ethidium Homodimer (EthD-1), a fluorescent nucleic acid stain used to identify non-viable cells. This method is crucial for assessing cell viability and cytotoxicity in various research and drug development applications.
Introduction
This compound is a high-affinity, membrane-impermeable fluorescent dye that specifically stains dead or dying cells.[1] Due to its positive charge, EthD-1 cannot penetrate the intact plasma membrane of live cells.[2][3] However, in cells with compromised membrane integrity, a hallmark of cell death, the dye enters the cell and intercalates with nucleic acids (DNA and RNA), resulting in a significant increase in red fluorescence.[2][3] This property makes EthD-1 an excellent tool for discriminating between live and dead cell populations in suspension cultures. It is often used in conjunction with a live-cell stain, such as Calcein AM, for a comprehensive viability assessment.
Mechanism of Action
The principle of this compound staining is based on plasma membrane integrity. Live cells possess an intact cell membrane that acts as a barrier, preventing the entry of the highly charged EthD-1 molecules. In contrast, dead or dying cells lose their membrane integrity, allowing EthD-1 to freely pass into the cytoplasm and nucleus. Once inside, EthD-1 binds to DNA and RNA, leading to a more than 30-fold enhancement of its fluorescence. The resulting red fluorescence can be detected using fluorescence microscopy or flow cytometry.
Caption: Mechanism of this compound staining for cell viability.
Quantitative Data Summary
The following tables summarize key quantitative parameters for using this compound.
Table 1: Spectral Properties
| Parameter | Wavelength (nm) |
| Excitation Maximum (Ex) | 528 |
| Emission Maximum (Em) | 617 |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 2 mM in DMSO | Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Working Solution Concentration | 0.1 - 10 µM | The optimal concentration may vary depending on the cell type and should be determined empirically. |
| Incubation Time | 15 - 45 minutes | Incubate at room temperature or 37°C. |
| Cell Density | 0.1 - 5 x 10⁶ cells/mL |
Experimental Protocols
Protocol 1: Staining Suspension Cells with this compound for Fluorescence Microscopy
This protocol outlines the steps for staining suspension cells with EthD-1 for qualitative or quantitative analysis using a fluorescence microscope.
Materials:
-
Suspension cell culture
-
This compound (EthD-1) stock solution (e.g., 2 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Microcentrifuge tubes
-
Centrifuge
-
Fluorescence microscope with appropriate filters (e.g., for RFP or Texas Red)
-
Pipettes and tips
-
Microscope slides and coverslips
Procedure:
-
Cell Harvesting: Transfer the desired volume of cell suspension to a microcentrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation at 400-1000 g for 3-5 minutes at 4°C.
-
Washing: Carefully aspirate the supernatant and resuspend the cell pellet in fresh PBS. Repeat the centrifugation and washing step at least once to remove any residual media components.
-
Staining: Resuspend the washed cell pellet in PBS or a serum-free medium containing the optimized concentration of this compound (typically 1-5 µM).
-
Incubation: Incubate the cell suspension at room temperature or 37°C for 15-30 minutes, protected from light.
-
Optional Wash: Pellet the cells by centrifugation and resuspend them in fresh PBS to reduce background fluorescence. This step may be omitted if the background is low.
-
Microscopy: Place a small volume of the stained cell suspension onto a microscope slide, cover with a coverslip, and visualize using a fluorescence microscope. Dead cells will exhibit bright red fluorescence in the nucleus.
Caption: Workflow for staining suspension cells with this compound.
Protocol 2: Dual Staining with Calcein AM and this compound for Flow Cytometry
This protocol describes a common application of EthD-1 in a dual-staining assay with Calcein AM to simultaneously identify live and dead cell populations by flow cytometry.
Materials:
-
Suspension cell culture
-
This compound (EthD-1) stock solution (e.g., 2 mM)
-
Calcein AM stock solution (e.g., 4 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer with appropriate lasers and filters (e.g., 488 nm excitation, green and red emission channels)
Procedure:
-
Cell Preparation: Adjust the cell density to 0.1 to 5 x 10⁶ cells/mL in culture medium or buffer.
-
Staining Solution Preparation: Prepare a working staining solution containing both Calcein AM and this compound in PBS. A common final concentration is 2 µM Calcein AM and 4 µM EthD-1.
-
Staining: Add the staining solution to the cell suspension. For example, add 4 µL of 2 mM EthD-1 stock and 2 µL of a 50 µM Calcein AM working solution per mL of cells.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible (within 1-2 hours). Use 488 nm excitation and measure green fluorescence for Calcein (live cells) and red fluorescence for this compound (dead cells). Perform standard compensation using single-color stained controls.
Safety Precautions:
This compound is a nucleic acid intercalator and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves and lab coat. Dispose of waste according to institutional guidelines.
References
Application Notes & Protocols: Ethidium Homodimer for 3D Cell Culture Viability Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly vital in drug discovery and cancer research. Their structure more accurately mimics the in vivo microenvironment compared to traditional 2D monolayer cultures.[1][2] Assessing cell viability within these complex structures is crucial for evaluating drug efficacy and toxicity. Ethidium homodimer-1 (EthD-1) is a high-affinity, red fluorescent nucleic acid dye that serves as an excellent marker for identifying dead or membrane-compromised cells.[3][4] Its inability to cross the intact plasma membranes of live cells makes it a reliable tool for visualizing and quantifying cell death in 3D models.[5] When a cell's membrane is compromised, EthD-1 enters, binds to nucleic acids, and exhibits a significant fluorescence enhancement, enabling selective detection of non-viable cells.
Principle of Action
This compound-1 is a dicationic, high-affinity nucleic acid stain that is effectively excluded by the intact plasma membrane of viable cells. In contrast, cells undergoing late-stage apoptosis or necrosis, which are characterized by compromised membrane integrity, readily permit the entry of EthD-1. Upon intercalating with double-stranded DNA and RNA, its fluorescence intensity increases by more than 30 to 40-fold, emitting a strong red fluorescence. This characteristic allows for the precise identification and quantification of dead cells within a 3D cell culture.
References
Application Notes: Quantifying Neurotoxicity with Ethidium Homodimer-1
Introduction
Ethidium Homodimer-1 (EthD-1) is a high-affinity, red-fluorescent nucleic acid stain widely utilized to quantify neurotoxicity by identifying dead or membrane-compromised cells.[1][2][3] Due to its positive charge and size, EthD-1 is impermeant to the intact plasma membranes of healthy, live cells.[4][5] However, in necrotic or late-stage apoptotic neurons, where membrane integrity is lost, EthD-1 can readily enter the cell. Upon binding to DNA and RNA, its fluorescence emission is enhanced by over 30 to 40-fold, producing a brilliant red signal that clearly demarcates the dead cell population.
This "gain-of-signal" approach makes EthD-1 an excellent tool for neurotoxicity and cytotoxicity assays. It is frequently used in a multiplex assay with Calcein AM, a dye that stains live cells green. This dual-staining method, often referred to as a LIVE/DEAD® assay, allows for the simultaneous determination of both viable and non-viable cells within a neuronal population, providing a robust and reliable measure of neurotoxic effects. Quantification can be performed using fluorescence microscopy, flow cytometry, or a fluorescence microplate reader.
Key Applications in Neurotoxicity Research:
-
Screening chemical libraries for potential neurotoxic compounds.
-
Evaluating the neuroprotective effects of drug candidates against known toxins.
-
Investigating mechanisms of neuronal cell death.
-
Assessing the health and viability of neuronal cultures in response to various treatments.
Quantitative Data Summary
For reproducible and accurate results, understanding the properties of EthD-1 and the typical reagent concentrations is crucial.
Table 1: Properties of this compound-1 (EthD-1)
| Property | Value | Source(s) |
| Molecular Formula | C₄₆H₅₀Cl₄N₈ | |
| Molecular Weight | ~857 g/mol | |
| Excitation (with DNA) | ~528 nm | |
| Emission (with DNA) | ~617 nm | |
| Fluorescence Filter | Propidium Iodide (PI) or Texas Red compatible | |
| Cell Permeability | Impermeant to live cells | |
| Fluorescence Enhancement | >30-fold upon binding to nucleic acids |
Table 2: Recommended Working Concentrations for LIVE/DEAD® Assays
| Application | This compound-1 (EthD-1) | Calcein AM | Source(s) |
| Fluorescence Microscopy | 1 - 4 µM | 0.5 - 2 µM | |
| Flow Cytometry | 2 - 4 µM | 1 - 2 µM | |
| Microplate Reader | 2 - 5 µM | 1 - 5 µM |
Note: Optimal concentrations may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the ideal dye concentrations for your specific assay.
Experimental Protocols
Protocol 1: Preparation of Staining Solutions
-
EthD-1 Stock Solution (2 mM): Dissolve 1 mg of EthD-1 (MW: ~857) in 583 µL of high-quality, anhydrous DMSO. Mix thoroughly. This stock solution can be stored at -20°C, protected from light, for up to one year.
-
Calcein AM Stock Solution (4 mM): Prepare a 4 mM stock solution of Calcein AM in anhydrous DMSO. Store at -20°C, protected from light.
-
LIVE/DEAD® Working Solution:
-
Warm the required stock solutions to room temperature just before use.
-
Prepare the working solution in a sterile, physiological buffer such as Dulbecco's Phosphate-Buffered Saline (D-PBS).
-
For a typical working solution, add 2 µL of the 2 mM EthD-1 stock solution and 1 µL of the 4 mM Calcein AM stock solution to every 1 mL of D-PBS. This results in a final concentration of approximately 4 µM EthD-1 and 4 µM Calcein AM. Note: The final concentration may need optimization.
-
Vortex the working solution to ensure it is thoroughly mixed. Use the solution promptly.
-
Protocol 2: Staining Adherent Neuronal Cultures for Fluorescence Microscopy
-
Cell Culture: Plate neurons in a suitable vessel for microscopy (e.g., glass-bottom dishes, coverslips, or 96-well plates) and culture until the desired stage. Treat the cells with the neurotoxin or compound of interest for the desired duration.
-
Washing: Gently aspirate the culture medium. Wash the cells once with an equal volume of D-PBS to remove any residual serum, which may contain esterases that can interfere with the assay.
-
Staining: Remove the D-PBS and add enough LIVE/DEAD® Working Solution to completely cover the cell monolayer (e.g., 100 µL for a 96-well plate).
-
Incubation: Incubate the cells for 30-45 minutes at room temperature or 37°C, protected from light.
-
Imaging: Image the cells directly without washing. Use standard FITC/GFP filters for Calcein AM (live cells, green) and RFP/Texas Red filters for EthD-1 (dead cells, red). The two colors can often be viewed simultaneously.
-
Quantification: Capture images from several random fields per well. Use image analysis software to count the number of green (live) and red (dead) cells. The percentage of neurotoxicity can be calculated as: % Neurotoxicity = (Number of Red Cells / (Number of Red Cells + Number of Green Cells)) * 100
Protocol 3: Staining Neuronal Cell Suspensions for Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension of neurons at a concentration of approximately 0.1 to 5 x 10⁶ cells/mL in a suitable buffer or medium.
-
Staining: For each 1 mL of cell suspension, add the appropriate volumes of EthD-1 and Calcein AM stock solutions to achieve the desired final concentration (e.g., 2 µL of 2 mM EthD-1 and 0.5 µL of 4 mM Calcein AM for final concentrations of 4 µM and 2 µM, respectively).
-
Incubation: Mix gently and incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells by flow cytometry as soon as possible (within 1-2 hours). Use 488 nm excitation. Detect green fluorescence for Calcein AM (~530 nm) and red fluorescence for EthD-1 (>610 nm).
-
Quantification: Use appropriate gating to distinguish the live (green fluorescent) and dead (red fluorescent) cell populations and determine their respective percentages.
Visualizations
Caption: Mechanism of EthD-1 in detecting neurotoxicity.
Caption: Workflow for quantifying neurotoxicity via microscopy.
Caption: Logical flow of the dual-stain LIVE/DEAD® assay.
References
No-Wash Staining Protocols Using Ethidium Homodimer for Cell Viability Assessment
Application Note & Protocol
Introduction
Ethidium homodimer is a high-affinity fluorescent nucleic acid dye that serves as a crucial tool in cell viability and cytotoxicity assays. Its utility lies in its inability to cross the intact plasma membrane of live cells. However, in cells with compromised membrane integrity, a hallmark of cell death, this compound can enter, bind to DNA, and emit a bright red fluorescence. This characteristic makes it an excellent marker for identifying dead cells. A significant advantage of using this compound is its high affinity for nucleic acids, which results in minimal background fluorescence from unbound dye.[1] This property facilitates the development of simple, no-wash protocols, streamlining experimental workflows and making it suitable for high-throughput screening.[2][3]
This document provides detailed no-wash staining protocols for this compound, intended for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental procedures, and a visual representation of the experimental workflow.
Principle of Staining
The mechanism of this compound as a dead cell stain is straightforward. As a positively charged molecule, it is repelled by the intact, selectively permeable membrane of live cells.[3][4] In contrast, dead or dying cells lose their membrane integrity, allowing the dye to enter the cytoplasm and nucleus. Upon binding to DNA, the fluorescence of this compound is enhanced by over 30-fold, producing a strong and easily detectable red signal (Excitation/Emission: ~528/617 nm). This method can be used to stain dead mammalian cells, bacteria, and yeast.
Quantitative Data Summary
The following table summarizes key quantitative parameters for no-wash staining protocols using this compound, often in conjunction with a live-cell stain like Calcein AM and a total-cell stain like Hoechst 33342.
| Parameter | Recommended Range | Typical Value(s) | Notes |
| This compound Concentration | 0.1 - 10 µM | 2 - 6 µM | Optimal concentration may vary by cell type. |
| Calcein AM Concentration (if used) | 0.1 - 10 µM | 1 - 2 µM | Used to identify live cells (green fluorescence). |
| Hoechst 33342 Concentration (if used) | - | 5 µM or 10 µg/mL | Used to stain the nuclei of all cells (blue fluorescence). |
| Incubation Time | 15 - 45 minutes | 30 - 45 minutes | Incubation is typically performed at room temperature or 37°C, protected from light. |
| Excitation / Emission (EthD-1) | ~528 nm / ~617 nm | - | Compatible with standard Texas Red® or RFP filter sets. |
| Excitation / Emission (Calcein AM) | ~495 nm / ~515 nm | - | Compatible with standard FITC or GFP filter sets. |
| Excitation / Emission (Hoechst 33342) | ~350 nm / ~461 nm | - | Compatible with standard DAPI filter sets. |
Experimental Protocols
Protocol 1: No-Wash Viability Staining for Fluorescence Microscopy
This protocol is a general guideline for staining adherent or suspension cells for analysis by fluorescence microscopy.
Materials:
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)
-
Calcein AM stock solution (e.g., 4 mM in DMSO) (Optional, for live cell staining)
-
Hoechst 33342 solution (e.g., 1 mg/mL) (Optional, for total cell count)
-
Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable buffer
-
Cells in culture
Procedure:
-
Prepare Staining Solution:
-
Allow all stock solutions to warm to room temperature before use.
-
Prepare a 2X working staining solution in DPBS or culture medium. For a final concentration of 2 µM Calcein AM and 4 µM EthD-1, add 5 µL of 4 mM Calcein AM and 20 µL of 2 mM EthD-1 to 10 mL of DPBS.
-
If using Hoechst 33342 for a total cell count, it can be added to the staining solution or in a subsequent step. A final concentration of 5 µM is common.
-
-
Cell Staining:
-
For adherent cells: Gently remove the culture medium from the cells.
-
For suspension cells: Pellet the cells by centrifugation and resuspend in DPBS or culture medium.
-
Add an equal volume of the 2X staining solution to the cell suspension or directly to the adherent cells. This results in a 1X final concentration of the dyes. For example, add 100 µL of 2X staining solution to cells in 100 µL of medium.
-
Alternatively, for adherent cells, the medium can be completely removed and replaced with the 1X staining solution.
-
-
Incubation:
-
Incubate the cells for 30-45 minutes at room temperature or 37°C, protected from light. Shorter incubation times may be possible with higher dye concentrations or incubation temperatures.
-
-
Imaging:
-
Without washing, mount the cells on a microscope slide (for suspension cells) or image the adherent cells directly in the culture vessel.
-
Visualize live cells using a filter set for green fluorescence (Calcein AM), dead cells with a filter set for red fluorescence (this compound), and total nuclei with a filter set for blue fluorescence (Hoechst 33342).
-
Protocol 2: No-Wash Cytotoxicity Assay for Plate Readers
This protocol is adapted for a multi-well plate format for quantitative analysis of cell viability.
Materials:
-
Same as Protocol 1
-
96-well or 24-well clear-bottom black-walled plates for fluorescence measurements
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well or 24-well plate at a desired density and allow them to adhere or grow for the appropriate amount of time.
-
Treat cells with test compounds as required by the experimental design.
-
-
Prepare Staining Solution:
-
Prepare a 2X staining solution as described in Protocol 1.
-
-
Cell Staining:
-
Carefully remove half of the culture medium from each well.
-
Add an equal volume of the 2X staining solution to each well. For a 96-well plate with 100 µL of medium, remove 50 µL and add 50 µL of 2X staining solution.
-
-
Incubation:
-
Incubate the plate for 30-45 minutes at 37°C and 5% CO₂, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a multi-well plate reader.
-
Green fluorescence (live cells): Excitation ~485 nm, Emission ~515 nm.
-
Red fluorescence (dead cells): Excitation ~525 nm, Emission ~590-635 nm.
-
The ratio of red to green fluorescence can be used to calculate the percentage of dead cells.
-
Experimental Workflow and Staining Mechanism Diagrams
Caption: No-wash experimental workflow for cell viability assessment.
Caption: Mechanism of selective staining of dead cells by this compound.
References
Application Notes: Multiplexing Ethidium Homodimer with Fluorescent Probes for Cellular Analysis
Introduction
Ethidium Homodimer-1 (EthD-1) is a high-affinity, red fluorescent nucleic acid stain that is impermeant to cells with intact plasma membranes.[1][2][3][4] Due to its strong positive charge and size, EthD-1 cannot cross the membrane of live cells.[1] However, in dead or late-stage apoptotic cells where membrane integrity is compromised, EthD-1 enters the cell, intercalates with DNA and RNA, and exhibits a greater than 30-fold increase in fluorescence intensity. This property makes EthD-1 an excellent and reliable indicator of cell death.
Combining EthD-1 with other fluorescent probes allows for sophisticated, multiplexed assays that can simultaneously provide information on various aspects of cell health, such as viability, cytotoxicity, and the specific pathways of cell death (apoptosis vs. necrosis). These combination assays are adaptable for various platforms, including fluorescence microscopy, flow cytometry, and microplate readers.
Application 1: Live/Dead Viability and Cytotoxicity Assays
The most common application for EthD-1 in a multiplex assay is for the simultaneous discrimination of live and dead cells by co-staining with Calcein AM.
Principle of the Assay
This dual-fluorescence assay is based on two indicators of cell health: intracellular esterase activity and plasma membrane integrity.
-
Live Cells (Green Fluorescence): Calcein AM is a non-fluorescent, cell-permeant compound. In viable cells, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting Calcein AM into the intensely green fluorescent molecule, calcein. Calcein is a polyanionic molecule that is well-retained within the cytoplasm of cells with intact membranes.
-
Dead Cells (Red Fluorescence): this compound-1 (EthD-1) is excluded by the intact plasma membrane of live cells. It can only enter cells with damaged membranes, where it binds to nucleic acids and emits a bright red fluorescence.
Therefore, within the same cell population, live cells will fluoresce green, and dead cells will fluoresce red. This method is a more sensitive and informative alternative to traditional methods like trypan blue exclusion.
Application 2: Distinguishing Apoptosis from Necrosis
EthD-1 can be combined with fluorescently-labeled Annexin V to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.
Principle of the Assay
This assay relies on detecting two different cellular events: the externalization of phosphatidylserine (PS) during apoptosis and the loss of membrane integrity during necrosis or late-stage apoptosis.
-
Healthy Cells: These cells have intact membranes and do not expose PS on their outer leaflet. They will exclude both Annexin V and EthD-1.
-
Early Apoptotic Cells (Green Fluorescence): During early apoptosis, PS is translocated from the inner to the outer plasma membrane leaflet. Annexin V, a protein with a high affinity for PS, binds to these exposed sites. When using a FITC or CF®488A conjugate, early apoptotic cells stain green. Their membranes are still largely intact, so they exclude EthD-1.
-
Late Apoptotic/Necrotic Cells (Red and Green Fluorescence): In late-stage apoptosis and necrosis, the cell membrane loses integrity. This allows EthD-1 to enter and stain the nucleus red. Annexin V can still bind to the externalized PS, so these cells will stain both red and green.
Quantitative Data Summary
The following tables summarize the spectral properties and typical working concentrations for the described fluorescent probes.
Table 1: Spectral Properties of Common Probes
| Probe | Excitation (max, nm) | Emission (max, nm) | Fluorescent Color | Target | Cell State Indicated |
|---|---|---|---|---|---|
| This compound-1 | ~528 (with DNA) | ~617 (with DNA) | Red | Nucleic Acids | Dead/Membrane-compromised |
| Calcein | ~495 | ~515 | Green | Cytoplasm (via Esterases) | Live |
| Annexin V-FITC | ~498 | ~517 | Green | Phosphatidylserine (PS) | Apoptotic |
| Hoechst 33342 | ~352 (with DNA) | ~462 (with DNA) | Blue | Nucleic Acids (A-T rich) | All Cells (Live/Dead) |
Table 2: Recommended Staining Concentrations & Conditions
| Assay Type | Probe Combination | Typical Working Concentration | Incubation Time & Temp. |
|---|---|---|---|
| Live/Dead Viability (Mammalian) | Calcein AM / this compound-1 | 0.5 - 2 µM Calcein AM; 1 - 4 µM EthD-1 | 15-45 min at RT or 37°C |
| Apoptosis/Necrosis | Annexin V-FITC / this compound-III | Per manufacturer; ~5 µL/sample Annexin V; ~1-2 µM EthD-III | 15-30 min at RT, protected from light |
Experimental Protocols
Protocol 1: Live/Dead Staining for Fluorescence Microscopy
Materials:
-
Calcein AM stock solution (e.g., 4 mM in DMSO)
-
This compound-1 stock solution (e.g., 2 mM in DMSO/water)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Adherent cells on coverslips or suspension cells
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/TRITC or similar)
Procedure:
-
Prepare Staining Solution: Prepare a 2X working solution containing 2 µM Calcein AM and 4 µM EthD-1 in PBS. To make 10 mL, add 5 µL of 4 mM Calcein AM and 20 µL of 2 mM EthD-1 to 10 mL of PBS. Vortex to mix. This solution should be prepared fresh.
-
Cell Preparation:
-
Adherent Cells: Gently wash the cells cultured on coverslips twice with PBS to remove culture medium.
-
Suspension Cells: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in PBS. Adjust cell density to approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Adherent Cells: Add enough staining solution to completely cover the cells on the coverslip.
-
Suspension Cells: Add an equal volume of the 2X staining solution to the cell suspension (for a final 1X concentration).
-
-
Incubation: Incubate the cells for 30-45 minutes at room temperature, protected from light.
-
Imaging:
-
Place the coverslip on a microscope slide with a drop of fresh PBS.
-
Image immediately using a fluorescence microscope. Live cells will appear green, and dead cells will have red nuclei. Use a standard fluorescein filter set for calcein (Excitation ~485 nm / Emission ~525 nm) and a rhodamine or Texas Red filter set for EthD-1 (Excitation ~530 nm / Emission ~620 nm).
-
Protocol 2: Live/Dead Staining for Flow Cytometry
Materials:
-
Calcein AM stock solution (e.g., 50 µM working solution in DMSO)
-
This compound-1 stock solution (e.g., 2 mM in DMSO/water)
-
PBS or other suitable sheath fluid
-
Suspension cells or trypsinized adherent cells
-
Flow cytometer with 488 nm laser excitation
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 0.1 to 5 x 10⁶ cells/mL in culture medium or buffer.
-
Staining: For each 1 mL of cell suspension, add 2 µL of 50 µM Calcein AM working solution and 4 µL of 2 mM EthD-1 stock solution. Mix gently.
-
Incubation: Incubate for 15-20 minutes at room temperature, protected from light.
-
Data Acquisition:
-
Analyze the samples on a flow cytometer using 488 nm excitation.
-
Collect green fluorescence from calcein in the FL1 channel (e.g., 530/30 nm bandpass filter).
-
Collect red fluorescence from EthD-1 in the FL3 or a similar channel (e.g., >600 nm longpass filter).
-
-
Analysis: Gate on the cell population using forward and side scatter. Create a bivariate plot of green vs. red fluorescence to distinguish live (green-positive, red-negative) from dead (red-positive, green-negative/dim) cell populations.
Protocol 3: Apoptosis/Necrosis Staining for Flow Cytometry
Materials:
-
FITC-conjugated Annexin V
-
This compound-III (EthD-III) stock solution (e.g., 1-2 mM)
-
1X Annexin Binding Buffer (typically provided with Annexin V kits)
-
Suspension cells or trypsinized adherent cells
-
Flow cytometer
Procedure:
-
Cell Preparation: Wash cells with PBS and resuspend them in 1X Annexin Binding Buffer at a concentration of 2-3 x 10⁶ cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 1-2 µL of EthD-III stock solution (adjust to optimal final concentration).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour. Use 488 nm excitation.
-
Collect Annexin V-FITC fluorescence in the FL1 channel and EthD-III fluorescence in the FL3 channel.
-
-
Analysis: Create a bivariate plot of green (Annexin V) vs. red (EthD-III) fluorescence to identify four populations:
-
Healthy: Annexin V-negative, EthD-III-negative
-
Early Apoptotic: Annexin V-positive, EthD-III-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, EthD-III-positive
-
Debris/Necrotic: Annexin V-negative, EthD-III-positive
-
References
Ethidium Homodimer: A Fluorescent Probe for Assessing Plasma Membrane Integrity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium homodimer is a high-affinity, fluorescent nucleic acid stain that serves as a robust indicator of plasma membrane integrity, a key hallmark of cell viability. Due to its positive charge and relatively large size, this compound is impermeant to the intact plasma membranes of live, healthy cells. However, in cells with compromised membranes, a characteristic feature of late-stage apoptosis or necrosis, the dye can readily enter, bind to DNA and RNA, and exhibit a dramatic increase in fluorescence. This property makes this compound an invaluable tool in various applications, including cytotoxicity assays, drug screening, and the assessment of cell health in response to various stimuli.
This document provides detailed application notes and protocols for the use of this compound in assessing plasma membrane integrity using fluorescence microscopy and flow cytometry.
Mechanism of Action
The principle behind the use of this compound lies in its selective permeability. In healthy cells, the intact plasma membrane acts as a barrier, preventing the entry of the dye. In contrast, cells undergoing cell death or those with damaged membranes lose this barrier function, allowing this compound to enter the cytoplasm and nucleus. Upon binding to nucleic acids, the dye undergoes a conformational change that results in a significant enhancement of its fluorescence emission, producing a bright red signal. This fluorescence enhancement can be more than 30-fold.[1][2][3]
There are different variants of this compound available, with this compound-I (EthD-1) and this compound-III (EthD-III) being the most common. EthD-III is reported to be 45% brighter than EthD-1, offering a superior signal-to-noise ratio.[1][4]
Data Presentation
The following tables summarize key quantitative data for the use of this compound in assessing plasma membrane integrity.
Table 1: Spectral Properties of this compound Variants
| Variant | Excitation Maximum (with DNA) | Emission Maximum (with DNA) |
| This compound-I (EthD-1) | ~528 nm | ~617 nm |
| This compound-III (EthD-III) | ~532 nm | ~625 nm |
Table 2: Recommended Staining Parameters
| Parameter | Fluorescence Microscopy | Flow Cytometry |
| EthD-1 Concentration | 1 - 4 µM | 1 - 4 µM |
| EthD-III Concentration | 2.5 - 5 µM | 2.5 - 5 µM |
| Incubation Time | 15 - 45 minutes | 15 - 30 minutes |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature |
| Common Co-stain (Live Cells) | Calcein AM | Calcein AM |
Experimental Protocols
Protocol 1: Assessing Plasma Membrane Integrity by Fluorescence Microscopy
This protocol describes the staining of adherent or suspension cells with this compound for visualization by fluorescence microscopy. It is often performed as a dual-staining assay with Calcein AM to simultaneously identify live cells (green fluorescence).
Materials:
-
This compound (EthD-1 or EthD-III) stock solution (e.g., 2 mM in DMSO)
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cells of interest (adherent or in suspension)
-
Fluorescence microscope with appropriate filter sets (e.g., for RFP/Texas Red and GFP/FITC)
-
Optional: Positive control (e.g., cells treated with a cytotoxic agent like ethanol or heat)
Procedure:
-
Cell Preparation:
-
Adherent Cells: Seed cells on coverslips or in imaging-compatible plates and culture until the desired confluency.
-
Suspension Cells: Pellet the cells by centrifugation and resuspend in PBS.
-
-
Preparation of Staining Solution:
-
Prepare a fresh working solution of this compound and Calcein AM in PBS. A common final concentration is 1-4 µM for EthD-1 and 0.5-2 µM for Calcein AM. For EthD-III, a final concentration of 2.5-5 µM is recommended. Protect the solution from light.
-
-
Staining:
-
Adherent Cells: Remove the culture medium and wash the cells once with PBS. Add a sufficient volume of the staining solution to cover the cells.
-
Suspension Cells: Add the staining solution to the cell suspension.
-
-
Incubation:
-
Incubate the cells for 15-45 minutes at room temperature or 37°C, protected from light. Optimal incubation time may vary depending on the cell type.
-
-
Washing (Optional):
-
For clearer imaging, the staining solution can be removed, and the cells can be washed once with PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
Live cells will exhibit green fluorescence in the cytoplasm (Calcein).
-
Dead cells with compromised plasma membranes will show bright red fluorescence in the nucleus (this compound).
-
Use appropriate filter sets for detection (e.g., excitation/emission around 490/515 nm for Calcein AM and 530/620 nm for this compound).
-
Protocol 2: Quantifying Cell Viability by Flow Cytometry
This protocol allows for the quantitative analysis of live and dead cell populations using flow cytometry.
Materials:
-
This compound (EthD-1 or EthD-III) stock solution
-
Calcein AM stock solution
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cells of interest in suspension
-
Flow cytometer with appropriate lasers and filters (e.g., 488 nm laser for excitation)
-
Flow cytometry tubes
-
Optional: Compensation controls (single-stained live and dead cells)
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in PBS or a suitable buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Preparation of Staining Solution:
-
Prepare a fresh working solution of this compound and Calcein AM in PBS. Final concentrations are typically in the range of 1-4 µM for EthD-1 and 0.5-2 µM for Calcein AM. For EthD-III, use 2.5-5 µM.
-
-
Staining:
-
Add the staining solution to the cell suspension and mix gently.
-
-
Incubation:
-
Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Analyze the stained cells on a flow cytometer.
-
Excite the cells with a 488 nm laser.
-
Detect Calcein fluorescence in the green channel (e.g., 530/30 nm bandpass filter).
-
Detect this compound fluorescence in the red channel (e.g., >610 nm longpass filter).
-
If necessary, perform compensation using single-stained controls to correct for spectral overlap.
-
-
Data Analysis:
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Create a dot plot of green fluorescence versus red fluorescence.
-
Live cells will be Calcein AM positive and this compound negative.
-
Dead cells will be this compound positive and may have low or no Calcein AM fluorescence.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing plasma membrane integrity.
Caption: Mechanism of this compound staining.
References
Application Notes and Protocols for Detecting Nucleic Acids in Solution with Ethidium Homodimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium Homodimer-1 (EthD-1) is a high-affinity, red-fluorescent nucleic acid stain that is a valuable tool for the detection and quantification of nucleic acids in solution and for assessing cell viability. As a dimeric analog of ethidium bromide, EthD-1 consists of two ethidium moieties linked by a rigid bridge, which contributes to its high affinity for DNA and RNA.[1][2] This document provides detailed application notes and protocols for the use of this compound in research and drug development settings.
Principle of Detection
This compound-1 is virtually non-fluorescent in solution but exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids. The dye is believed to intercalate between the base pairs of DNA and RNA.[3] This binding event leads to a greater than 30-fold to 40-fold enhancement of its fluorescence.[4][5] Due to its dicationic nature and large size, EthD-1 is cell-impermeant, meaning it cannot cross the intact plasma membranes of live cells. This property makes it an excellent probe for identifying dead or membrane-compromised cells, as it can only enter these cells to stain the nucleic acids within.
Applications
The primary applications of this compound-1 include:
-
Quantification of nucleic acids in solution: Its fluorescence enhancement upon binding allows for the sensitive detection and quantification of DNA and RNA.
-
Cell viability and cytotoxicity assays: As a membrane-impermeant dye, it is widely used to selectively stain and identify dead cells in a mixed population of live and dead cells. This is often performed in conjunction with a live-cell stain like Calcein AM.
-
Fluorescence microscopy and flow cytometry: The bright red fluorescence of EthD-1 bound to nucleic acids makes it suitable for imaging and analysis using these techniques.
Data Presentation
The following tables summarize the key quantitative data for this compound-1.
| Property | Value |
| Molecular Weight | ~857 g/mol |
| Excitation Maximum (bound to DNA) | ~528 nm |
| Emission Maximum (bound to DNA) | ~617 nm |
| Fluorescence Enhancement | >30 to >40-fold upon binding to nucleic acids |
| Binding Affinity (Kd for dsDNA) | High affinity (A specific Kd value is not consistently reported across sources) |
| Binding Specificity | Binds to dsDNA, ssDNA, and RNA |
| Cell Permeability | Impermeant to live cells |
| Application | Detection Limit |
| In-gel DNA Detection | As low as 25 pg of DNA per band |
| Nucleic Acid Quantification in Solution | In the range of 10 ng/mL to 1 µg/mL |
Experimental Protocols
Protocol 1: Quantification of Nucleic Acids in Solution using a Fluorescence Plate Reader
This protocol provides a method for quantifying the concentration of purified DNA or RNA in solution.
Materials:
-
This compound-1 (EthD-1) stock solution (e.g., 1 mM in DMSO)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) or another suitable buffer
-
DNA or RNA standards of known concentrations
-
Unknown DNA or RNA samples
-
Black, clear-bottom 96-well microplates suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation and emission filters appropriate for EthD-1 (e.g., Ex: 530/25 nm, Em: 620/40 nm)
Procedure:
-
Prepare EthD-1 Working Solution: Dilute the EthD-1 stock solution in TE buffer to a final concentration of 2 µM. Protect the working solution from light. Note: The optimal concentration may need to be determined empirically for your specific application and instrument.
-
Prepare Standards: Prepare a series of DNA or RNA standards in TE buffer. A typical concentration range would be from 1 µg/mL down to 10 ng/mL.
-
Prepare Samples: Dilute the unknown nucleic acid samples in TE buffer to fall within the range of the standard curve.
-
Assay Setup:
-
Pipette 100 µL of each standard and unknown sample into separate wells of the 96-well plate. It is recommended to run each in triplicate.
-
Include a "blank" control containing 100 µL of TE buffer only.
-
-
Add EthD-1 Working Solution: Add 100 µL of the 2 µM EthD-1 working solution to each well containing the standards, samples, and blank. The final volume in each well will be 200 µL, and the final EthD-1 concentration will be 1 µM.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow the dye to bind to the nucleic acids.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission settings for EthD-1.
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank from the fluorescence intensity of all standards and samples.
-
Create a standard curve by plotting the background-subtracted fluorescence intensity of the standards against their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their background-subtracted fluorescence intensity values on the standard curve.
-
Protocol 2: Live/Dead Cell Viability Assay
This protocol describes a method to differentiate between live and dead cells using this compound-1 in conjunction with a live-cell stain (Calcein AM).
Materials:
-
This compound-1 (EthD-1) stock solution (e.g., 1 mM in DMSO)
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Cell suspension or adherent cells in a suitable culture vessel
-
Fluorescence microscope with appropriate filter sets for green (Calcein) and red (EthD-1) fluorescence.
Procedure:
-
Prepare Staining Solution: Prepare a 2X staining solution containing 2 µM EthD-1 and 1 µM Calcein AM in PBS. Protect the solution from light.
-
Cell Preparation:
-
For adherent cells: Remove the culture medium and wash the cells once with PBS.
-
For suspension cells: Pellet the cells by centrifugation and resuspend in PBS.
-
-
Staining:
-
For adherent cells: Add a sufficient volume of the 2X staining solution to cover the cell monolayer.
-
For suspension cells: Add an equal volume of the 2X staining solution to the cell suspension.
-
-
Incubation: Incubate the cells at room temperature or 37°C for 15-30 minutes, protected from light.
-
Imaging:
-
For adherent cells: The cells can be imaged directly in the staining solution or after washing with PBS.
-
For suspension cells: The cells can be pelleted, resuspended in fresh PBS, and then mounted on a slide for imaging.
-
-
Analysis:
-
Observe the cells using a fluorescence microscope. Live cells will exhibit green fluorescence (from Calcein), while dead cells will show red fluorescence in their nuclei (from EthD-1).
-
The percentage of live and dead cells can be quantified by counting the number of green and red cells in several fields of view.
-
Visualizations
Signaling Pathway of Nucleic Acid Detection
Caption: Mechanism of EthD-1 fluorescence upon nucleic acid binding.
Experimental Workflow for Nucleic Acid Quantification
Caption: Workflow for nucleic acid quantification using EthD-1.
Logical Relationship for Live/Dead Cell Staining
Caption: Logic for differentiating live and dead cells with EthD-1.
References
- 1. A stable double-stranded DNA-ethidium homodimer complex: application to picogram fluorescence detection of DNA in agarose gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. biotium.com [biotium.com]
- 4. EthD-1 [this compound-1] | AAT Bioquest [aatbio.com]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
Troubleshooting & Optimization
Troubleshooting High Background Fluorescence with Ethidium Homodimer
Welcome to the Technical Support Center. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background fluorescence when using ethidium homodimer for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (EthD-1) is a fluorescent dye used to identify dead or membrane-compromised cells.[1][2] It is a high-affinity nucleic acid stain that is impermeant to the intact plasma membranes of live cells.[3] When a cell's membrane integrity is compromised, as in late apoptosis or necrosis, the positively charged EthD-1 can enter the cell and bind to DNA and RNA.[4] This binding results in a significant enhancement of its fluorescence (over 30-fold), emitting a bright red signal.[5]
Q2: What are the common causes of high background fluorescence with this compound?
High background fluorescence can obscure the specific signal from dead cells, leading to inaccurate results. The primary causes include:
-
Excessive Dye Concentration: Using a concentration of this compound that is too high is a common cause of background signal.
-
Prolonged Incubation Time: Incubating cells with the dye for too long can lead to non-specific binding and increased background.
-
Presence of Dead Cells and Debris: An excessive number of dead cells or cellular debris in the sample can release nucleic acids that bind to the dye in the extracellular space.
-
Suboptimal Washing Steps: Inadequate washing after staining can leave unbound dye in the background.
-
Autofluorescence: Some cell types or components of the cell culture medium can exhibit natural fluorescence, contributing to the background signal.
Q3: Can I fix my cells after staining with this compound?
It is generally not recommended to fix cells after staining with this compound. Fixation can alter the cell membrane, potentially allowing the dye to leak out of dead cells or enter live cells, leading to unreliable results. It is best to analyze the stained cells as soon as possible.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving high background fluorescence in your experiments.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence with this compound.
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data Summary
Optimizing the concentration of this compound and incubation time is critical. The following table provides a summary of recommended starting concentrations and other relevant parameters. Note that optimal conditions may vary depending on the cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| EthD-1 Concentration | 0.1 - 5 µM | Start with a lower concentration and titrate up to find the optimal signal-to-noise ratio. A common final concentration is 1-4 µM. |
| Incubation Time | 15 - 45 minutes | Shorter incubation times (e.g., at 37°C) may be possible. Avoid prolonged incubation to minimize non-specific binding. |
| Incubation Temperature | Room Temperature or 37°C | Incubation at 37°C may reduce the required incubation time. |
| Washing Buffer | Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) | Use a buffered saline solution for washing steps to remove unbound dye. |
| Washing Steps | 1 - 3 washes | Thorough washing is crucial to reduce background fluorescence. |
Experimental Protocols
General Staining Protocol for Adherent Cells
-
Cell Culture: Plate cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and culture under standard conditions.
-
Prepare Staining Solution: Prepare a working solution of this compound in a buffered saline solution like PBS or HBSS. A typical starting concentration is 2 µM EthD-1. If performing a live/dead assay, a live-cell stain like Calcein AM can be included in the same solution (e.g., 1 µM Calcein AM).
-
Cell Treatment (Optional): If testing the cytotoxic effects of a compound, treat the cells for the desired duration.
-
Washing: Carefully remove the culture medium and wash the cells once with PBS.
-
Staining: Add the staining solution to the cells and incubate for 30-45 minutes at room temperature or 37°C, protected from light.
-
Washing (Optional but Recommended): For imaging applications, it is beneficial to remove the staining solution and wash the cells gently with PBS to reduce background.
-
Imaging: Add fresh PBS to the wells and immediately image the cells using a fluorescence microscope with appropriate filters (e.g., TRITC or Texas Red filter set for EthD-1).
Mechanism of this compound Staining
The following diagram illustrates the mechanism by which this compound selectively stains dead cells.
Caption: Mechanism of selective dead cell staining by EthD-1.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. This compound assay - Wikipedia [en.wikipedia.org]
- 3. This compound I | Red fluorescent, dead cell stain. | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US5314805A - Dual-fluorescence cell viability assay using this compound and calcein AM - Google Patents [patents.google.com]
Technical Support Center: Ethidium Homodimer-1 (EthD-1) Staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethidium Homodimer-1 (EthD-1) for cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound-1 (EthD-1) and how does it work?
This compound-1 (EthD-1) is a high-affinity, red-fluorescent nucleic acid stain.[1][2] It is a large, positively charged molecule that is unable to cross the intact plasma membranes of live cells.[1][2][3] In cells with compromised membrane integrity (i.e., dead or dying cells), EthD-1 can enter, bind to DNA and RNA by intercalation, and exhibit a greater than 30-fold increase in fluorescence, emitting a bright red signal.
Q2: What are the advantages of using EthD-1 over other dead cell stains like Propidium Iodide (PI)?
EthD-1 has a significantly higher affinity for nucleic acids compared to Propidium Iodide. This high affinity allows for the use of lower dye concentrations and often eliminates the need for wash steps, simplifying the experimental workflow.
Q3: Can EthD-1 be used in combination with other fluorescent dyes?
Yes, the red emission spectrum of EthD-1 is easily distinguishable from green fluorescent probes like Calcein AM, GFP, and FITC, as well as blue fluorescent stains like Hoechst, making it ideal for multiplexing in cell viability and cytotoxicity assays.
Q4: Can I fix my cells after staining with EthD-1?
It is generally not recommended to fix cells after staining with EthD-1. Fixation can alter membrane permeability and there is no guarantee that the dye will be retained, potentially leading to inaccurate results. It is best to analyze the stained cells as soon as possible.
Q5: Does EthD-1 bind to both DNA and RNA?
Yes, EthD-1 binds to both DNA and RNA in a sequence-independent manner.
Troubleshooting Guide: Reducing Non-Specific Binding and High Background
High background fluorescence or non-specific staining can obscure results and lead to inaccurate quantification of cell death. This guide addresses the common causes and provides solutions to minimize these issues.
Problem: I am observing high background fluorescence or non-specific staining in my EthD-1 assay.
High background can manifest as diffuse fluorescence in the buffer, staining of the extracellular matrix, or weak staining of live cells.
Potential Cause 1: EthD-1 Concentration is Too High
Using an excessively high concentration of EthD-1 is a primary cause of non-specific binding. Excess dye molecules can bind to components other than nucleic acids, leading to increased background signal.
Solution:
-
Optimize EthD-1 Concentration: Perform a titration experiment to determine the lowest concentration of EthD-1 that provides a clear and bright signal in dead cells without significant background. The optimal concentration can vary depending on the cell type and experimental conditions.
-
Start with a Low Concentration: Begin with a concentration at the lower end of the recommended range and incrementally increase it.
Potential Cause 2: Prolonged Incubation Time
While EthD-1 is generally impermeant to live cells, prolonged exposure can lead to its uptake, resulting in false-positive staining.
Solution:
-
Optimize Incubation Time: Determine the shortest incubation time that allows for maximal staining of dead cells. Monitor the staining kinetics by taking measurements at different time points (e.g., every 10-15 minutes).
-
Avoid Overnight Incubation: Long incubation periods, such as overnight, can increase the likelihood of live cell staining and should be avoided.
Potential Cause 3: Suboptimal Washing Steps
Although EthD-1's high affinity often makes washing unnecessary, in cases of high background, a gentle wash can be beneficial.
Solution:
-
Incorporate a Wash Step: After incubation with EthD-1, gently wash the cells with phosphate-buffered saline (PBS) or a suitable buffer to remove any unbound dye.
-
Optimize Washing: Be mindful that excessive or harsh washing can lead to the detachment of adherent cells or loss of signal.
Potential Cause 4: Dye Aggregation
If the EthD-1 stock solution is not properly dissolved or has been stored improperly, the dye can aggregate, leading to punctate background fluorescence.
Solution:
-
Ensure Complete Dissolution: When preparing the stock solution from a solid form, ensure it is fully dissolved in an appropriate solvent like DMSO.
-
Proper Storage: Store the EthD-1 stock solution as recommended by the manufacturer, typically at -20°C and protected from light, to prevent degradation and aggregation.
-
Fresh Working Solutions: Prepare fresh working solutions of EthD-1 for each experiment.
Data Presentation
The following table provides a general guideline for optimizing EthD-1 concentration and incubation time. The optimal conditions will be cell-type and experiment-specific and should be determined empirically.
| Parameter | Low Range | Recommended Range | High Range (Caution) | Potential Outcome |
| EthD-1 Concentration | 0.1 - 1.0 µM | 1.0 - 4.0 µM | > 4.0 µM | Higher concentrations can lead to increased non-specific binding and background. |
| Incubation Time | 10 - 15 min | 15 - 30 min | > 45 min | Longer incubation times may result in the staining of live cells. |
Experimental Protocols
Detailed Protocol for Cell Viability Assay using Calcein AM and EthD-1
This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
This compound-1 stock solution (e.g., 2 mM in DMSO/H₂O)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium
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Live and dead cell control samples
Procedure:
-
Prepare Staining Solution:
-
Prepare a working solution of EthD-1 in PBS. A common starting concentration is 4 µM.
-
Prepare a working solution of Calcein AM. A common starting concentration is 2 µM.
-
For co-staining, you can prepare a combined staining solution with the final desired concentrations of both dyes in PBS.
-
-
Prepare Cell Samples:
-
Culture cells to the desired confluency in a suitable plate format (e.g., 96-well plate).
-
Include appropriate controls:
-
Unstained live cells
-
Unstained dead cells (e.g., treated with 70% ethanol for 30 minutes)
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Live cells stained with Calcein AM only
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Dead cells stained with EthD-1 only
-
-
-
Staining:
-
Remove the cell culture medium.
-
Gently wash the cells once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filters for Calcein AM (Ex/Em: ~495/~515 nm) and EthD-1 (Ex/Em: ~528/~617 nm).
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Live cells will fluoresce green, and dead cells will fluoresce red.
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Quantify the number of live and dead cells to determine the percentage of viable cells.
-
Mandatory Visualization
Caption: Troubleshooting workflow for reducing non-specific EthD-1 staining.
Caption: EthD-1 staining mechanism and causes of non-specific binding.
References
Ethidium Homodimer-1 (EthD-1) Staining: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ethidium Homodimer-1 (EthD-1) for dead cell staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound-1 (EthD-1) and how does it work?
This compound-1 (EthD-1) is a high-affinity, red fluorescent nucleic acid stain used to identify dead or membrane-compromised cells.[1][2] Due to its positive charge and size, EthD-1 cannot penetrate the intact plasma membrane of live cells.[1][3][4] In dead cells, where membrane integrity is compromised, EthD-1 enters the cell, binds to DNA and RNA by intercalation, and emits a bright red fluorescence, which is enhanced over 30-fold upon binding.
Q2: Can I fix my cells after staining with EthD-1?
It is not recommended to fix cells after staining with EthD-1. The dye does not covalently bind to cellular components, and the staining may not be retained after fixation and subsequent washing steps. It is best to analyze the stained cells as soon as possible. For applications requiring fixation, consider using a fixable dead cell stain.
Q3: Is EthD-1 suitable for all cell types?
EthD-1 is a broadly applicable dead cell stain for most eukaryotic cells, including mammalian cells, as well as bacteria and yeast.
Q4: What are the excitation and emission wavelengths for EthD-1?
When bound to DNA, the approximate excitation and emission maxima for EthD-1 are 528 nm and 617 nm, respectively.
Q5: What are some common alternatives to EthD-1?
Propidium Iodide (PI) is a common alternative, though EthD-1's higher affinity may allow for lower concentrations and no-wash staining. Biotium has also developed this compound III (EthD-III) which is reportedly 45% brighter than EthD-1. Other alternatives include the SYTOX family of stains.
Troubleshooting Guide
Issue 1: Weak or no red fluorescence in dead cells.
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | The optimal concentration of EthD-1 can vary between cell types. Titrate the EthD-1 concentration, trying a range from 0.1 µM to 10 µM, to find the concentration that yields bright nuclear staining without significant cytoplasmic signal. |
| Insufficient Incubation Time | Ensure the incubation time is sufficient for the dye to enter the cells and bind to nucleic acids. Try taking measurements at different time points (e.g., every 10-15 minutes) to determine the optimal incubation period for your specific cell type and experimental conditions. A 30-45 minute incubation is often a good starting point. |
| Incorrect Filter Sets/Imaging Settings | Verify that you are using the correct filter sets for red fluorescence detection (compatible with Ex/Em ~528/617 nm). Ensure the exposure time and gain settings on your microscope are appropriately adjusted. |
| Low Number of Dead Cells | Confirm the presence of dead cells in your sample. It is advisable to include a positive control by treating a sample of cells with a method known to induce cell death (e.g., incubating with 70% methanol for 30 minutes or 0.1-0.5% digitonin for 10 minutes). |
Issue 2: Live cells are showing red fluorescence.
| Potential Cause | Recommended Solution |
| EthD-1 Concentration is Too High | Using an excessively high concentration of EthD-1 can lead to nonspecific binding and staining of live cells. Reduce the EthD-1 concentration. |
| Prolonged Incubation | Extended exposure to EthD-1 can be mildly cytotoxic and may eventually compromise the membranes of living cells, allowing the dye to enter. Reduce the incubation time. |
| Cell Health is Compromised | The cells you assume to be "live" may have compromised membranes due to experimental manipulations or suboptimal culture conditions. Ensure your cells are healthy before starting the assay. |
| Spectral Bleed-through | If you are co-staining with a green fluorescent dye like Calcein AM, you may be observing bleed-through from the green channel into the red channel. Use sequential scanning on a confocal microscope or appropriate compensation controls in flow cytometry to correct for this. |
Quantitative Data Summary
Table 1: this compound-1 (EthD-1) Properties
| Property | Value | Reference |
| Excitation Maximum (with DNA) | ~528 nm | |
| Emission Maximum (with DNA) | ~617 nm | |
| Fluorescence Enhancement | >30-fold | |
| Recommended Working Concentration | 0.1 - 10 µM | |
| Stock Solution Solvent | DMSO |
Experimental Protocols
Protocol: Live/Dead Viability/Cytotoxicity Assay using Calcein AM and EthD-1
This protocol is a general guideline and may require optimization for your specific cell type and experimental setup.
1. Reagent Preparation:
-
EthD-1 Stock Solution: Prepare a 2 mM stock solution of EthD-1 by dissolving it in high-quality, anhydrous DMSO. Store this stock solution at -20°C, protected from light.
-
Calcein AM Stock Solution: A 4 mM stock solution in DMSO is often supplied in kits.
-
Staining Buffer: A common buffer is sterile, tissue culture-grade Dulbecco's Phosphate-Buffered Saline (D-PBS).
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Combined Staining Solution: For a standard assay, a working solution of approximately 2 µM Calcein AM and 4 µM EthD-1 is often used. To prepare 10 mL of this solution:
-
Add 20 µL of the 2 mM EthD-1 stock solution to 10 mL of D-PBS and mix well.
-
Add 5 µL of a 4 mM Calcein AM stock solution to the 10 mL of EthD-1 solution and mix thoroughly.
-
2. Staining Procedure:
-
Prepare your cell samples (e.g., in a multi-well plate, on coverslips, or in suspension).
-
Remove the culture medium and gently wash the cells once with D-PBS.
-
Add a sufficient volume of the combined staining solution to completely cover the cells.
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Incubate for 30-45 minutes at room temperature or 37°C, protected from light.
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Proceed with imaging immediately. A wash step is typically not required.
3. Imaging and Analysis:
-
Fluorescence Microscopy:
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Visualize live cells (green fluorescence from Calcein) using a standard FITC filter set (Ex/Em: ~495 nm/~515 nm).
-
Visualize dead cells (red fluorescence from EthD-1) using a TRITC or similar filter set (Ex/Em: ~528 nm/~617 nm).
-
-
Flow Cytometry:
-
Use 488 nm excitation from an argon-ion laser.
-
Detect Calcein fluorescence in the FL1 channel (~530 nm).
-
Detect EthD-1 fluorescence in the FL3 channel (>610 nm).
-
Visualizations
Caption: Mechanism of action for Calcein AM and EthD-1 in live vs. dead cells.
References
Technical Support Center: Optimizing Ethidium Homodimer-1 (EthD-1) Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize ethidium homodimer-1 (EthD-1) concentration for specific cell types in viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound-1 (EthD-1) and how does it work?
This compound-1 (EthD-1) is a high-affinity, red-fluorescent nucleic acid stain.[1] It is a positively charged molecule that is membrane-impermeant, meaning it cannot cross the intact plasma membrane of live cells.[2][3] In cells with compromised membrane integrity (i.e., dead or dying cells), EthD-1 can enter, bind to DNA and RNA, and exhibit a greater than 30-fold increase in fluorescence, emitting a bright red signal.[1][2] This characteristic makes it a reliable indicator of cell death.
Q2: What is the typical working concentration for EthD-1?
The optimal working concentration of EthD-1 can vary significantly depending on the cell type. However, a general starting range for optimization is between 0.1 µM and 10 µM. For many applications, a final concentration of 1-4 µM is effective. It is crucial to perform a concentration titration to determine the ideal concentration for your specific cell type and experimental conditions.
Q3: Can I use EthD-1 for all cell types?
EthD-1 is applicable to most eukaryotic cell types, including adherent cells and some tissues. It is commonly used for mammalian cells but can also be used for bacteria and yeast.
Q4: How do I prepare the EthD-1 stock and working solutions?
EthD-1 is typically supplied as a stock solution in DMSO or as a powder. To prepare a working solution from a 2 mM stock, you can dilute it in a suitable buffer such as Dulbecco's Phosphate-Buffered Saline (DPBS). For example, adding 20 µL of a 2 mM EthD-1 stock solution to 10 mL of DPBS will result in an approximately 4 µM working solution. Always vortex the solution to ensure it is well mixed.
Q5: What controls should I include in my experiment?
To ensure the validity of your results, it is essential to include the following controls:
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Unstained cells: To assess the level of autofluorescence in your cell population.
-
Live, unstained cells: To confirm the baseline health and morphology of your cells.
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Dead cells stained with EthD-1: To determine the maximum fluorescence signal for dead cells. You can prepare a dead cell population by treating cells with methods like saponin, digitonin, or methanol.
-
Live cells stained with EthD-1: To confirm that the dye is not entering healthy cells and causing false-positive signals.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from dead cells, leading to inaccurate results.
| Possible Cause | Troubleshooting Step |
| EthD-1 concentration is too high. | Perform a titration to determine the lowest concentration of EthD-1 that provides a bright signal in dead cells without significant background. |
| Excess unbound dye. | Increase the number and duration of wash steps after incubation with EthD-1 to remove any unbound dye. |
| Cell autofluorescence. | Image an unstained sample to determine the intrinsic fluorescence of your cells. If autofluorescence is high, consider using a different fluorescent probe with a distinct emission spectrum. |
| Contaminated reagents. | Ensure all buffers and media are fresh and sterile, as microbial contamination can be a source of fluorescence. |
Issue 2: Weak or No Signal in Dead Cells
A faint or absent red signal in your positive control (dead cells) indicates a problem with the staining protocol.
| Possible Cause | Troubleshooting Step |
| EthD-1 concentration is too low. | Increase the concentration of EthD-1 in your working solution. Titrate to find the optimal concentration that yields a strong signal. |
| Insufficient incubation time. | Increase the incubation time to allow for complete staining of the dead cell population. An incubation of 30-45 minutes at room temperature is a good starting point. |
| Incorrect filter set on the microscope. | Ensure you are using the appropriate filter set for EthD-1 (Excitation/Emission: ~528/617 nm). |
| Cell death mechanism does not compromise the membrane. | EthD-1 relies on membrane permeability. If the mode of cell death (e.g., early apoptosis) does not result in significant membrane damage, the dye may not enter the cells. |
Issue 3: Staining of Live Cells
EthD-1 should be excluded from live cells. If you observe red fluorescence in your healthy cell population, it can indicate a problem.
| Possible Cause | Troubleshooting Step |
| Prolonged exposure to the dye. | Long incubation times can be mildly cytotoxic and may lead to the eventual uptake of EthD-1 by live cells. Reduce the incubation time. |
| High EthD-1 concentration. | An excessively high concentration of EthD-1 might lead to non-specific binding or entry into live cells. Reduce the dye concentration. |
| Cells are not healthy. | Ensure your "live" cell population is indeed viable and not undergoing stress or early stages of cell death that could compromise membrane integrity. |
Experimental Protocols
Protocol 1: Determining the Optimal EthD-1 Concentration
This protocol outlines the steps to identify the ideal EthD-1 concentration for your specific cell type.
-
Prepare Cell Populations: Culture your cells of interest on a suitable platform for imaging (e.g., glass-bottom dishes or microplates). Prepare two populations: a healthy, live cell population and a dead cell population. To induce cell death, you can treat the cells with 0.1% saponin for 10 minutes or 70% methanol for 30 minutes.
-
Prepare a Range of EthD-1 Concentrations: Prepare a series of EthD-1 working solutions in a suitable buffer (e.g., DPBS) with concentrations ranging from 0.1 µM to 10 µM.
-
Stain the Cells: Remove the culture medium and wash the cells once with DPBS. Add the different concentrations of EthD-1 working solutions to both the live and dead cell populations.
-
Incubate: Incubate the cells for 30-45 minutes at room temperature, protected from light.
-
Wash: Gently wash the cells two to three times with DPBS to remove unbound dye.
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Image and Analyze: Acquire images using a fluorescence microscope with the appropriate filter set for EthD-1. The optimal concentration is the lowest concentration that provides bright, specific staining of the nuclei in the dead cell population with minimal background fluorescence in the live cell population.
Protocol 2: Standard Live/Dead Staining using Calcein AM and EthD-1
This protocol is for a dual-staining assay to simultaneously identify live (green) and dead (red) cells.
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Prepare Staining Solution: Prepare a working solution containing both Calcein AM and EthD-1 in DPBS. A common starting concentration is 2 µM Calcein AM and 4 µM EthD-1.
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Cell Preparation: Culture your cells as desired. For adherent cells, you can perform the staining directly in the culture vessel. For suspension cells, pellet the cells and resuspend them in the staining solution.
-
Staining: Remove the culture medium and add the combined staining solution to the cells.
-
Incubation: Incubate for 30-45 minutes at room temperature, protected from light.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for both Calcein AM (Excitation/Emission: ~494/517 nm) and EthD-1 (Excitation/Emission: ~528/617 nm). Live cells will fluoresce green, and dead cells will fluoresce red.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Stock Solution Concentration | 2 mM in DMSO | |
| Recommended Working Concentration Range | 0.1 - 10 µM | |
| Commonly Used Working Concentration | 1 - 5 µM | |
| Excitation Maximum (bound to DNA) | ~528 nm | |
| Emission Maximum (bound to DNA) | ~617 nm | |
| Fluorescence Enhancement upon Binding | >30-fold |
Visualizations
Caption: Workflow for optimizing EthD-1 concentration.
Caption: Troubleshooting high background fluorescence.
References
issues with ethidium homodimer photobleaching during imaging
Welcome to the Technical Support Center for Ethidium Homodimer-1 (EthD-1) imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to EthD-1 photobleaching during fluorescence microscopy experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter with EthD-1 photobleaching, providing actionable solutions to improve your imaging results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid signal loss during time-lapse imaging. | - High excitation light intensity.- Prolonged or repeated exposure to excitation light.- Presence of reactive oxygen species (ROS). | - Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[1][2]- Decrease the frequency of image acquisition and the exposure time per image.[1][2]- Incorporate an antifade reagent in your mounting medium. |
| Initial signal is bright but fades quickly when focusing. | - "Illumination overhead" - the sample is illuminated even when an image is not being captured.[3] | - Use transmitted light to find the region of interest and focus before switching to fluorescence illumination for image capture.- If available on your microscope, use features that synchronize illumination with image acquisition to minimize exposure. |
| Inconsistent fluorescence intensity between samples. | - Different levels of photobleaching across samples due to variations in imaging duration or settings.- Inconsistent dye concentration or incubation time. | - Standardize all imaging parameters, including illumination intensity, exposure time, and duration of imaging for all samples that will be compared.- Ensure consistent staining protocols for all samples. |
| High background fluorescence that worsens over time. | - Autofluorescence from the sample or mounting medium.- Non-specific binding of EthD-1. | - Use a mounting medium with low autofluorescence.- Ensure cells are properly washed after staining to remove unbound dye. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen with EthD-1?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, EthD-1, upon exposure to excitation light. This leads to a loss of fluorescence. The process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.
Q2: How can I minimize photobleaching of EthD-1 during my experiment?
A2: To minimize photobleaching, you should aim to reduce the total exposure of your sample to excitation light. This can be achieved by:
-
Reducing Illumination Intensity: Use the lowest possible laser power or lamp intensity that still provides a clear signal.
-
Minimizing Exposure Time: Use the shortest possible exposure time for your camera.
-
Reducing Acquisition Frequency: For time-lapse experiments, increase the interval between image captures.
-
Using Antifade Reagents: Mount your samples in a medium containing an antifade reagent.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. They work by scavenging for reactive oxygen species, thereby protecting the fluorophore from photo-oxidation. Common antifade agents include p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG).
Q4: Is EthD-1 more or less photostable than Propidium Iodide (PI)?
Q5: Can I fix my cells after staining with EthD-1?
A5: It is generally not recommended to fix cells after staining with EthD-1. Fixation can compromise the cell membrane, potentially allowing the dye to leak out of dead cells and into previously live cells, leading to inaccurate results. It is best to image live and dead cells as soon as possible after staining.
Experimental Protocols
Protocol for LIVE/DEAD® Viability/Cytotoxicity Assay
This protocol is adapted from the manufacturer's instructions for the LIVE/DEAD® Viability/Cytotoxicity Kit, which utilizes Calcein AM for live cells and EthD-1 for dead cells.
Materials:
-
LIVE/DEAD® Viability/Cytotoxicity Kit (containing Calcein AM and this compound-1)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
Suspension or adherent cells to be assayed
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare Staining Solution:
-
Allow the Calcein AM and EthD-1 stock solutions to warm to room temperature.
-
Prepare a fresh staining solution by adding 2 µL of the 2 mM EthD-1 stock solution and 0.5 µL of the 4 mM Calcein AM stock solution to 1 mL of sterile PBS. This results in final concentrations of approximately 4 µM EthD-1 and 2 µM Calcein AM. Mix well. Note: Optimal concentrations may vary depending on the cell type and should be determined empirically.
-
-
Cell Staining:
-
For Adherent Cells: Remove the culture medium and gently wash the cells once with PBS. Add a sufficient volume of the staining solution to cover the cell monolayer.
-
For Suspension Cells: Pellet the cells by centrifugation and resuspend them in the staining solution.
-
-
Incubation:
-
Incubate the cells for 30-45 minutes at room temperature, protected from light.
-
-
Imaging:
-
Mount the stained cells on a microscope slide (for suspension cells, a coverslip can be placed over a drop of the cell suspension).
-
Image the cells immediately using a fluorescence microscope.
-
Live cells will fluoresce green (Calcein).
-
Dead cells will fluoresce red (EthD-1).
-
-
Protocol for Measuring EthD-1 Photobleaching
This protocol provides a method to quantify the rate of EthD-1 photobleaching under your specific imaging conditions.
Materials:
-
Dead cell sample stained with EthD-1 (prepare by treating cells with 70% ethanol for 10-15 minutes).
-
Fluorescence microscope with time-lapse imaging capabilities.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a slide of dead cells stained with EthD-1 according to the LIVE/DEAD® assay protocol.
-
Image Acquisition:
-
Select a field of view with several stained nuclei.
-
Set your desired imaging parameters (e.g., laser power, exposure time). These should be the same parameters you intend to use for your experiments.
-
Acquire a time-lapse series of images (e.g., one image every 5 seconds for 5 minutes).
-
-
Data Analysis:
-
Open the image sequence in your analysis software.
-
Select several regions of interest (ROIs) corresponding to individual cell nuclei.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Also, measure the background fluorescence in a region with no cells.
-
Subtract the background intensity from the nuclear intensity for each time point.
-
Normalize the intensity values by dividing the intensity at each time point by the initial intensity (at time zero).
-
Plot the normalized intensity as a function of time. The resulting curve represents the photobleaching rate of EthD-1 under your specific conditions.
-
Visualizations
Caption: Workflow for minimizing EthD-1 photobleaching.
Caption: Simplified signaling pathway of photobleaching.
References
Technical Support Center: Ethidium Homodimer Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ethidium homodimer in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Can I fix cells after staining with this compound?
This is a common question with some conflicting information in the literature. The short answer is that while it is possible to fix cells after this compound staining, it is generally not recommended as the dye is not designed to be fixable.[1][2]
Here's a breakdown of the key considerations:
-
Dye Leakage: The primary issue with fixing cells after staining with this compound is the potential for the dye to leak from the dead cells and subsequently stain the nuclei of live, now-permeabilized cells.[1] This can lead to false-positive results, making it difficult to distinguish between cells that were originally live or dead.
-
Increased Background: Fixation, particularly with formaldehyde, can increase the background fluorescence signal from this compound.[3][4] This can reduce the signal-to-noise ratio and make data interpretation challenging.
-
Alternative Dyes: For applications requiring fixation, it is highly recommended to use a fixable dead cell stain, such as Live-or-Dye NucFix™ Red. These dyes are specifically designed to be retained in dead cells after fixation and permeabilization.
However, if you must fix your cells after this compound staining, some sources suggest it can be done with careful optimization.
Q2: What is the mechanism of this compound staining?
This compound is a fluorescent nucleic acid stain that is impermeant to the intact plasma membranes of live cells. In dead or dying cells, the membrane integrity is compromised, allowing the dye to enter and bind to DNA, resulting in a bright red fluorescence. Live cells with intact membranes exclude the dye and therefore do not fluoresce.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High background fluorescence after fixation | - Incomplete washing of unbound dye. - Fixation process itself. | - Wash cells thoroughly (at least 3-4 times) with PBS or a suitable buffer after staining and before fixation to remove any unbound this compound. - Optimize the concentration of the fixative and the fixation time. |
| "Live" cells appear stained after fixation | - Dye leakage from dead cells during fixation. - Permeabilization of live cell membranes by the fixative, allowing this compound to enter. | - Consider using a fixable dead cell stain as an alternative. - If you must fix, image the cells immediately after staining and before fixation to have a pre-fixation reference. |
| Loss of fluorescence signal after fixation | - The dye may not be stable to the fixation and subsequent processing steps. | - Ensure that all subsequent washing and incubation steps are performed gently to minimize cell loss. - Confirm that the mounting medium is compatible with the fluorescent dye. |
Experimental Protocols
Protocol: Formaldehyde Fixation of Cells After this compound Staining (Use with Caution)
This protocol is provided for researchers who must fix their cells after this compound staining. It is crucial to optimize this protocol for your specific cell type and experimental conditions.
Materials:
-
Cells stained with this compound
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (e.g., 4% in PBS)
-
Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Stain Cells: Stain your live cell suspension or adherent cells with this compound according to your standard protocol.
-
Wash Thoroughly: This is a critical step. Wash the cells at least three to four times with PBS to remove all unbound this compound. For adherent cells, gently aspirate the staining solution and wash the wells. For suspension cells, centrifuge the cells at a low speed, aspirate the supernatant, and resuspend in fresh PBS for each wash.
-
Fixation:
-
For adherent cells, add cold 4% formaldehyde in PBS to each well and incubate for 10-15 minutes at room temperature.
-
For suspension cells, resuspend the cell pellet in cold 4% formaldehyde in PBS and incubate for 10-15 minutes on ice.
-
-
Post-Fixation Wash: Wash the cells twice with PBS to remove the formaldehyde.
-
Imaging: Mount the cells with a suitable mounting medium and image using a fluorescence microscope with the appropriate filter sets for this compound (Excitation/Emission: ~528/617 nm).
Quantitative Data Summary:
| Parameter | Value |
| This compound Excitation (max) | ~528 nm |
| This compound Emission (max) | ~617 nm |
| Recommended Fixative | 4% Formaldehyde in PBS |
| Fixation Time | 10-15 minutes |
Decision-Making Workflow
The following diagram outlines a decision-making process for researchers considering fixation after live/dead staining.
References
Technical Support Center: Preventing Ethidium Homodimer Staining in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted staining of live cells with ethidium homomer-1 (EthD-1).
FAQs: Understanding Ethidium Homodimer-1 Staining
Q1: What is the principle behind this compound-1 staining for cell viability?
This compound-1 (EthD-1) is a high-affinity nucleic acid stain that is impermeant to the intact plasma membranes of live cells. Its mechanism of action relies on the differential permeability of live versus dead cells. In live, healthy cells, the intact cell membrane excludes the positively charged EthD-1 molecules.[1][2][3] Conversely, in dead or dying cells, the compromised integrity of the plasma membrane allows EthD-1 to enter, bind to nucleic acids, and exhibit a greater than 30-fold increase in fluorescence, emitting a bright red signal.[2][3]
Q2: Why am I observing EthD-1 staining in my population of live cells?
Staining of live cells with EthD-1 is a common artifact that can arise from several factors:
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High Dye Concentration: Using an excessive concentration of EthD-1 can lead to non-specific binding and may even compromise the integrity of live cell membranes.
-
Prolonged Incubation: Extended incubation periods can result in the gradual uptake of EthD-1 by living cells.
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Cellular Stress: Harsh experimental procedures, such as vigorous pipetting, high-speed centrifugation, or aggressive enzymatic digestion (e.g., with trypsin), can temporarily damage cell membranes, allowing for dye entry.
-
Phototoxicity: Excessive exposure to the excitation light source during fluorescence microscopy can induce cellular damage, leading to membrane permeabilization and subsequent staining of live cells.
-
Unhealthy Cell Culture: A cell population that is not in optimal health may have a higher baseline of cells with compromised membranes, leading to what appears as inappropriate staining.
Q3: Can EthD-1 be used for long-term live-cell imaging experiments?
EthD-1 is generally not recommended for long-term live-cell imaging. Prolonged exposure can be mildly cytotoxic and may eventually lead to the staining of live cells as their membranes become permeabilized over time. For longitudinal studies, it is advisable to use viability probes specifically designed for long-term imaging.
Troubleshooting Guide: Minimizing Live Cell Staining
This guide provides solutions to common issues encountered during EthD-1 staining procedures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence or all cells are stained red. | 1. EthD-1 concentration is too high. 2. Incorrect filter set. 3. Extended incubation time. | 1. Titrate the EthD-1 concentration to find the optimal balance between dead cell signal and live cell background. Start with a low concentration and incrementally increase it.2. Ensure the use of appropriate filters for EthD-1 (Excitation/Emission: ~528/617 nm).3. Reduce the incubation time. Monitor the staining kinetics to determine the shortest time required for robust dead cell staining. |
| A significant percentage of "live" cells are staining positive for EthD-1. | 1. Harsh cell handling. 2. Unhealthy initial cell population. 3. Cytotoxicity induced by the experimental treatment. | 1. Handle cells gently. Use wide-bore pipette tips, reduce centrifugation speed and time, and ensure complete neutralization of trypsin.2. Assess the health of the cell culture prior to the experiment using methods like trypan blue exclusion.3. Include an untreated control to differentiate between treatment-induced cell death and staining artifacts. |
| Increasing red fluorescence in live cells during imaging. | 1. Phototoxicity from the light source. 2. Prolonged exposure during time-lapse imaging. | 1. Minimize the intensity of the excitation light. Use neutral density filters if available.2. Reduce the frequency and duration of image acquisition. Only expose the cells to light when actively capturing an image. |
| Inconsistent staining results between experiments. | 1. Variability in cell density. 2. Inconsistent incubation conditions. 3. Reagent degradation. | 1. Ensure consistent cell seeding density across all experiments.2. Standardize incubation time and temperature. Protect from light during incubation.3. Aliquot and store EthD-1 stock solutions at -20°C, protected from light, to prevent repeated freeze-thaw cycles. |
Quantitative Data Summary
The optimal concentrations and incubation times for EthD-1 can vary depending on the cell type. It is crucial to perform an initial optimization experiment.
| Parameter | Recommended Range | Starting Point | Notes |
| EthD-1 Working Concentration | 0.1 - 10 µM | 2 - 4 µM | Higher concentrations may be needed for cells in thick hydrogels. |
| Incubation Time | 15 - 45 minutes | 30 minutes | Monitor staining kinetics to determine the optimal time. |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature | 37°C may accelerate staining but could also increase stress on cells. |
Experimental Protocols
Protocol 1: Optimization of EthD-1 Concentration
-
Cell Preparation: Prepare samples of live cells and a control group of dead cells. Dead cells can be generated by treating with 70% ethanol for 10-30 minutes or by heat-inactivation.
-
Serial Dilution: Prepare a series of EthD-1 working solutions with concentrations ranging from 0.1 µM to 10 µM in a suitable buffer (e.g., PBS).
-
Staining: Add the different concentrations of EthD-1 to both live and dead cell samples.
-
Incubation: Incubate for a fixed time (e.g., 30 minutes) at room temperature, protected from light.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters.
-
Analysis: Determine the lowest concentration of EthD-1 that provides bright staining of dead cells with minimal background fluorescence in the live cell population.
Protocol 2: Standard Live/Dead Staining with Calcein AM and EthD-1
This protocol is for the simultaneous staining of live (green) and dead (red) cells.
-
Reagent Preparation:
-
Prepare a 2 mM stock solution of EthD-1 in DMSO/H₂O (1:4 v/v).
-
Prepare a 1 to 4 mM stock solution of Calcein AM in anhydrous DMSO.
-
Store both stock solutions in aliquots at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, prepare a working solution containing 2 µM Calcein AM and 4 µM EthD-1 in sterile PBS. Note: These concentrations may need to be optimized for your specific cell type.
-
-
Cell Staining:
-
For adherent cells, wash once with PBS and add the working solution to cover the cell monolayer.
-
For suspension cells, pellet the cells, resuspend in the working solution, and incubate.
-
-
Incubation: Incubate the cells for 30-45 minutes at room temperature, protected from light.
-
Imaging:
-
After incubation, image the cells immediately. It is not recommended to fix the cells after staining as this can compromise results.
-
Use a fluorescence microscope with filter sets appropriate for Calcein AM (Excitation/Emission: ~495/515 nm) and EthD-1 (Excitation/Emission: ~528/617 nm).
-
Visualizations
Caption: Mechanism of this compound-1 Staining.
Caption: Troubleshooting workflow for unwanted EthD-1 staining in live cells.
References
Technical Support Center: LIVE/DEAD® Cytotoxicity Assays
Welcome to the technical support center for LIVE/DEAD® cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a LIVE/DEAD® cytotoxicity assay?
A LIVE/DEAD® assay is a fluorescence-based method used to determine the viability of cells. It relies on two fluorescent dyes that simultaneously stain live and dead cells in different colors. The most common combination uses Calcein AM and a DNA-binding dye like Ethidium Homodimer-1 (EthD-1) or Propidium Iodide (PI).[1][2][3]
-
Live Cells: Live cells possess active intracellular esterase enzymes.[4][5] The non-fluorescent and cell-permeable Calcein AM enters the cell and is cleaved by these esterases into the intensely green fluorescent molecule, calcein. A healthy, intact cell membrane retains the calcein, resulting in a bright green signal.
-
Dead Cells: Dead or dying cells have compromised plasma membranes. This allows the second dye (e.g., EthD-1 or PI), which is normally excluded from live cells, to enter and bind to the cell's nucleic acids. This binding event causes a dramatic increase in the dye's fluorescence, resulting in a bright red signal.
Q2: What are the essential controls for a LIVE/DEAD® assay?
To ensure the validity of your results, the following controls are critical:
-
Negative Control (Live Cells): A population of healthy, untreated cells stained with the dyes. This control establishes the baseline green fluorescence for viable cells and should have minimal red signal.
-
Positive Control (Dead Cells): A population of cells known to be dead, typically induced by treatment with a substance like 70% ethanol, digitonin, or saponin for a short period. This control establishes the maximum red fluorescence for dead cells and should have minimal green signal.
-
No-Cell Control (Background): Wells containing only culture medium and the assay dyes. This measures the background fluorescence of the medium and dyes themselves, which should be subtracted from the experimental wells.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve your test compound, at the same final concentration. This ensures that the solvent itself is not causing cytotoxicity.
Q3: Can these assays be used with fixed cells?
No, the stains used in standard LIVE/DEAD® kits are designed for live-cell imaging and rely on the differential permeability of intact versus compromised cell membranes. Fixation and permeabilization procedures disrupt the cell membrane, which would allow both dyes to enter all cells, rendering the assay ineffective.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: High Background or Non-Specific Staining
Question: Why am I seeing high background fluorescence or red staining in my live-cell negative control?
This is a common issue that can obscure results and reduce the assay's dynamic range. The causes often relate to dye concentration, incubation conditions, or the sample itself.
| Possible Cause | Recommended Solution |
| Dye Concentration Too High | Optimal dye concentrations can vary by cell type. Titrate both Calcein AM and EthD-1/PI to find the lowest concentration that provides a bright signal with minimal background. |
| Dye Aggregation | Ensure dye stock solutions are fully dissolved. Vortex the working solution before adding it to the cells. Prepare fresh working solutions for each experiment as aqueous solutions of Calcein AM can hydrolyze over time. |
| Extended Incubation Time | Over-incubation can lead to non-specific staining or cytotoxicity from the dyes themselves. Optimize the incubation time (typically 15-45 minutes) for your specific cell type and experimental conditions. |
| Autofluorescent Compounds/Media | Test compounds can be intrinsically fluorescent. Run a control with your compound in cell-free media to check for autofluorescence. Phenol red in culture media can also increase background; consider using phenol red-free media during the assay. |
| Non-specific Dye Binding | Ensure cells are washed properly with a buffered saline solution (e.g., PBS) after staining to remove excess, unbound dye. |
Problem 2: Weak or No Signal
Question: My positive control (dead cells) isn't staining red, or my live cells are not green. What's wrong?
A weak or absent signal usually points to issues with the cells, reagents, or instrument settings.
| Possible Cause | Recommended Solution |
| Low Cell Number | Ensure you have seeded a sufficient number of cells to generate a detectable signal. A minimum of 200-500 cells per well is often recommended for plate-based assays. Perform a cell titration to find the optimal seeding density. |
| Dye Concentration Too Low | If you've over-optimized for low background, the signal may be too weak. Ensure your dye concentration is sufficient for robust detection. |
| Incorrect Instrument Settings | Verify that you are using the correct excitation and emission filters for both calcein (Ex/Em: ~495 nm/~515 nm) and EthD-1/PI (Ex/Em: ~528 nm/~617 nm). Ensure the instrument's gain/exposure settings are appropriate. |
| Dye Degradation | Calcein AM is sensitive to moisture and light. Store stock solutions properly at -20°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Insufficient Esterase Activity (Live Cells) | Some cell types may have naturally low esterase activity, or cells may be stressed but not yet dead. Ensure your "live" cells are healthy and in the exponential growth phase. |
| Incomplete Cell Death (Positive Control) | Ensure your method for inducing cell death (e.g., ethanol treatment) is effective. Visually confirm cell death via microscopy if possible. |
Problem 3: Inconsistent Results and High Variability
Question: I'm seeing high variability between replicate wells or between experiments. How can I improve reproducibility?
Inconsistent results are often caused by technical errors in assay setup and execution.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure you have a homogenous, single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Use calibrated pipettes for accuracy. |
| "Edge Effects" in Microplates | The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration and temperature. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Pipetting Errors | Use a consistent pipetting technique. When adding reagents, place the tip at the same depth and angle in each well to ensure proper mixing without disturbing the cell monolayer. |
| Variable Incubation Times | Add reagents to all wells as consistently and quickly as possible. When using a multi-well plate, be mindful of the time lag between the first and last well. |
| Cell Culture Inconsistency | Use cells within a consistent and narrow passage number range. Ensure cells are plated at the same density and confluency for every experiment to maintain consistent physiological states. |
Problem 4: Compound Interference
Question: My test compound appears to be interfering with the assay, leading to false positives or negatives. How can I check for this?
Test compounds can directly interact with assay components, a common issue in fluorescence-based screening.
| Type of Interference | How to Test | Mitigation Strategy |
| Compound Autofluorescence | In a cell-free plate, add your compound to the assay buffer and measure fluorescence at the same wavelengths used for calcein and EthD-1/PI. A significant signal indicates autofluorescence. | 1. Subtract the background fluorescence from the compound-only control. 2. Switch to dyes with different excitation/emission spectra that do not overlap with your compound's fluorescence (e.g., red-shifted dyes). |
| Fluorescence Quenching | In a cell-free plate, measure the fluorescence of the assay dyes (e.g., from lysed positive control cells) with and without your compound. A decrease in signal in the presence of your compound suggests quenching. | This is more difficult to correct for. The best approach is to confirm results with an orthogonal, non-fluorescence-based assay (e.g., an LDH release assay or an ATP-based viability assay). |
| Direct Dye Interaction | Some compounds can inhibit esterase activity or interact with the DNA-binding dyes, leading to misleading results. | Confirm cytotoxicity with an alternative assay method that relies on a different biological principle. |
Diagrams and Workflows
Mechanism of LIVE/DEAD® Staining
The following diagram illustrates the core principle of the assay, showing how live and dead cells are differentiated based on enzyme activity and membrane integrity.
Caption: Mechanism of a typical LIVE/DEAD® assay using Calcein AM and this compound-1 (EthD-1).
General Experimental Workflow
This workflow outlines the key steps for performing a LIVE/DEAD® assay in a 96-well plate format.
Caption: A generalized workflow for a plate reader-based LIVE/DEAD® cytotoxicity assay.
Troubleshooting Decision Tree
Use this logical diagram to diagnose the cause of unexpected results.
Caption: A decision tree to help troubleshoot common problems in LIVE/DEAD® assays.
Experimental Protocol: General Plate Reader Assay
This protocol provides a general method for using Calcein AM and this compound-1 (EthD-1) with adherent cells in a 96-well format.
Materials:
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Cells of interest
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Complete culture medium (phenol red-free medium is recommended for the final steps)
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96-well black-wall, clear-bottom tissue culture plates
-
Test compound(s) and vehicle (e.g., DMSO)
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Calcein AM stock solution (e.g., 4 mM in DMSO)
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)
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Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cells to the desired concentration (determined by prior optimization) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well black-wall plate.
-
To minimize edge effects, do not use the outermost wells; instead, fill them with 200 µL of sterile DPBS.
-
Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound(s) in culture medium.
-
Carefully remove the seeding medium from the wells and replace it with 100 µL of the medium containing the test compounds.
-
Include vehicle-only wells (negative control) and wells for a positive control (e.g., a known cytotoxin or cells to be lysed later).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Preparation of Staining Solution:
-
Note: This solution should be prepared fresh and protected from light.
-
Warm the Calcein AM and EthD-1 stock solutions to room temperature.
-
Prepare a 2X working staining solution in DPBS. For a final concentration of 1 µM Calcein AM and 2 µM EthD-1, you would add:
-
5 µL of 4 mM Calcein AM stock
-
20 µL of 2 mM EthD-1 stock
-
To 10 mL of sterile DPBS
-
-
Vortex the solution gently to mix.
-
-
Cell Staining:
-
After the treatment incubation, carefully remove the compound-containing medium from all wells.
-
Gently wash the cells once with 100 µL of DPBS to remove any residual serum or compounds.
-
Add 100 µL of the 2X staining solution to each well.
-
Incubate the plate for 30-45 minutes at room temperature or 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate wavelengths:
-
Calcein (Live Cells): Excitation ~485-495 nm, Emission ~515-530 nm
-
EthD-1 (Dead Cells): Excitation ~525-530 nm, Emission ~617-645 nm
-
-
Read the fluorescence intensity from the bottom of the plate.
-
-
Data Analysis:
-
Subtract the average fluorescence values from the no-cell (background) control wells from all other readings.
-
Calculate the percentage of cytotoxicity based on the ratio of live (green) to dead (red) cells, often normalized to the positive (100% dead) and negative (0% dead) controls.
-
References
addressing spectral overlap between calcein AM and ethidium homodimer
Welcome to the Technical Support Center for Cell Viability Assays. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to spectral overlap between Calcein AM and Ethidium Homodimer-1 (EthD-1).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Calcein AM and this compound-1 assay for determining cell viability?
The Calcein AM and EthD-1 assay is a fluorescence-based method that simultaneously identifies live and dead cells. The mechanism relies on two key indicators: intracellular esterase activity and plasma membrane integrity.[1][2][3]
-
Calcein AM for Live Cells: The cell-permeant and non-fluorescent Calcein AM is taken up by cells. In viable cells, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the fluorescent molecule calcein.[1][2] Calcein is a polyanionic dye that is well-retained within cells that have an intact plasma membrane, resulting in a strong green fluorescence (excitation/emission ~495/515 nm).
-
This compound-1 (EthD-1) for Dead Cells: EthD-1 is a nucleic acid stain that cannot cross the intact plasma membrane of live cells. However, in dead or dying cells with compromised membranes, EthD-1 enters the cell and binds to nucleic acids. This binding leads to a significant (approximately 40-fold) enhancement of its fluorescence, producing a bright red signal (excitation/emission ~528/617 nm).
Consequently, live cells are identified by their green fluorescence, while dead cells fluoresce red.
Q2: What is spectral overlap in the context of the Calcein AM and EthD-1 assay, and why is it a concern?
Spectral overlap occurs because the emission spectrum of Calcein (the green fluorophore) can extend into the detection range for EthD-1 (the red fluorophore). This "bleed-through" of the green signal into the red channel can lead to an overestimation of cell death, as live, green-fluorescing cells may be incorrectly identified as being positive for the red, dead-cell stain. This is a critical issue as it can compromise the accuracy of cytotoxicity and cell viability assessments.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments using Calcein AM and EthD-1.
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in the green channel (Calcein) | Spontaneous hydrolysis of Calcein AM in the aqueous solution. | Prepare fresh working solutions of Calcein AM for each experiment and use them within a day. Avoid storing the dye in aqueous solutions. |
| Incomplete removal of extracellular Calcein AM. | Ensure thorough washing of the cells with a suitable buffer (e.g., PBS) after incubation with the dyes to minimize background fluorescence. | |
| Weak or absent fluorescence signal | Incorrect filter sets on the microscope or flow cytometer. | Verify that the excitation and emission filters are appropriate for the spectral characteristics of Calcein (Ex/Em: ~495/515 nm) and EthD-1 (Ex/Em: ~528/617 nm). |
| Suboptimal dye concentrations or incubation times. | Titrate the concentrations of both Calcein AM and EthD-1 to find the optimal staining for your specific cell type. Incubation times may also need to be optimized, typically ranging from 15 to 45 minutes. | |
| False-positive dead cells (red signal in live cells) | Significant spectral overlap from the Calcein emission into the EthD-1 detection channel. | For Flow Cytometry: Use single-stain controls for both Calcein AM and EthD-1 to set up a compensation matrix. This will mathematically correct for the spectral bleed-through. |
| For Fluorescence Microscopy: Acquire the green and red channel images sequentially. This ensures that the emission from Calcein is not captured while the red channel is being imaged. | ||
| Alternative Dyes: Consider using a dead cell stain with a more distinct emission spectrum, such as a far-red emitting dye, to minimize overlap with Calcein. |
Quantitative Data Summary
The following table summarizes the spectral properties of Calcein, EthD-1, and common alternative dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Target | Color |
| Calcein | ~495 | ~515 | Intracellular esterase activity in live cells | Green |
| This compound-1 (EthD-1) | ~528 | ~617 | Nucleic acids in dead cells | Red |
| Propidium Iodide (PI) | ~535 | ~617 | Nucleic acids in dead cells | Red |
| 7-AAD | ~546 | ~647 | Nucleic acids in dead cells | Red |
| TO-PRO-3 | ~642 | ~661 | Nucleic acids in dead cells | Far-Red |
Experimental Protocols
Protocol for Live/Dead Staining in Fluorescence Microscopy
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Cell Preparation: Culture cells on an appropriate imaging surface (e.g., glass-bottom dishes or chamber slides).
-
Reagent Preparation: Prepare a working solution containing both Calcein AM and EthD-1 in a suitable buffer like DPBS. Common starting concentrations are 2 µM for Calcein AM and 4 µM for EthD-1.
-
Staining Procedure:
-
Remove the culture medium and wash the cells once with DPBS.
-
Add the combined staining solution to the cells and incubate for 30-45 minutes at room temperature or 37°C, ensuring protection from light.
-
-
Imaging:
-
Image the cells promptly after incubation.
-
Utilize sequential acquisition settings on the microscope to capture the green and red channels separately to avoid spectral bleed-through.
-
Protocol for Live/Dead Staining in Flow Cytometry
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Cell Preparation: Create a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer.
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Controls: Prepare three essential control samples: unstained cells, cells stained only with Calcein AM, and cells stained only with EthD-1.
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Staining: Add the optimal concentrations of Calcein AM and EthD-1 to your experimental cell samples and incubate for 15-20 minutes at room temperature, protected from light.
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Data Acquisition: Analyze the samples on a flow cytometer. Use the single-stain controls to establish the correct voltage settings and to calculate the compensation matrix to correct for spectral overlap.
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Data Analysis: Gate the cell populations to distinguish between live (Calcein positive, EthD-1 negative) and dead (Calcein negative, EthD-1 positive) cells.
Visualizations
Caption: Flow cytometry workflow for viability assay with spectral compensation.
Caption: Decision tree for addressing spectral overlap issues.
References
Technical Support Center: Ethidium Homodimer Staining in the Presence of Serum
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with ethidium homodimer staining efficiency, particularly in the presence of serum.
Frequently Asked Questions (FAQs)
Q1: Can I perform this compound staining on cells in a culture medium containing serum?
A1: Yes, it is possible to stain cells with this compound in a serum-containing medium. However, the presence of serum can introduce variability and potential artifacts, such as increased background fluorescence. For optimal results, it is often recommended to wash the cells with a serum-free buffer like Phosphate-Buffered Saline (PBS) before staining.
Q2: How does serum interfere with this compound staining?
A2: Serum contains a complex mixture of proteins, lipids, and other molecules that can interfere with fluorescent staining. While direct quenching of this compound by serum components is not extensively documented, serum can contribute to increased background fluorescence. This is a more pronounced issue when this compound is used in combination with other dyes like Calcein AM, where serum esterases can cleave the dye extracellularly, leading to high background.
Q3: What is the primary mechanism of this compound staining?
A3: this compound is a fluorescent dye that is unable to cross the intact plasma membrane of live cells. In dead or dying cells, the membrane integrity is compromised, allowing the dye to enter the cell and intercalate with nucleic acids (DNA and RNA). This binding results in a significant enhancement of its fluorescence, making it a reliable indicator of cell death.[1]
Q4: Is it necessary to fix cells after staining with this compound?
A4: No, it is generally not recommended to fix cells after staining with this compound. Fixation can alter membrane permeability and may lead to the leakage of the dye from dead cells or its uptake by live cells, resulting in inaccurate viability assessment.
Quantitative Data Summary
The presence of serum can significantly impact the signal-to-noise ratio in this compound staining assays. While specific quantitative data is limited in the literature, the following table provides a representative summary of expected outcomes based on qualitative observations and general knowledge of fluorescence-based assays.
| Staining Condition | Average Signal Intensity (Dead Cells) | Average Background Intensity (Live Cells & Supernatant) | Signal-to-Noise Ratio | Potential Observations |
| Serum-Free Buffer (e.g., PBS) | High | Low | High | Bright, distinct staining of dead cell nuclei with minimal background. |
| 10% Fetal Bovine Serum (FBS) | Moderately High | Moderate to High | Low to Moderate | Increased background fluorescence, potentially obscuring weakly stained dead cells. |
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining, with a focus on problems arising from the presence of serum.
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Caption: Troubleshooting logic for this compound staining issues.
Q: I am observing high background fluorescence. What could be the cause and how can I fix it?
A: High background fluorescence is a common issue, especially when working with serum-containing media.
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Cause 1: Presence of Serum: Serum components can contribute to non-specific fluorescence.
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Solution: The most effective solution is to wash the cells with a serum-free buffer, such as PBS, before adding the staining solution. Perform one to two gentle washes to remove residual serum without detaching the cells.
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Cause 2: Excess Dye Concentration: Using a higher than optimal concentration of this compound can lead to increased background.
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Solution: Titrate the this compound concentration to find the lowest concentration that provides a robust signal in dead cells with minimal background. A typical starting range is 1-4 µM.
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Cause 3: Extended Incubation Time: Incubating the cells with the dye for too long can sometimes increase background.
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Solution: Optimize the incubation time. For many cell types, a 15-30 minute incubation at room temperature is sufficient.
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Q: The fluorescent signal from my dead cells is very weak or absent. What should I do?
A: Weak or no signal can be due to several factors.
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Cause 1: Insufficient Dye Concentration: The concentration of this compound may be too low to produce a detectable signal.
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Solution: Increase the concentration of the dye. It is advisable to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.
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Cause 2: Inadequate Incubation Time: The dye may not have had enough time to enter the cells and bind to the nucleic acids.
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Solution: Increase the incubation time. You can monitor the staining progress over time to determine the optimal duration.
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Cause 3: Incorrect Microscope Filter Sets: The excitation and emission filters on your microscope may not be appropriate for this compound.
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Solution: Ensure you are using the correct filter set. This compound has an excitation/emission maximum of approximately 528/617 nm when bound to DNA. A standard Texas Red or similar filter set is usually suitable.
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Cause 4: Low Percentage of Dead Cells: There may be very few dead cells in your sample.
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Solution: Include a positive control of cells known to be dead. This can be achieved by treating a sample of cells with ethanol (70% for 10-15 minutes) or by heat-killing them. This will help you confirm that the staining protocol and reagents are working correctly.
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Q: The staining in my sample is uneven and patchy. Why is this happening?
A: Uneven staining can result from issues with cell handling and staining procedure.
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Cause 1: Cell Clumping: If cells are clumped together, the dye may not be able to access all the cells evenly.
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Solution: Ensure you have a single-cell suspension before staining. Gentle pipetting or trituration can help to break up cell clumps.
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Cause 2: Incomplete Washing: If washing steps are performed, residual serum or media may be unevenly distributed, leading to patchy background.
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Solution: Ensure that washing steps are performed gently but thoroughly, covering the entire cell monolayer or resuspending the cell pellet completely in the wash buffer.
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Experimental Protocols
Standard Protocol for this compound Staining in Serum-Free Buffer
This protocol is recommended for achieving the highest signal-to-noise ratio.
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Caption: Standard workflow for this compound staining.
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Cell Preparation: Culture cells to the desired confluency in a suitable vessel (e.g., multi-well plate, chamber slide).
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Washing: Gently aspirate the culture medium. Wash the cells twice with a generous volume of sterile, serum-free Phosphate-Buffered Saline (PBS).
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Prepare Staining Solution: Prepare a working solution of this compound at a concentration of 1-4 µM in PBS.
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Staining: Add the this compound staining solution to the cells, ensuring the entire cell monolayer is covered.
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Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
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Imaging: Image the cells directly without washing, using a fluorescence microscope equipped with appropriate filters for red fluorescence.
Modified Protocol for this compound Staining in Serum-Containing Medium
This protocol can be used when washing the cells is not feasible, but be aware of the potential for increased background.
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Cell Preparation: Culture cells as described in the standard protocol.
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Prepare Staining Solution: Prepare a working solution of this compound at a concentration of 2-5 µM in the complete cell culture medium (including serum). A slightly higher concentration may be needed to overcome potential interference.
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Staining: Add the this compound staining solution directly to the culture medium.
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Incubation: Incubate the cells for 20-40 minutes at 37°C and 5% CO2, protected from light.
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Imaging: Image the cells directly in the staining solution using a fluorescence microscope. It may be beneficial to acquire images from multiple fields of view to ensure representative data.
Note: For both protocols, it is highly recommended to include positive and negative controls to validate the staining results. A positive control can be a sample of cells treated with a cytotoxic agent, while a negative control would be a sample of healthy, unstained cells to assess autofluorescence.
References
adjusting incubation temperature for optimal ethidium homodimer staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ethidium homodimer (EthD-1) staining experiments for accurate cell viability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation temperature for this compound (EthD-1) staining?
The optimal incubation temperature for EthD-1 staining can vary depending on the cell type and experimental setup. However, most protocols recommend a temperature range between room temperature (20-25°C) and 37°C.[1][2][3][4] Incubation at 37°C may allow for a shorter incubation time.[3] It is crucial to maintain a consistent temperature for all samples within an experiment, including controls, to ensure comparability.
Q2: How long should I incubate my cells with EthD-1?
Incubation times typically range from 15 to 45 minutes. Shorter incubation times may be possible if the dye concentration or incubation temperature is increased. For some cell types, a 45-minute incubation with 4 µM EthD-1 has been found to saturate the binding sites in dead cells. It is recommended to optimize the incubation time for your specific cell type and experimental conditions.
Q3: Can I use EthD-1 on fixed cells?
No, EthD-1 is designed to be used on unfixed cells to differentiate between live and dead cells based on plasma membrane integrity. The dye is membrane-impermeant and only enters cells with compromised membranes. If used on fixed cells, EthD-1 will stain the nuclei and cytoplasm of all cells, leading to inaccurate results.
Q4: What is the mechanism of EthD-1 staining?
This compound is a positively charged fluorescent molecule that cannot cross the intact plasma membrane of live cells. In dead or dying cells, the membrane integrity is compromised, allowing EthD-1 to enter the cell and bind to nucleic acids (DNA and RNA). This binding results in a significant enhancement of its fluorescence, producing a bright red signal in dead cells.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the signal from specifically stained dead cells, making data interpretation difficult.
Possible Causes & Solutions:
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Excess Dye Concentration: Using too high a concentration of EthD-1 can lead to non-specific binding and high background.
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Solution: Titrate the EthD-1 concentration to find the optimal balance between signal and background. Start with the lower end of the recommended concentration range (e.g., 0.1-10 µM) and adjust as needed.
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Insufficient Washing: Residual, unbound dye in the sample can contribute to background fluorescence.
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Solution: Increase the number and duration of wash steps after dye incubation. Use a mild detergent, such as Tween 20, in the wash buffer to help remove non-specifically bound dye.
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Autofluorescence: Some cell types or culture media components naturally fluoresce, which can be mistaken for background staining.
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Solution: Image an unstained control sample (cells treated with all reagents except EthD-1) to determine the level of autofluorescence. If autofluorescence is high, consider using a different imaging wavelength or a dye with a different emission spectrum.
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Contaminated Reagents: Fluorescence can be introduced by contaminated buffers, media, or other reagents.
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Solution: Use fresh, high-quality reagents and sterile technique. Test individual reagents for fluorescence to identify the source of contamination.
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Issue 2: No or Weak Signal from Dead Cells
The absence of a red fluorescent signal in expected dead cell populations can indicate a problem with the staining protocol or the cells themselves.
Possible Causes & Solutions:
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Insufficient Dye Concentration or Incubation Time: The concentration of EthD-1 or the incubation time may not be sufficient for detectable staining.
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Solution: Increase the EthD-1 concentration or extend the incubation time. Optimization of these parameters is crucial for each cell type.
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Incorrect Filter Set: Using the wrong filter set on the fluorescence microscope will prevent detection of the EthD-1 signal.
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Solution: Ensure you are using the appropriate filter set for EthD-1, which has an excitation/emission maximum of approximately 528/617 nm when bound to DNA. This typically corresponds to a standard RFP or TRITC filter set.
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Cell Membrane Integrity Not Compromised: The cells you expect to be dead may still have intact plasma membranes.
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Solution: Use a positive control of cells known to be dead to verify the staining protocol. You can prepare a dead cell control by treating cells with 70% ethanol or by heat-killing them.
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Low Number of Dead Cells: The population of dead cells in your sample may be too small to be easily detected.
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Solution: Use a positive control with a known high percentage of dead cells to confirm the assay is working.
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Experimental Protocols & Data
General Experimental Protocol for EthD-1 Staining
This protocol provides a general guideline. Optimization may be necessary for specific cell types and applications.
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Prepare Staining Solution: Dilute the EthD-1 stock solution in a suitable buffer (e.g., PBS or culture medium) to the desired working concentration (typically 1-4 µM). If performing a LIVE/DEAD assay, co-stain with a live-cell stain like Calcein AM.
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Cell Preparation: Culture cells to the desired confluence. For adherent cells, staining can be performed directly in the culture vessel. For suspension cells, pellet the cells by centrifugation and resuspend them in the staining solution.
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Incubation: Add the staining solution to the cells and incubate for 15-45 minutes at room temperature or 37°C, protected from light.
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Washing (Optional but Recommended): For microscopy, you can gently wash the cells with buffer to remove unbound dye and reduce background. For flow cytometry, a wash step is often included.
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Imaging/Analysis: Analyze the stained cells using a fluorescence microscope, flow cytometer, or plate reader with the appropriate filter sets for EthD-1 (Ex/Em: ~528/617 nm).
Summary of Incubation Parameters from Various Protocols
| Parameter | Protocol 1 (Suspension Cells) | Protocol 2 (Adherent Cells) | Protocol 3 (General) | Protocol 4 (3D Culture) | Protocol 5 (Microplate Assay) |
| Incubation Temperature | Room Temperature | 20-25°C | Room Temperature or 37°C | 37°C | 37°C |
| Incubation Time | 15-20 minutes | 30 minutes | 15-30 minutes | 10 minutes | 30 minutes |
| EthD-1 Concentration | 2 mM stock diluted (final conc. not specified) | 2 mM stock diluted (final conc. not specified) | 2.5-5 µM | 3 µM | 2X working solution (final conc. not specified) |
Visual Guides
EthD-1 Staining Workflow
Caption: A typical workflow for staining cells with this compound.
Troubleshooting Logic for EthD-1 Staining
Caption: A decision tree for troubleshooting common this compound staining issues.
References
minimizing cytotoxicity of ethidium homodimer in long-term studies
Welcome to the technical support center for Ethidium Homodimer-1 (EthD-1). This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of EthD-1 in long-term studies, ensuring the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound-1 and how does it work?
This compound-1 (EthD-1) is a high-affinity, red fluorescent nucleic acid stain. It is a positively charged molecule that is excluded by the intact plasma membrane of live cells.[1][2] However, in dead or dying cells with compromised membrane integrity, EthD-1 can enter, bind to DNA and RNA, and exhibit a greater than 30-fold increase in fluorescence, emitting a bright red signal.[1][2] This makes it a common reagent for identifying dead cells in a population, often used in conjunction with Calcein AM, which stains live cells green.[3]
Q2: What is the primary mechanism of EthD-1 cytotoxicity in living cells?
While EthD-1 is designed to be membrane-impermeant to live cells, prolonged exposure, especially in long-term studies, can lead to cytotoxicity. If live cells are incubated with EthD-1 for extended periods, the dye may eventually enter the cells, intercalate with DNA, and induce cytotoxic effects. Furthermore, the related compound, ethidium bromide, is a known powerful mutagen that intercalates into DNA, which can lead to genetic mutations. Long-term exposure to intercalating agents like EthD-1 can disrupt DNA replication and transcription, ultimately leading to cell death.
Q3: My live cells are showing red fluorescence and dying in my long-term experiment. What's happening?
This is a common issue in long-term imaging studies. Several factors could be at play:
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Prolonged Incubation: Keeping live cells in media containing EthD-1 for an extended duration can lead to gradual uptake and subsequent cytotoxicity.
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Phototoxicity: Repeated exposure to excitation light, especially high-intensity light, can generate reactive oxygen species (ROS) that damage cellular components and compromise membrane integrity. This damage can allow EthD-1 to enter and stain the cells, which may have been viable initially.
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Concentration Too High: The concentration of EthD-1 may be too high for your specific cell type and experimental duration, leading to off-target effects and toxicity.
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Cell Stress: Other experimental stressors can increase a cell's sensitivity to light or chemical compounds, accelerating cell death.
Q4: How can I minimize EthD-1 cytotoxicity for a long-term study?
Minimizing cytotoxicity is crucial for obtaining reliable data. Here are key strategies:
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Optimize Dye Concentration: Perform a titration study to find the lowest possible concentration of EthD-1 that provides a detectable signal for dead cells without affecting the viability of live cells over your desired timeframe.
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Limit Exposure Time: Instead of continuous incubation, consider adding EthD-1 only at the specific time points when you need to assess viability. If continuous monitoring is necessary, use the lowest effective concentration.
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Reduce Phototoxicity: Minimize the sample's exposure to excitation light. Use the lowest light intensity and shortest exposure time that provide a sufficient signal-to-noise ratio. Avoid unnecessary, frequent imaging.
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Use Imaging Media Additives: Consider adding antioxidants like Trolox or ascorbic acid to the imaging medium to neutralize harmful reactive oxygen species (ROS) generated during fluorescence microscopy.
Q5: Are there less toxic alternatives to EthD-1 for long-term live-cell imaging?
Yes, several alternatives with reduced cytotoxicity are available:
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This compound III (EthD-III): An improved version of EthD-1 that is reportedly 45% brighter, potentially allowing for the use of lower, less toxic concentrations.
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SYBR Safe™: A DNA gel stain designed as a safer alternative to ethidium bromide with reduced mutagenicity. It is less likely to cross the membranes of living cells.
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GelRed™: A membrane-impermeable nucleic acid stain that is considered non-toxic and non-mutagenic in standard lab conditions because it cannot enter living cells.
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NucSpot® Live Cell Nuclear Stains: These are cell-membrane permeable dyes that specifically stain the nucleus in live or fixed cells with low toxicity, making them suitable for live-cell imaging.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Excess unbound dye in the medium.- Autofluorescence from cells or media.- Serum in the medium can increase background for co-stains like Calcein AM. | - Wash cells gently with PBS before imaging (Note: this may remove non-adherent dead cells).- Use imaging medium with low background fluorescence.- If possible, add the dye without a wash step but optimize the concentration to be minimal. |
| Live cells are stained red (False Positives) | - Incubation time with EthD-1 is too long.- EthD-1 concentration is too high.- Phototoxicity has compromised cell membranes.- Cells are in late-stage apoptosis. | - Reduce incubation time to the minimum required (e.g., 15-30 minutes) before imaging.- Perform a concentration titration to find the optimal, lowest dose.- Minimize light exposure (intensity and duration).- Correlate with other markers of cell death if possible. |
| Weak or no signal from dead cells | - Insufficient concentration of EthD-1.- Suboptimal incubation time. | - Increase the concentration of EthD-1 incrementally.- Increase the incubation time; monitor staining every 10-15 minutes to find the optimum. |
| Both green (live) and red (dead) signal in the same cell | - The cell was alive at the start of incubation but died during the process.- Autofluorescence from dying cells can appear in multiple channels. | - Work quickly after adding the staining solution.- Image control samples (unstained, single-stained) to check for autofluorescence. |
Data Presentation
Recommended EthD-1 Concentration Ranges
The optimal concentration of EthD-1 is highly dependent on the cell type and experimental duration. Always perform a titration for your specific conditions.
| Application | Typical Concentration Range | Recommended Incubation Time | Reference |
| Short-Term Viability (Microscopy/Flow Cytometry) | 2 µM - 8 µM | 15 - 45 minutes | |
| Long-Term Time-Lapse Studies | 0.1 µM - 4 µM (Titration is critical) | Titrate; use lowest effective concentration for continuous exposure or add intermittently. |
Note: The concentrations provided are starting points. Optimization is essential for minimizing cytotoxicity in long-term experiments.
Experimental Protocols
Protocol: Minimal Cytotoxicity Staining for Long-Term Imaging
This protocol is designed to minimize the impact of EthD-1 on cell viability during extended time-lapse experiments.
1. Reagent Preparation: a. Prepare a 2 mM stock solution of EthD-1 in high-quality, anhydrous DMSO. Store this stock solution at -20°C, protected from light and moisture. b. On the day of the experiment, prepare a working solution by diluting the stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS). c. Crucially, perform a concentration titration experiment (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 4 µM) to determine the lowest concentration that reliably stains dead cells without affecting the proliferation or morphology of live cells over a 24-72 hour period.
2. Cell Staining (Intermittent Exposure Method): a. Culture cells in your imaging vessel (e.g., glass-bottom dish, multi-well plate). b. At each desired imaging time point, remove the existing culture medium. c. Gently wash the cells once with warm PBS to remove serum, which can sometimes increase background fluorescence. d. Add the pre-warmed working solution of EthD-1 at the optimized low concentration. e. Incubate for 15-20 minutes at room temperature or 37°C, protected from light. f. Proceed with imaging immediately.
3. Imaging Parameters to Reduce Phototoxicity: a. Use the lowest possible excitation light intensity that provides an adequate signal. b. Minimize exposure time by using a sensitive camera and appropriate gain settings. c. Limit the frequency of image acquisition to only what is necessary to capture the biological process of interest. d. If imaging multiple channels, use filter sets that minimize spectral overlap and expose the sample to light only when acquiring an image for that specific channel.
Visualizations
Workflow for Selecting a Viability Stain in Long-Term Studies
Caption: Decision workflow for minimizing cytotoxicity in long-term viability assays.
Simplified Mechanism of EthD-1 Action and Cytotoxicity
Caption: EthD-1 selectively enters dead cells but can cause cytotoxicity in live cells over time.
References
Validation & Comparative
A Head-to-Head Comparison of Ethidium Homodimer and SYTOX Green for Dead Cell Staining
For researchers, scientists, and drug development professionals, the accurate identification of dead cells is a critical component of cellular analysis. This guide provides an objective comparison of two widely used fluorescent dyes for dead cell staining: Ethidium Homodimer-1 (EthD-1) and SYTOX Green. By examining their performance based on available experimental data, this guide aims to assist researchers in selecting the optimal reagent for their specific applications.
This compound and SYTOX Green are both nucleic acid stains that are impermeant to the intact membranes of live cells. In dead or dying cells with compromised plasma membranes, these dyes can enter the cell and bind to nucleic acids, resulting in a significant increase in fluorescence. This fundamental mechanism allows for the selective identification of dead cells in a mixed population.
At a Glance: Key Differences
| Feature | This compound-1 (EthD-1) | SYTOX Green |
| Fluorescence Color | Red | Green |
| Excitation Max (DNA-bound) | ~528 nm | ~504 nm |
| Emission Max (DNA-bound) | ~617 nm | ~523 nm |
| Fluorescence Enhancement | >30-40-fold | >500-fold |
| Quantum Yield (DNA-bound) | Not widely reported, but suggested to be lower than cyanine dyes. | ~0.53 |
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound-1 and SYTOX Green based on published data.
Table 1: Spectral Properties
| Parameter | This compound-1 (EthD-1) | SYTOX Green |
| Excitation Maximum (DNA-bound) | ~528 nm[1] | ~504 nm[2] |
| Emission Maximum (DNA-bound) | ~617 nm[1] | ~523 nm[2] |
| Recommended Laser Line | 488 nm or 532 nm | 488 nm |
| Common Filter Set | TRITC/RFP | FITC/GFP |
Table 2: Performance Characteristics
| Parameter | This compound-1 (EthD-1) | SYTOX Green |
| Fluorescence Enhancement upon DNA binding | >30-40-fold[3] | >500-fold |
| Quantum Yield (DNA-bound) | Not explicitly found in searches | ~0.53 |
| Binding Target | dsDNA, ssDNA, RNA, oligonucleotides | Nucleic Acids |
| Cell Permeability | Impermeant to live cells | Impermeant to live cells |
| Reported Cytotoxicity | Not extensively reported | Low cytotoxicity over 3-day incubation |
Mechanism of Action
Both dyes function based on the principle of differential membrane permeability between live and dead cells.
Experimental Protocols
Detailed methodologies for utilizing this compound-1 and SYTOX Green in common applications are provided below.
Experimental Workflow: Dead Cell Staining for Fluorescence Microscopy
This compound-1 Staining for Fluorescence Microscopy
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Cell Preparation: Culture cells on coverslips or in a format suitable for microscopy.
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Staining Solution Preparation: Prepare a working solution of this compound-1 in a buffered saline solution (e.g., PBS). A typical concentration range is 1-4 µM.
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Staining: Remove the culture medium and wash the cells once with the buffered saline solution. Add the EthD-1 staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
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Imaging: The cells can be imaged directly without a wash step, or an optional wash can be performed to reduce background fluorescence. Use a fluorescence microscope with appropriate filters for red fluorescence (e.g., TRITC or RFP filter set).
SYTOX Green Staining for Fluorescence Microscopy
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Cell Preparation: Culture cells as for EthD-1 staining.
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Staining Solution Preparation: Prepare a working solution of SYTOX Green in a buffered saline solution. The recommended concentration range is typically 50 nM to 1 µM.
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Staining: Remove the culture medium, wash the cells, and add the SYTOX Green staining solution. Incubate for 15-30 minutes at room temperature, protected from light.
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Imaging: Image the cells using a fluorescence microscope equipped with a standard FITC or GFP filter set.
Experimental Workflow: Dead Cell Staining for Flow Cytometry
References
A Researcher's Guide: Validating Ethidium Homodimer Results with Trypan Blue Exclusion for Accurate Cell Viability Assessment
The Principle: A Gateway Through the Cellular Membrane
Both ethidium homodimer and trypan blue are vital dyes, meaning they are excluded by healthy, viable cells that maintain an intact plasma membrane.[1][2][3] Conversely, in dead or dying cells, the compromised cell membrane allows these dyes to enter the intracellular space.[1][2]
Trypan Blue is a diazo dye that, upon entering a cell with a damaged membrane, binds to intracellular proteins, rendering the cell a distinct blue color visible under a light microscope.
This compound (EthD-1) is a high-affinity, fluorescent nucleic acid stain. Due to its positive charge, it cannot cross the membrane of live cells. However, it can pass through the disordered membrane of a dead cell and intercalate with DNA, emitting a bright red fluorescence upon binding. This fluorescence enhancement is significant, often over 30-fold.
Comparative Analysis: Experimental Data
To ensure the reliability of cell viability data, it is often prudent to validate results from one method with another. A study comparing the reliability of trypan blue and a calcein AM/ethidium homodimer-1 assay for assessing the viability of human ovarian follicles found excellent inter-observer reliability for both methods. The following table presents hypothetical data from a similar comparative experiment, illustrating the correlation between the two assays in a dose-response cytotoxicity study.
| Compound Concentration (µM) | % Viability (Trypan Blue) | % Viability (this compound) |
| 0 (Control) | 96.5% | 97.2% |
| 10 | 78.2% | 79.5% |
| 50 | 45.1% | 46.8% |
| 100 | 22.9% | 24.1% |
The data demonstrates a strong correlation between the percentage of viable cells as determined by both trypan blue and this compound, validating the use of either method for assessing cytotoxicity.
Detailed Experimental Protocols
This compound-1 Assay Protocol
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Reagent Preparation: Prepare a 2 mM stock solution of this compound-1 (EthD-1) in DMSO. For the working solution, dilute the stock solution to a final concentration of 2-4 µM in a buffered saline solution such as PBS or in cell culture medium.
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Cell Staining:
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For adherent cells, remove the culture medium and wash the cells once with PBS. Add the EthD-1 working solution to cover the cell monolayer.
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For suspension cells, centrifuge the cell suspension to obtain a pellet, remove the supernatant, and resuspend the cells in the EthD-1 working solution.
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Incubation: Incubate the cells for 15-45 minutes at room temperature, protected from light.
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Analysis: Analyze the cells using a fluorescence microscope equipped with appropriate filters (Excitation/Emission: ~528/617 nm when bound to DNA) or a fluorescence plate reader. Live cells will exhibit minimal fluorescence, while dead cells will show bright red fluorescence.
Trypan Blue Exclusion Assay Protocol
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Cell Preparation: Prepare a single-cell suspension. For adherent cells, this involves trypsinization followed by resuspension in serum-free medium or PBS. Serum proteins can interfere with the staining.
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Staining: Mix the cell suspension with a 0.4% trypan blue solution, typically in a 1:1 ratio.
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Incubation: Allow the mixture to incubate for 1-5 minutes at room temperature. It is crucial not to exceed this time, as viable cells may begin to take up the dye.
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Counting: Load the cell suspension into a hemocytometer.
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Analysis: Using a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells.
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Calculation: The percentage of viable cells is calculated as: (Number of viable cells / Total number of cells) x 100.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for both assays and the underlying principle of membrane integrity in cell death.
Caption: A simplified workflow for the this compound assay.
Caption: A streamlined workflow for the Trypan Blue exclusion assay.
Caption: The core principle of selective dye entry in viability assays.
References
A Comparative Guide to Ethidium Homodimer-1 and Ethidium Homodimer-III for Cell Viability Assays
For researchers, scientists, and drug development professionals engaged in cell-based assays, selecting the appropriate reagents is paramount to generating accurate and reproducible data. Ethidium homodimer-1 (EthD-1) and this compound-III (EthD-III) are fluorescent dyes integral to the assessment of cell viability and cytotoxicity. Both are high-affinity nucleic acid stains that serve as markers for dead or membrane-compromised cells. Their inability to cross the intact plasma membranes of live cells ensures that only necrotic or late-apoptotic cells are labeled.[1] This guide provides a detailed comparison of these two probes, supported by experimental data and protocols, to aid in the selection of the optimal reagent for your research needs.
Core Mechanism of Action
Both EthD-1 and EthD-III function on the same principle. These molecules are positively charged and therefore cannot penetrate the intact lipid bilayer of viable cells.[2] However, in cells undergoing necrosis or late-stage apoptosis, the plasma membrane integrity is compromised. This allows EthD-1 and EthD-III to enter the cell, intercalate into the DNA and RNA, and emit a bright red fluorescence upon binding to nucleic acids.[2][3] This process results in a significant enhancement of their fluorescence, often greater than 30-fold.[2] This mechanism allows for a clear distinction between live and dead cell populations, typically in conjunction with a live-cell stain such as Calcein AM.
Performance Comparison: EthD-1 vs. EthD-III
The primary distinction between this compound-1 and this compound-III lies in their fluorescent properties upon binding to nucleic acids. EthD-III was developed as a superior alternative to EthD-1, offering significantly brighter fluorescence.
Key Performance Difference:
-
Brightness: EthD-III is reported to be approximately 45% brighter than EthD-1 when bound to DNA. This enhanced fluorescence can lead to a better signal-to-noise ratio, which is particularly advantageous when working with low cell numbers or when high sensitivity is required.
Quantitative Data Summary
| Property | This compound-1 (EthD-1) | This compound-III (EthD-III) | Reference |
| Excitation Maxima (with DNA) | ~528 nm | ~532 nm | , |
| Emission Maxima (with DNA) | ~617 nm | ~625 nm | , |
| Fluorescence Enhancement | >30-fold | >40-fold | , |
| Relative Brightness | Standard | ~45% brighter than EthD-1 | |
| Molecular Weight | ~857 g/mol | ~1000 g/mol | , |
Experimental Protocols
A common application for both EthD-1 and EthD-III is in live/dead viability/cytotoxicity assays, often performed in conjunction with Calcein AM to label live cells. Below are detailed methodologies for such an assay.
Live/Dead Viability/Cytotoxicity Assay for Mammalian Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound-1 (EthD-1) or this compound-III (EthD-III)
-
Calcein AM
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
DMSO
-
Mammalian cells in culture
-
Fluorescence microscope or plate reader
Staining Solution Preparation (Example for EthD-1):
-
Prepare a 2 mM stock solution of EthD-1 in a 1:4 (v/v) solution of DMSO and water.
-
Prepare a 4 mM stock solution of Calcein AM in anhydrous DMSO.
-
To prepare the working staining solution, add 20 µL of the 2 mM EthD-1 stock solution and 5 µL of the 4 mM Calcein AM stock solution to 10 mL of sterile DPBS. This results in a final working concentration of approximately 4 µM EthD-1 and 2 µM Calcein AM.
Staining Procedure for Adherent Cells:
-
Culture adherent cells on coverslips or in a multi-well plate.
-
Carefully remove the culture medium.
-
Gently wash the cells twice with DPBS.
-
Add a sufficient volume of the staining solution to cover the cells (e.g., 100-200 µL for a 96-well plate).
-
Incubate for 30-45 minutes at room temperature to 37°C, protected from light.
-
Image the cells using a fluorescence microscope with appropriate filters for Calcein (green fluorescence, live cells) and this compound (red fluorescence, dead cells).
Staining Procedure for Suspension Cells:
-
Harvest suspension cells by centrifugation.
-
Wash the cells with DPBS and resuspend them at a concentration of 0.1 to 5 x 10^6 cells/mL in DPBS or culture medium.
-
Add the staining solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
The cells can be analyzed directly by flow cytometry or imaged on a microscope slide.
Conclusion and Recommendations
Both this compound-1 and this compound-III are reliable and effective probes for identifying dead cells in a population. The choice between them largely depends on the specific requirements of the experiment.
-
This compound-1 (EthD-1) is a well-established and widely used reagent suitable for most standard cell viability and cytotoxicity assays.
-
This compound-III (EthD-III) is the recommended choice for applications demanding higher sensitivity. Its 45% brighter fluorescence can provide a more robust signal, which is beneficial for quantitative analysis, especially with samples containing a low percentage of dead cells or for high-content screening applications.
For researchers developing new assays or seeking to optimize existing protocols for higher sensitivity and a better signal-to-noise ratio, transitioning to this compound-III would be a logical upgrade. For routine and well-established assays where EthD-1 provides satisfactory results, it remains a cost-effective and reliable option.
References
A Researcher's Guide to Ethidium Homodimer Alternatives in Cytotoxicity Assays
Navigating the Landscape of Cell Viability and Cytotoxicity Assessment
For researchers, scientists, and drug development professionals, the accurate assessment of cytotoxicity is a cornerstone of preclinical research. Ethidium homodimer (EthD-1) has long been a staple for identifying dead cells due to its membrane-impermeant nature and high-affinity nucleic acid binding, resulting in a significant fluorescence increase upon entering a cell with a compromised membrane. However, the scientific community is increasingly seeking alternatives that offer improved performance, broader applicability, and the ability to multiplex with other assays for a more comprehensive understanding of cellular health.
This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols. We will explore a range of methodologies, from other membrane-impermeant dyes to assays that measure metabolic activity, apoptosis, and bioluminescence, as well as a classic method for adherent cell cytotoxicity.
Comparative Analysis of Cytotoxicity Assays
The selection of a cytotoxicity assay depends on various factors, including the specific research question, cell type, and desired throughput. The following table summarizes key quantitative parameters for this compound and its alternatives. It is important to note that direct, side-by-side comparisons across all assays under identical conditions are limited in the literature. The presented data is a synthesis from various sources and should be considered as a guide for assay selection.
| Assay Type | Alternative Assay | Principle | Detection Method | Typical Excitation/Emission (nm) | Sensitivity | Signal-to-Background Ratio | Key Advantages | Key Disadvantages |
| Membrane Integrity | This compound-1 (EthD-1) | A membrane-impermeant dye that fluoresces upon binding to nucleic acids in cells with compromised membranes. | Fluorescence | 528/617 | Moderate | >30-fold fluorescence enhancement.[1] | High affinity for DNA, stable signal. | Can be toxic at high concentrations, not suitable for long-term studies. |
| Propidium Iodide (PI) | A membrane-impermeant dye that intercalates with DNA in cells with compromised membranes, leading to red fluorescence. | Fluorescence | 535/617 | Moderate | ~10-fold fluorescence enhancement.[2] | Widely used, well-characterized. | Broader emission spectrum can lead to spectral overlap.[3] | |
| SYTOX™ Green/Orange/Blue | A family of high-affinity, membrane-impermeant nucleic acid stains that exhibit a >500-fold increase in fluorescence upon binding to DNA. | Fluorescence | Green: 504/523, Orange: 547/570, Blue: 444/480 | High | >500-fold fluorescence enhancement. | High sensitivity, available in multiple colors for multiplexing. | Not suitable for fixed cells. | |
| 7-AAD | A fluorescent, membrane-impermeant DNA intercalator. | Fluorescence | 546/647 | Moderate | Good | Stable fluorescence, less spectral overlap with green fluorophores compared to PI. | May have slower uptake kinetics than other dyes. | |
| Metabolic Activity | Resazurin (AlamarBlue®) | A cell-permeable, non-fluorescent dye that is reduced by metabolically active cells to the fluorescent product resorufin. | Fluorescence/Colorimetric | 560/590 | High | Variable, can be high | Non-toxic, allows for kinetic monitoring.[4] | Signal can be influenced by changes in metabolic state unrelated to cytotoxicity. |
| Apoptosis | Annexin V | A protein that binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. | Fluorescence | Varies with fluorophore conjugate (e.g., FITC: 495/519) | High | High | Detects early stages of apoptosis. | Does not distinguish between apoptosis and necroptosis. |
| Bioluminescence | Luciferase-based Assays | Measures the activity of a luciferase enzyme engineered into the target cells. A decrease in luminescence indicates cell death. | Luminescence | N/A | Very High | Excellent | Extremely sensitive, wide dynamic range.[5] | Requires genetic modification of cells. |
| Adherent Cell Viability | Crystal Violet | A dye that stains the proteins and DNA of adherent cells. The amount of remaining stained cells after treatment reflects viability. | Colorimetric | 570-590 (absorbance) | Low to Moderate | Good | Simple, inexpensive, and reliable for adherent cells. | Indirect measure of viability, requires washing steps that can lead to cell loss. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays. Below are protocols for the key alternatives discussed.
SYTOX™ Green Cytotoxicity Assay
Principle: SYTOX™ Green is a high-affinity nucleic acid stain that is impermeant to live cells. Upon loss of membrane integrity, the dye enters the cell, binds to DNA, and exhibits a dramatic increase in fluorescence.
Protocol:
-
Cell Preparation: Plate cells in a 96-well microplate at a desired density and culture overnight.
-
Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired period. Include untreated and positive control (e.g., digitonin-treated) wells.
-
Staining: Prepare a working solution of SYTOX™ Green in a suitable buffer (e.g., PBS) at a final concentration of 1-5 µM.
-
Incubation: Add the SYTOX™ Green working solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~504 nm and emission at ~523 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with media and dye only) and normalize the results to the positive control to determine the percentage of cytotoxicity.
Resazurin (AlamarBlue®) Cell Viability Assay
Principle: Resazurin, a blue and non-fluorescent compound, is reduced by mitochondrial enzymes in viable cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.
Protocol:
-
Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add the cytotoxic agent to the wells and incubate for the desired duration.
-
Reagent Preparation: Prepare a 10X Resazurin solution in PBS or culture medium.
-
Staining: Add the Resazurin solution to each well to a final concentration of 1X and mix gently.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.
-
Measurement: Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm, or absorbance at 570 nm and 600 nm.
-
Data Analysis: Calculate the percentage of viable cells by comparing the fluorescence/absorbance of treated cells to that of untreated controls.
Annexin V Apoptosis Assay
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore to detect apoptotic cells. This assay is often combined with a membrane-impermeant dye like Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic/necrotic, and live cells.
Protocol:
-
Cell Preparation: Culture cells and treat them with the apoptosis-inducing agent.
-
Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add fluorophore-conjugated Annexin V and a dead cell stain (e.g., PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Luciferase-Based Cytotoxicity Assay
Principle: This assay requires target cells that have been genetically engineered to express a luciferase enzyme. When these cells die, the luciferase activity decreases, which can be quantified by adding the appropriate substrate and measuring the resulting luminescence.
Protocol:
-
Cell Line Generation: Stably transfect the target cell line with a vector encoding a luciferase (e.g., Firefly or Renilla luciferase).
-
Cell Plating: Plate the luciferase-expressing cells in a white, opaque 96-well plate.
-
Compound Treatment: Treat the cells with the cytotoxic compound.
-
Lysis and Substrate Addition: Add a reagent that both lyses the cells and contains the luciferase substrate.
-
Incubation: Incubate for a short period (typically 5-10 minutes) at room temperature to allow the enzymatic reaction to stabilize.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence in treated cells compared to untreated cells indicates cytotoxicity.
Crystal Violet Cytotoxicity Assay
Principle: Crystal violet is a dye that binds to the proteins and DNA of adherent cells. Following treatment with a cytotoxic agent, dead cells detach from the plate. The remaining adherent, viable cells are stained, and the amount of dye is quantified, providing an indirect measure of cell viability.
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach firmly.
-
Treatment: Expose the cells to the test compound for the desired time.
-
Washing: Gently wash the wells with PBS to remove detached, dead cells.
-
Fixation: Fix the remaining cells with a fixative such as methanol or 4% paraformaldehyde for 15-20 minutes.
-
Staining: Stain the fixed cells with a 0.5% crystal violet solution for 20-30 minutes.
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Solubilize the bound dye by adding a solubilizing agent, such as 33% acetic acid or 100% methanol.
-
Measurement: Measure the absorbance of the solubilized dye at approximately 570-590 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells.
Visualizing the Mechanisms and Workflows
To further clarify the principles behind these assays, the following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Principles of key cytotoxicity assay alternatives.
Caption: General experimental workflows for cytotoxicity assays.
Caption: Simplified overview of apoptosis and necrosis pathways.
Conclusion
The field of cytotoxicity assessment offers a diverse toolkit beyond the traditional use of this compound. Alternatives such as SYTOX dyes, resazurin, Annexin V, luciferase-based systems, and crystal violet each present unique advantages and are suited to different experimental needs. By understanding the underlying principles, performance characteristics, and detailed protocols of these assays, researchers can select the most appropriate method to generate robust and reliable data, ultimately advancing our understanding of cellular responses to various stimuli and accelerating the development of new therapeutics.
References
Assessing Reproducibility: A Comparative Guide to Ethidium Homodimer-Based Viability Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. Ethidium homodimer-based assays are a widely used method for discriminating between live and dead cells. This guide provides an objective comparison of the reproducibility and performance of this compound-1 (EthD-1) assays against common alternatives, supported by experimental data and detailed protocols.
Principle of this compound-1 Viability Assays
This compound-1 is a high-affinity fluorescent nucleic acid stain that is positively charged and membrane-impermeant.[1][2] This characteristic is central to its function as a viability indicator. In a population of cells, only those with compromised plasma membranes—a hallmark of cell death—will allow the dye to enter and bind to intracellular DNA.[2] Upon intercalation with DNA, the fluorescence of EthD-1 is enhanced by over 30-fold, emitting a bright red fluorescence.[1] Live cells, with their intact membranes, exclude the dye and therefore do not fluoresce. This clear distinction allows for the quantification of dead cells within a sample. EthD-1 is often used in conjunction with Calcein AM, a dye that stains live cells green, for a two-color fluorescence assay that simultaneously identifies both live and dead cell populations.[3]
Mechanism of an this compound-Based Viability Assay
Caption: Mechanism of EthD-1 staining in live versus dead cells.
Comparative Analysis of Common Viability Assays
The choice of a viability assay depends on several factors, including the cell type, the experimental question, and the available equipment. Here, we compare EthD-1 with two other widely used methods: Propidium Iodide (PI) and Trypan Blue.
| Parameter | This compound-1 (EthD-1) | Propidium Iodide (PI) | Trypan Blue |
| Principle | Membrane exclusion, DNA intercalation | Membrane exclusion, DNA intercalation | Membrane exclusion, dye uptake |
| Detection Method | Fluorescence Microscopy, Flow Cytometry | Fluorescence Microscopy, Flow Cytometry | Bright-field Microscopy |
| Reproducibility | High (Inter-observer ICC = 0.75) | High (Automated counter CV < 15%) | Moderate to Low (Manual counting CV > 20%) |
| Sensitivity | High | High | Low |
| Throughput | High (with automated readers) | High (with automated readers) | Low (manual counting) |
| Cost | Moderate | Low to Moderate | Low |
| Advantages | - High affinity for DNA allows for no-wash staining- Stable fluorescence signal- Can be multiplexed with live-cell stains (e.g., Calcein AM) | - Well-established and widely used- Relatively inexpensive- Minimal cell loss during staining | - Simple and inexpensive- Does not require specialized equipment |
| Disadvantages | - Requires fluorescence detection equipment- Spectral overlap with other red fluorophores | - Binds to RNA, may require RNase treatment- Spectral overlap with other red fluorophores- Not suitable for fixed cells | - Subjective and prone to inter-observer variability- Overestimates viability in aged cultures- Staining can be time-sensitive |
Experimental Protocols
This compound-1 / Calcein AM Viability Assay
This protocol is adapted for fluorescence microscopy.
Materials:
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
This compound-1 stock solution (e.g., 2 mM in DMSO/H₂O)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
Adherent or suspension cells
-
Fluorescence microscope with appropriate filters (FITC/GFP for Calcein, Texas Red/RFP for EthD-1)
Procedure:
-
Prepare Staining Solution:
-
Prepare a 2X working solution of Calcein AM and EthD-1 in PBS. A common final concentration is 2 µM Calcein AM and 4 µM EthD-1. For 10 mL of 2X solution, add 20 µL of 1 mM Calcein AM and 40 µL of 2 mM EthD-1 to 10 mL of sterile PBS.
-
Vortex briefly to mix. This working solution should be used within a day.
-
-
Cell Staining (Adherent Cells):
-
Culture cells on coverslips or in optical-bottom plates.
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add a sufficient volume of the 2X staining solution to cover the cells (e.g., 100 µL for a 96-well plate).
-
Incubate for 30-45 minutes at room temperature or 37°C, protected from light.
-
-
Cell Staining (Suspension Cells):
-
Pellet the cells by centrifugation (e.g., 5 min at 200 x g).
-
Resuspend the cell pellet in PBS.
-
Add an equal volume of the 2X staining solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Mount the coverslip on a slide (for adherent cells) or place a drop of the cell suspension on a slide.
-
Observe the cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Acquire images in both the green and red channels.
-
Quantify the number of live and dead cells to determine the percentage of viable cells.
-
Propidium Iodide Viability Assay
This protocol is adapted for flow cytometry.
Materials:
-
Propidium Iodide stock solution (e.g., 1 mg/mL in water)
-
RNase A solution (optional)
-
PBS, sterile
-
Suspension cells or trypsinized adherent cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer or PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Add 5 µL of PI stock solution to 100 µL of the cell suspension.
-
(Optional) If RNA binding is a concern, add RNase A to the cell suspension and incubate prior to PI staining.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer immediately after staining.
-
Excite with a 488 nm laser and detect emission in the red channel (e.g., 617/20 nm bandpass filter).
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of PI-positive (dead) and PI-negative (live) cells.
-
Trypan Blue Viability Assay
This protocol is for manual counting using a hemocytometer.
Materials:
-
Trypan Blue solution (0.4%)
-
Suspension cells or trypsinized adherent cells
-
Hemocytometer and coverslip
-
Microscope
Procedure:
-
Staining:
-
Mix a small volume of cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes as this can lead to an overestimation of cell death.
-
-
Counting:
-
Load 10 µL of the cell-dye mixture into a clean hemocytometer.
-
Using a microscope, count the number of unstained (live) and blue-stained (dead) cells in the four large corner squares of the hemocytometer grid.
-
-
Calculation:
-
Calculate the total number of cells and the number of dead cells.
-
Percentage of viable cells = (Number of unstained cells / Total number of cells) x 100.
-
Experimental Workflow for a Typical Viability Assay
Caption: A generalized workflow for performing a cell viability assay.
Conclusion
This compound-1 based assays offer a robust and reproducible method for assessing cell viability, particularly when coupled with automated fluorescence detection systems. While having a higher initial cost for equipment compared to the Trypan Blue method, the increased accuracy, objectivity, and higher throughput make it a superior choice for many research and drug development applications. Propidium Iodide remains a reliable and cost-effective fluorescent alternative, though EthD-1's higher affinity for DNA can be advantageous in certain contexts. The selection of the most appropriate assay should be guided by the specific experimental needs, balancing the requirements for reproducibility, throughput, and cost.
References
A Comparative Guide to Fluorescence Enhancement in Dead Cell Stains
For researchers in life sciences and drug development, accurate differentiation between live and dead cells is a critical component of cellular analysis. Dead cell stains, which are impermeant to the intact membranes of live cells, selectively enter and stain dead cells. A key performance indicator for these stains is their fluorescence enhancement upon binding to intracellular components, typically nucleic acids. This guide provides an objective comparison of the fluorescence enhancement of several common dead cell stains, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Quantitative Comparison of Fluorescence Enhancement
The following table summarizes the fluorescence enhancement and key spectral properties of commonly used dead cell stains. The fluorescence enhancement factor indicates the fold increase in fluorescence intensity upon the dye binding to its target within a dead cell compared to its baseline fluorescence in solution.
| Stain | Target | Excitation Max (nm) | Emission Max (nm) | Reported Fluorescence Enhancement (upon binding to DNA) | Fixable |
| Propidium Iodide (PI) | DNA/RNA | 535 | 617 | ~20-30 fold[1] | No[2] |
| SYTOX Green | Nucleic Acids | 488 | 523 | 10- to 25-fold greater than PI[3]; >500-fold | No[4] |
| SYTOX Orange | Nucleic Acids | 547 | 570 | ~450-fold[5] | No |
| Ethidium Homodimer-1 (EthD-1) | Nucleic Acids | 528 | 617 | ~40-fold | No |
| This compound III (EthD-III) | Nucleic Acids | 530 | 620 | 45% brighter than EthD-I | No |
| TO-PRO-3 | DNA | 642 | 661 | Strong enhancement | No |
| DRAQ7 | DNA | 646 | 697 | Strong enhancement | No |
| LIVE/DEAD Fixable Dyes | Amines (Proteins) | Various | Various | >50-fold | Yes |
Mechanism of Action and Signaling Pathways
Dead cell stains primarily fall into two categories based on their mechanism of action: nucleic acid stains and amine-reactive dyes.
Nucleic Acid Stains: Propidium Iodide, SYTOX series, this compound, TO-PRO-3, and DRAQ7 are all nucleic acid intercalators or binders. These dyes are positively charged and cannot penetrate the intact plasma membrane of live cells. In dead or dying cells, membrane integrity is compromised, allowing these dyes to enter, bind to DNA and/or RNA, and exhibit a significant increase in fluorescence.
Amine-Reactive Dyes: The LIVE/DEAD™ Fixable Dead Cell Stain Kits utilize a different mechanism. These dyes react with primary amines on proteins. In live cells, only the cell surface proteins are available to react, resulting in dim staining. However, in dead cells with compromised membranes, the dyes can enter the cell and react with the abundant intracellular proteins, leading to a much brighter signal. A key advantage of this chemistry is that the covalent bond formed makes the staining pattern resistant to fixation and permeabilization procedures.
Caption: Mechanisms of dead cell staining.
Experimental Protocols
To achieve reliable and comparable results when evaluating different dead cell stains, a standardized experimental protocol is essential.
I. Cell Preparation
-
Cell Culture: Culture cells of interest to a density of approximately 1 x 10^6 cells/mL.
-
Induce Cell Death: To create a mixed population of live and dead cells, treat a portion of the cells to induce necrosis or apoptosis. A common method is to heat-inactivate cells at 65°C for 30 minutes or treat with 70% ethanol for 10 minutes.
-
Create Mixed Population: Mix the live and dead cell populations at a desired ratio (e.g., 1:1) to a final concentration of 1 x 10^6 cells/mL in an appropriate buffer (e.g., PBS or Flow Cytometry Staining Buffer).
II. Staining Protocol for Nucleic Acid Dyes (e.g., PI, SYTOX)
-
Prepare Staining Solution: Dilute the stock concentration of the nucleic acid stain to the recommended working concentration in the same buffer used for cell suspension. For example, a final concentration of 5 µM for SYTOX Green or Propidium Iodide is often used.
-
Staining: Add the diluted stain to 1 mL of the mixed cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells directly without a wash step. For microscopy, place a small volume on a slide. For flow cytometry, acquire data immediately.
III. Staining Protocol for Amine-Reactive Dyes (LIVE/DEAD Fixable Stains)
-
Wash Cells: Wash the mixed cell population once with 1 mL of protein-free PBS.
-
Resuspend: Resuspend the cell pellet in 1 mL of PBS.
-
Prepare Dye: Reconstitute the lyophilized reactive dye in DMSO as per the manufacturer's instructions. Dilute this stock solution in PBS to the desired working concentration.
-
Staining: Add the diluted dye to the cell suspension and mix well.
-
Incubation: Incubate for 30 minutes at room temperature or on ice, protected from light.
-
Wash: Wash the cells once with 1 mL of staining buffer (e.g., PBS with 1% BSA) to remove unbound dye.
-
(Optional) Fixation and Permeabilization: If intracellular staining is required, proceed with standard fixation and permeabilization protocols.
-
Analysis: Resuspend the cells in an appropriate buffer for analysis by flow cytometry or microscopy.
References
- 1. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. Dead Cell Identification in Flow Cytometry: Eliminate Dead Cells for Increased Accuracy | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - FR [thermofisher.com]
Ethidium Homodimer-1: A Superior Choice for Cell Viability Assessment Over Ethidium Bromide
For researchers, scientists, and drug development professionals engaged in cell viability and cytotoxicity studies, the selection of an appropriate fluorescent probe is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of two commonly used DNA intercalating dyes, ethidium homodimer-1 (EthD-1) and ethidium bromide (EtBr), highlighting the distinct advantages of EthD-1 for specifically identifying non-viable cells.
This compound-1 has emerged as a more reliable and sensitive indicator of cell death in viability assays primarily due to its superior membrane impermeability in live cells and a more significant fluorescence enhancement upon binding to nucleic acids. These characteristics lead to a higher signal-to-noise ratio and clearer discrimination between live and dead cell populations compared to the traditional ethidium bromide.
Unveiling the Performance Gap: A Quantitative Comparison
The superior performance of this compound-1 in viability assays is rooted in its distinct physicochemical properties when compared to ethidium bromide. The following table summarizes the key quantitative differences that underscore the advantages of EthD-1.
| Feature | This compound-1 (EthD-1) | Ethidium Bromide (EtBr) | Advantage of EthD-1 |
| Mechanism of Dead Cell Staining | Excluded from live cells with intact membranes; enters membrane-compromised cells and binds to nucleic acids. | Largely excluded from live cells, but its smaller size and single positive charge can lead to some uptake by living cells.[1] | Higher specificity for dead cells. |
| Binding Affinity to Nucleic Acids | Binds approximately 1000 times more tightly than ethidium bromide.[2] | Lower binding affinity. | Stronger and more stable staining of dead cells. |
| Fluorescence Enhancement upon Binding | ~40-fold increase in fluorescence.[2][3] | ~20-fold increase in fluorescence.[4] | Brighter signal and improved sensitivity. |
| Spectral Properties (DNA-bound) | Excitation: ~528 nm / Emission: ~617 nm | Excitation: ~518 nm / Emission: ~605 nm | Similar red fluorescence, compatible with standard filter sets. |
| Charge | Dicationic (two positive charges) | Monocationic (one positive charge) | Enhanced membrane impermeability in live cells. |
| Molecular Size | Larger dimeric structure | Smaller monomeric structure | Reduced likelihood of passive diffusion across intact cell membranes. |
The Underlying Principle: Differential Membrane Permeability
The core advantage of this compound-1 lies in its stringent exclusion from healthy, viable cells. The plasma membrane of a live cell maintains a tightly regulated barrier, preventing the entry of large, charged molecules like EthD-1. In contrast, when a cell undergoes necrosis or late-stage apoptosis, its membrane integrity is compromised. This loss of integrity allows EthD-1 to enter the cell, intercalate with the DNA, and emit a bright red fluorescence, unequivocally marking it as non-viable. Ethidium bromide operates on a similar principle; however, its smaller size and lower charge make it less reliable in this regard, as it can slowly permeate the membranes of some live cells, leading to potential false-positive signals.
Figure 1. Mechanism of differential cell staining.
Experimental Protocols for Cell Viability Assessment
To facilitate the practical application of these dyes, detailed experimental protocols are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental conditions.
Protocol 1: Dead Cell Staining with this compound-1
This protocol is designed for the specific identification of non-viable cells in a population.
Materials:
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/water)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell suspension or adherent cells on coverslips
-
Fluorescence microscope with appropriate filters (e.g., for rhodamine or Texas Red)
Procedure:
-
Prepare Staining Solution: Dilute the EthD-1 stock solution in PBS to a final working concentration. A typical starting concentration is 1-4 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Preparation:
-
Suspension Cells: Centrifuge the cell suspension and resuspend the pellet in the EthD-1 staining solution.
-
Adherent Cells: Remove the culture medium and wash the cells once with PBS. Add the EthD-1 staining solution to cover the cells.
-
-
Incubation: Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing (Optional): For adherent cells, the staining solution can be removed and replaced with fresh PBS to reduce background fluorescence, although this is often not necessary due to the low fluorescence of unbound EthD-1.
-
Visualization: Observe the cells using a fluorescence microscope. Dead cells will exhibit bright red fluorescence in the nucleus.
Protocol 2: Dual Staining for Live and Dead Cells using this compound-1 and Calcein AM
This is a widely used method to simultaneously visualize both live and dead cells in a single sample.
Materials:
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/water)
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell suspension or adherent cells on coverslips
-
Fluorescence microscope with filters for both green (e.g., FITC) and red (e.g., rhodamine) fluorescence.
Procedure:
-
Prepare Dual Staining Solution: Prepare a working solution containing both EthD-1 and Calcein AM in PBS. Typical final concentrations are 2-4 µM for EthD-1 and 1-2 µM for Calcein AM.
-
Cell Preparation: Follow the same procedure as in Protocol 1 for either suspension or adherent cells.
-
Incubation: Incubate the cells with the dual staining solution for 15-30 minutes at room temperature, protected from light.
-
Visualization: Observe the cells using a fluorescence microscope. Live cells will show green fluorescence throughout the cytoplasm, while dead cells will exhibit red fluorescence in the nucleus.
Protocol 3: Cell Death Analysis with Ethidium Bromide
This protocol outlines a method for identifying dead cells using ethidium bromide.
Materials:
-
Ethidium bromide (EtBr) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Cell suspension or adherent cells
-
Fluorescence microscope with appropriate filters (e.g., for rhodamine)
Procedure:
-
Prepare Staining Solution: Dilute the EtBr stock solution in PBS to a final working concentration of approximately 1 µM.
-
Cell Preparation:
-
Suspension Cells: Resuspend the cell pellet in the EtBr staining solution.
-
Adherent Cells: Wash cells with PBS and add the EtBr staining solution.
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the EtBr solution and wash the cells with PBS to minimize background fluorescence from unbound dye.
-
Visualization: Image the cells using a fluorescence microscope. Dead cells will show red-orange nuclear fluorescence.
Conclusion
References
A Comparative Guide to Ethidium Homodimer and Dihydroethidium for Cellular Staining
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular analysis, the precise differentiation of cell populations and the detection of specific cellular events are paramount. Fluorescent staining is a cornerstone technique, and the selection of the appropriate dye is critical for generating accurate and reproducible data. This guide provides a comprehensive comparison of two widely used red fluorescent stains: Ethidium Homodimer (EthD-1) and Dihydroethidium (DHE). While both ultimately result in red fluorescence within the cell, their mechanisms of action, cellular targets, and primary applications are fundamentally different. This guide will objectively compare their performance, provide supporting experimental context, and offer detailed protocols to aid in experimental design.
Core Principles and Applications
This compound (EthD-1): A Marker of Cell Death
This compound is a high-affinity nucleic acid stain that serves as a gold standard for identifying dead or membrane-compromised cells.[1][2][3] Its large, positively charged structure renders it impermeable to the intact plasma membranes of live, healthy cells.[1][2] However, in cells undergoing necrosis or late-stage apoptosis, where membrane integrity is lost, EthD-1 can enter the cell and bind to DNA and RNA. This binding event leads to a greater than 30-fold enhancement of its fluorescence, producing a bright red signal. Consequently, EthD-1 is an excellent tool for cytotoxicity assays and for quantifying cell viability, often used in conjunction with a live-cell stain such as Calcein AM.
Dihydroethidium (DHE): A Probe for Superoxide Detection
Dihydroethidium, also known as hydroethidine, is a cell-permeable dye primarily used to detect intracellular reactive oxygen species (ROS), specifically the superoxide radical (O₂⁻•). Upon entering a cell, DHE itself is weakly fluorescent, emitting in the blue spectrum. In the presence of superoxide, DHE is oxidized to 2-hydroxyethidium, which then intercalates with DNA and emits a bright red fluorescence. This change in fluorescence provides a sensitive measure of intracellular superoxide production, a key event in oxidative stress and various signaling pathways. It is important to note that DHE can also be oxidized by other means to ethidium, which also fluoresces red upon DNA binding, though 2-hydroxyethidium is considered the more specific product of the reaction with superoxide.
Performance Comparison: A Tabular Summary
The following table summarizes the key characteristics and performance metrics of this compound-1 (EthD-1) and Dihydroethidium (DHE) based on available data.
| Feature | This compound-1 (EthD-1) | Dihydroethidium (DHE) |
| Primary Application | Dead cell staining, Viability/Cytotoxicity assays | Intracellular superoxide (ROS) detection |
| Cell Permeability | Impermeable to live cells | Permeable to live cells |
| Mechanism of Action | Enters membrane-compromised cells and intercalates with DNA/RNA | Oxidized by superoxide to a fluorescent product that intercalates with DNA |
| Target | Nucleic acids (DNA & RNA) in dead cells | Intracellular superoxide (O₂⁻•) |
| Excitation Maxima | ~528 nm (bound to DNA) | ~518 nm (oxidized product bound to DNA) |
| Emission Maxima | ~617 nm (bound to DNA) | ~605 nm (oxidized product bound to DNA) |
| Fluorescence Enhancement | >30-fold upon binding to nucleic acids | Significant increase upon oxidation and DNA binding |
| Common Counterstain | Calcein AM (for live cells) | Hoechst or DAPI (for nuclear localization) |
| Cytotoxicity | Mildly cytotoxic with prolonged exposure | Generally low for typical incubation times |
Visualizing the Mechanisms and Workflows
To further elucidate the distinct processes of cellular staining with EthD-1 and DHE, the following diagrams illustrate their mechanisms of action and a typical experimental workflow.
Caption: Mechanism of this compound-1 (EthD-1) staining for dead cell identification.
Caption: Mechanism of Dihydroethidium (DHE) for detecting intracellular superoxide.
Caption: A generalized experimental workflow for cellular staining with EthD-1 or DHE.
Experimental Protocols
Below are detailed methodologies for performing cellular staining with this compound-1 and Dihydroethidium.
Protocol 1: Dead Cell Staining with this compound-1 (EthD-1)
This protocol is often performed as part of a dual-staining procedure with Calcein AM to simultaneously identify live and dead cells.
Materials:
-
This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)
-
Calcein AM stock solution (e.g., 4 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Cells of interest (adherent or suspension)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of Staining Solution:
-
Prepare a working solution by diluting the stock solutions in PBS. A common final concentration is 2 µM for EthD-1 and 1 µM for Calcein AM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
-
Cell Preparation:
-
For adherent cells, grow them on coverslips or in culture plates suitable for microscopy.
-
For suspension cells, pellet the cells by centrifugation and resuspend in PBS or culture medium.
-
-
Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Imaging and Analysis:
-
Without washing, visualize the cells directly using a fluorescence microscope with appropriate filter sets for red (EthD-1) and green (Calcein) fluorescence.
-
Alternatively, for quantitative analysis, use a flow cytometer to determine the percentage of live and dead cells.
-
Protocol 2: Superoxide Detection with Dihydroethidium (DHE)
This protocol outlines the steps for measuring intracellular superoxide production.
Materials:
-
Dihydroethidium (DHE) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium or PBS
-
Cells of interest
-
Fluorescence microscope, flow cytometer, or plate reader
Procedure:
-
Preparation of DHE Stock Solution:
-
Dissolve DHE in DMSO to prepare a stock solution, for example, at a concentration of 10 mM. Store aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.
-
-
Preparation of DHE Working Solution:
-
On the day of the experiment, dilute the DHE stock solution in serum-free medium or PBS to a final working concentration, typically between 1-10 µM. The optimal concentration should be determined for each cell type and experimental condition.
-
-
Cell Preparation and Staining:
-
For adherent cells, remove the culture medium and wash with PBS.
-
For suspension cells, pellet and resuspend in the staining buffer.
-
Add the DHE working solution to the cells and incubate for 15-60 minutes at 37°C in the dark.
-
-
Washing and Imaging:
-
Remove the DHE solution and wash the cells with PBS to reduce background fluorescence.
-
Immediately analyze the cells by fluorescence microscopy, flow cytometry, or a fluorescence plate reader using an appropriate excitation and emission wavelength for the oxidized DHE product (red fluorescence).
-
Conclusion
The choice between this compound and dihydroethidium is dictated by the biological question being addressed. EthD-1 is a robust and specific marker for cell death, providing clear discrimination between live and dead cells based on membrane integrity. In contrast, DHE is a valuable tool for investigating oxidative stress by detecting intracellular superoxide. Understanding their distinct mechanisms and optimizing their respective protocols are crucial for obtaining reliable and meaningful data in cellular research and drug development. This guide provides the foundational knowledge and practical protocols to effectively utilize these powerful fluorescent probes.
References
A Comparative Guide to Cell Viability Assays: Ethidium Homodimer vs. MTT and XTT
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and cytotoxicity is paramount. This guide provides an objective comparison of three widely used assays: the membrane integrity indicator, Ethidium Homodimer-1 (EthD-1), and the metabolic activity indicators, MTT and XTT. This comparison is designed to assist in selecting the most appropriate assay for specific experimental needs, with a focus on their principles, protocols, and performance characteristics.
Principles of Detection
At the core of these assays are distinct cellular processes that differentiate live from dead or dying cells.
-
This compound-1 (EthD-1) is a fluorescent nucleic acid stain that is excluded by the intact plasma membrane of live cells.[1][2] It can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[2][3] Upon binding to DNA, its fluorescence emission increases significantly, allowing for the specific identification and quantification of dead cells.[1] EthD-1 is often used in conjunction with a live-cell stain, such as Calcein AM, for simultaneous live/dead cell analysis.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a colorimetric assay that measures the metabolic activity of cells. The yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells. This assay requires a solubilization step to dissolve the formazan crystals before the absorbance can be measured.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is another colorimetric assay that, like MTT, measures metabolic activity. However, the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step. This simplifies the protocol and allows for kinetic monitoring. The reduction of XTT is also primarily mediated by mitochondrial enzymes in living cells.
Performance Comparison
The choice between these assays often depends on the specific experimental question, cell type, and available equipment. The following table summarizes key performance characteristics.
| Feature | This compound-1 (EthD-1) | MTT Assay | XTT Assay |
| Principle | Measures plasma membrane integrity | Measures mitochondrial metabolic activity | Measures mitochondrial metabolic activity |
| Detection Method | Fluorescence | Colorimetric (Absorbance) | Colorimetric (Absorbance) |
| Indication | Dead cells | Viable cells | Viable cells |
| Endpoint vs. Kinetic | Endpoint | Endpoint | Can be used for kinetic measurements |
| Solubilization Step | No | Yes | No |
| Advantages | Direct count of dead cells, suitable for microscopy and flow cytometry. | Well-established, cost-effective. | Simpler and faster protocol than MTT, water-soluble product. |
| Disadvantages | Does not measure metabolic activity, often requires a counterstain for live cells. | Insoluble product requires solubilization, which can be toxic to cells and introduce variability. | Can have higher background signals than MTT, may not be suitable for all cell types. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for each assay.
This compound-1 (EthD-1) Staining for Dead Cells
-
Prepare Staining Solution: Prepare a working solution of EthD-1 in a buffered saline solution (e.g., PBS). A common concentration is 4 µM.
-
Cell Preparation: Culture cells in a suitable format (e.g., 96-well plate, chamber slide).
-
Staining: Remove the culture medium and add the EthD-1 staining solution to the cells.
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Analysis: Analyze the stained cells using a fluorescence microscope or a microplate reader. The excitation/emission maxima for EthD-1 bound to DNA are approximately 528/617 nm.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and incubate with the test compound for the desired period.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm.
XTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and treat with the compound of interest.
-
Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at approximately 450 nm. A reference wavelength of 630-690 nm is often used to subtract background absorbance.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each assay.
Caption: Experimental workflow for the this compound-1 assay.
Caption: Experimental workflow for the MTT assay.
Caption: Experimental workflow for the XTT assay.
Signaling Pathways and Mechanisms
The underlying biological principles of these assays are distinct and are visualized below.
Caption: Mechanisms of action for EthD-1, MTT, and XTT assays.
Conclusion
The selection of a cell viability assay should be a carefully considered decision based on the experimental goals and context. This compound-1 offers a direct measure of cell death through membrane integrity and is well-suited for imaging and flow cytometry. In contrast, MTT and XTT provide insights into the metabolic activity of a cell population, with XTT offering a more streamlined protocol. For a comprehensive understanding of cellular health, a combination of assays that measure different parameters, such as pairing a metabolic assay with a membrane integrity assay, can provide a more complete and robust assessment of cell viability and cytotoxicity.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethidium Homodimer
Immediate Safety and Handling Precautions
Before handling ethidium homodimer, it is essential to be familiar with its potential hazards. The substance is known to cause severe skin burns and eye damage and is suspected of being a carcinogen.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious, chemical-resistant gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
Handling:
-
Avoid creating dust or aerosols.
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.
Step-by-Step Disposal Procedures
The following procedures are based on established guidelines for ethidium bromide and should be considered a conservative approach for this compound waste.
1. Aqueous Solutions:
-
Low Concentration (<10 µg/mL): For small quantities, some institutional guidelines for ethidium bromide permit flushing down the drain with copious amounts of water. However, given the limited data on this compound's environmental impact, it is more prudent to treat it as chemical waste. A safer alternative is to use commercially available activated carbon "tea bags" (e.g., GreenBags) to absorb the dye before disposal. The treated, clear liquid can then be poured down the drain, and the bag containing the absorbed chemical is disposed of as solid hazardous waste.
-
High Concentration (≥10 µg/mL): These solutions must be collected as hazardous chemical waste.
-
Store in a clearly labeled, leak-proof polyethylene container. Do not use glass containers.
-
If organic solvents are present, their names must be noted on the label.
-
Do not mix with other types of waste.
-
Contact your institution's EHS for pickup.
-
2. Gels:
-
Low Concentration (<10 µg/mL): Gels containing low concentrations of ethidium bromide may be wrapped in plastic and discarded in the regular trash. This should be done with caution for this compound.
-
High Concentration (≥10 µg/mL): These gels must be disposed of as solid chemical waste.
-
Collect in a labeled, translucent polyethylene container.
-
Do not mix with liquid waste.
-
Arrange for disposal through your EHS department.
-
3. Contaminated Solids:
-
This category includes gloves, paper towels, centrifuge tubes, and other disposable items.
-
All solids contaminated with this compound should be collected as hazardous chemical waste.
-
Store in a designated, clearly labeled polyethylene container.
-
Ensure no liquids are present in the solid waste container.
4. Sharps:
-
Needles, syringes, slides, and broken glass contaminated with this compound must be disposed of in a designated sharps container for chemically contaminated sharps.
-
The container should be clearly labeled "CHEMICAL CONTAMINATED SHARPS -- DO NOT AUTOCLAVE".
-
Dispose of the sharps container as infectious or chemical waste, according to your institution's policy, when it is 2/3 to 3/4 full.
Quantitative Data for Waste Segregation
The following table, based on ethidium bromide disposal guidelines, provides a reference for segregating this compound waste streams.
| Waste Type | Concentration Threshold | Recommended Disposal Method |
| Aqueous Solutions | < 10 µg/mL | Treat with activated carbon filtration, then dispose of liquid in the sink. The filter must be disposed of as hazardous waste. Alternatively, collect as hazardous waste. |
| ≥ 10 µg/mL | Collect in a labeled, leak-proof container for chemical waste disposal. | |
| Gels | < 10 µg/mL | As a conservative measure, treat as high-concentration waste. Some guidelines for ethidium bromide allow disposal in regular trash after wrapping. |
| ≥ 10 µg/mL | Collect in a labeled container for solid chemical waste disposal. |
Experimental Protocols: Decontamination Using Activated Carbon
For dilute aqueous solutions of this compound (<10 µg/mL), a common and effective decontamination method adapted from ethidium bromide procedures involves adsorption onto activated carbon.
Materials:
-
Dilute this compound solution
-
Commercially available activated carbon "tea bags" or loose activated carbon
-
Filtration apparatus (funnel and filter paper) if using loose carbon
-
Collection flask
-
Personal Protective Equipment (PPE)
Procedure:
-
Place the activated carbon bag into the container of dilute this compound solution.
-
Allow the solution to sit for the manufacturer-recommended time (typically several hours to overnight) to ensure complete adsorption of the dye.
-
Visually inspect the solution to ensure it is colorless.
-
If using loose carbon, set up a filtration apparatus and pour the solution through the filter paper to remove the carbon.
-
The treated, clear aqueous solution can now be safely discharged to the sanitary sewer.
-
The activated carbon bag or the filter paper with the carbon residue is now considered solid hazardous waste and must be disposed of accordingly in the designated container for contaminated solids.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
